molecular formula C21H24N2O4 B8817444 N-alpha-FMOC-L-LYSINE CAS No. 157355-75-4

N-alpha-FMOC-L-LYSINE

Cat. No.: B8817444
CAS No.: 157355-75-4
M. Wt: 368.4 g/mol
InChI Key: YRKFMPDOFHQWPI-UHFFFAOYSA-N
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Description

N-alpha-FMOC-L-LYSINE is a useful research compound. Its molecular formula is C21H24N2O4 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-alpha-FMOC-L-LYSINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-alpha-FMOC-L-LYSINE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

157355-75-4

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C21H24N2O4/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)

InChI Key

YRKFMPDOFHQWPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

Foundational & Exploratory

N-alpha-FMOC-L-LYSINE synthesis and purification protocols

Advanced Synthesis & Purification of -Fmoc-L-Lysine

Executive Summary & Strategic Logic

The synthesis of


-Fmoc-L-Lysineregioselectivity






Direct acylation with Fmoc-OSu or Fmoc-Cl often results in a mixture of




The Solution: This guide details the Copper(II) Chelation Strategy , the industry "Gold Standard" for orthogonal protection. By exploiting the ability of Copper(II) to form a stable, temporary complex with the





Mechanism of Selectivity: The Copper(II) Chelation Route

The synthesis relies on a four-stage workflow to ensure that the Fmoc group is installed only at the



  • Chelation: Copper(II) ions complex with the

    
    -amino and 
    
    
    -carboxyl groups, forming a rigid five-membered ring. The
    
    
    -amine remains free and distal.
  • 
    -Protection:  The free 
    
    
    -amine is reacted with a protecting group (typically Boc) to form H-Lys(Boc)-OH after copper removal.
  • 
    -Protection:  The now-free 
    
    
    -amine of H-Lys(Boc)-OH is reacted with Fmoc-OSu.
  • 
    -Deprotection (Optional):  If the target is the free side-chain 
    
    
    -Fmoc-L-Lysine, the Boc group is selectively removed with acid, leaving the base-labile Fmoc intact.
Visual Workflow (DOT Diagram)

GLysL-Lysine(Free Amine)CuComplexCu(Lys)2 Complex(α-Blocked)Lys->CuComplexCuSO4 / CuCO3RefluxBocComplexCu(Lys(Boc))2(ε-Protected)CuComplex->BocComplexBoc2ONaHCO3HLysBocH-Lys(Boc)-OH(Intermediate)BocComplex->HLysBoc8-HQ or EDTACopper RemovalFmocLysBocFmoc-Lys(Boc)-OH(SPPS Standard)HLysBoc->FmocLysBocFmoc-OSuNa2CO3FmocLysOHN-α-Fmoc-L-Lysine(Free Side Chain)FmocLysBoc->FmocLysOHTFA / DCMSelective Acidolysis

Figure 1: Chelation-based synthesis pathway ensuring strict regioselectivity.

Detailed Experimental Protocols

Phase 1: Synthesis of H-Lys(Boc)-OH (The Intermediate)

This phase establishes the orthogonal protection necessary for high-purity Fmoc labeling.

Reagents:

  • L-Lysine HCl[1]

  • Basic Copper Carbonate (

    
    ) or Copper Sulfate
    
  • Di-tert-butyl dicarbonate (

    
    )
    
  • EDTA (Disodium salt) or 8-Hydroxyquinoline (for copper removal)

Protocol:

  • Complex Formation: Dissolve L-Lysine HCl (1.0 eq) in water. Add Basic Copper Carbonate (0.6 eq) and reflux for 2 hours. The solution will turn deep blue, indicating the formation of the

    
     complex. Filter while hot to remove excess copper salts.
    
  • 
    -Protection:  Cool the filtrate to room temperature. Add Acetone (or Dioxane) to achieve a 1:1 solvent ratio. Add 
    
    
    (2.0 eq) followed by
    
    
    (1.2 eq). Stir for 12–18 hours.
    • Checkpoint: The deep blue color persists, confirming the

      
      -amine is still complexed.
      
  • Decomplexation (Copper Removal):

    • Method A (EDTA - Recommended for Pharma): Add EDTA disodium salt (1.2 eq relative to Cu) and stir for 4 hours. The solution turns from blue to light green/colorless as Cu-EDTA forms.

    • Method B (8-Hydroxyquinoline): Add 8-hydroxyquinoline (1.3 eq) to precipitate the copper complex. Filter off the solid.[2][3]

  • Isolation: Cool the aqueous solution. The product H-Lys(Boc)-OH often precipitates at its isoelectric point or can be extracted.

    • Yield Target: >90%[1][3][4]

    • Purity Check: TLC (n-Butanol/Acetic Acid/Water 3:1:1).

Phase 2: Synthesis of Fmoc-Lys(Boc)-OH (The Standard Building Block)

Most researchers require this specific derivative for Solid Phase Peptide Synthesis (SPPS).

Reagents:

  • H-Lys(Boc)-OH (from Phase 1)

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)

  • 
     or 
    
    
  • Dioxane/Water or Acetone/Water

Protocol:

  • Dissolution: Suspend H-Lys(Boc)-OH (1.0 eq) in a 1:1 mixture of Water and Acetone (or Dioxane).

  • Basification: Add

    
     (1.0 eq) to solubilize the amino acid and adjust pH to ~9.0.
    
  • Acylation: Add Fmoc-OSu (1.1 eq) slowly (dissolved in a minimal amount of acetone if necessary).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor pH; if it drops below 8.0, adjust with dilute

    
    .
    
  • Workup:

    • Evaporate organic solvent (Acetone/Dioxane) under reduced pressure.

    • Extract the aqueous residue with Diethyl Ether (

      
      ) to remove unreacted Fmoc-OSu (discard organic layer).
      
    • Acidify the aqueous phase carefully with 1N HCl to pH 2–3. The product Fmoc-Lys(Boc)-OH will precipitate as a white solid.

    • Extract into Ethyl Acetate (EtOAc), wash with brine, dry over

      
      .
      
Phase 3: Generation of -Fmoc-L-Lysine (Free Side Chain)

Execute this step ONLY if the free

Logic: Fmoc is base-labile; Boc is acid-labile.[5] We use Trifluoroacetic Acid (TFA) to remove Boc without touching the Fmoc group.

Protocol:

  • Dissolve Fmoc-Lys(Boc)-OH (1.0 g) in Dichloromethane (DCM) (10 mL).

  • Add TFA (10 mL) slowly. Stir at room temperature for 30–60 minutes.

  • Monitoring: HPLC should show the disappearance of the Boc-protected peak.

  • Isolation: Evaporate TFA/DCM under vacuum.

  • Neutralization (Critical): The product exists as a TFA salt. To obtain the zwitterion, dissolve in minimal water, adjust pH to ~6.0 (Isoelectric point) with dilute ammonia or pyridine, and add cold Ethanol/Ether to precipitate Fmoc-Lys-OH .

Purification & Quality Control

Crystallization Protocols

Achieving >99% purity requires specific solvent systems.

CompoundSolvent SystemMethodNotes
Fmoc-Lys(Boc)-OH EtOAc / Petroleum EtherDissolve in hot EtOAc, add PetEther until turbid, cool to 4°C.Standard industrial method.
Fmoc-Lys-OH MeOH / Et2ODissolve in MeOH, precipitate with Et2O.Product is often zwitterionic and less soluble in non-polar solvents.
H-Lys(Boc)-OH Water / EthanolIsoelectric precipitation.Ensure Copper is fully removed before this step.
Analytical Specifications
  • HPLC: C18 Column, Gradient 5% -> 95% Acetonitrile in Water (0.1% TFA).

    • Fmoc-Lys(Boc)-OH RT: ~18-22 min (Hydrophobic).

    • Fmoc-Lys-OH RT: ~12-15 min (More polar).

  • Mass Spectrometry (ESI):

    • Fmoc-Lys(Boc)-OH:

      
      
      
    • Fmoc-Lys-OH:

      
      
      

Troubleshooting & Critical Parameters

The "Blue Solution" Persists
  • Issue: After adding EDTA/8-HQ, the solution remains blue/green.

  • Cause: Incomplete copper removal. Copper ions will chelate the final product and reduce yield.

  • Fix: Increase EDTA equivalents or switch to Thioacetamide (precipitates CuS, very effective but generates

    
     gas—use fume hood).
    
Di-Fmoc Formation ( -di-Fmoc)
  • Issue: Mass spec shows peak at ~591 Da.

  • Cause: In Phase 2, the Boc group was lost (unlikely) or the starting material contained free Lysine.

  • Fix: Ensure Phase 1 (Boc protection) went to completion. If synthesizing Fmoc-Lys-OH directly (not recommended), lower the pH to 8.5 to protonate the

    
    -amine (
    
    
    10.5).
Solubility Issues
  • Issue: Fmoc-Lys-OH is insoluble in DCM or EtOAc.

  • Insight: The free side chain version is a zwitterion. It is soluble in DMSO, DMF, and partially in Methanol. Do not attempt to extract it into non-polar organics; it will stay in the aqueous phase or precipitate.

References

  • Preparation of N-alpha-Fmoc-N-epsilon-Boc-Lysine : Organic Syntheses, Coll.[6] Vol. 10, p. 170 (2004). A standard reference for the copper chelation methodology.

    • Orthogonal Protection Strategies : Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[7][8][9] International Journal of Peptide and Protein Research.

      • Fmoc-Lys(Boc)

        • Regioselective Lysine Modification: Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

          An In-depth Technical Guide to the Molecular Structure and Conformation of N-alpha-FMOC-L-lysine

          Author: BenchChem Technical Support Team. Date: February 2026

          For Researchers, Scientists, and Drug Development Professionals

          Authored by: [Your Name/Gemini], Senior Application Scientist

          Abstract

          N-alpha-FMOC-L-lysine is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the creation of complex peptides and proteins for therapeutic and research applications.[1] Its utility is intrinsically linked to its distinct molecular architecture and the conformational dynamics governed by the bulky fluorenylmethoxycarbonyl (FMOC) protecting group. This guide provides a comprehensive technical analysis of the molecular structure and conformational preferences of N-alpha-FMOC-L-lysine, integrating experimental data with computational insights. We will delve into the stereochemistry, bond parameters, and the influence of the FMOC group on the lysine backbone and side-chain orientations. Furthermore, this guide will present detailed methodologies for the experimental and computational investigation of its conformation, offering a self-validating framework for researchers in the field.

          Introduction: The Pivotal Role of N-alpha-FMOC-L-lysine in Peptide Chemistry

          The strategic protection of amino acid functional groups is fundamental to the successful stepwise assembly of peptides. The N-alpha-9-fluorenylmethoxycarbonyl (FMOC) protecting group has become a dominant feature in solid-phase peptide synthesis (SPPS) due to its base-lability, allowing for mild deprotection conditions that preserve the integrity of the growing peptide chain and acid-labile side-chain protecting groups.[2] N-alpha-FMOC-L-lysine, in particular, is an indispensable building block, offering a protected alpha-amino group while leaving the epsilon-amino group of the lysine side chain available for subsequent modification or requiring its own orthogonal protection.[1][3] This dual functionality is critical for the synthesis of branched peptides, post-translationally modified peptides, and various bioconjugates.[1] Understanding the three-dimensional structure and conformational behavior of this key reagent is paramount for optimizing coupling efficiencies, predicting and mitigating side reactions, and ultimately, ensuring the successful synthesis of target peptides.

          Molecular Structure of N-alpha-FMOC-L-lysine

          The molecular structure of N-alpha-FMOC-L-lysine is characterized by the chiral L-lysine core covalently linked to the sterically demanding FMOC group via a carbamate linkage.

          Chemical and Physical Properties

          A summary of the key chemical and physical properties of N-alpha-FMOC-L-lysine and its common derivatives is presented in Table 1. These properties are essential for its handling, storage, and application in peptide synthesis.

          PropertyN-alpha-FMOC-L-lysineN-alpha-FMOC-L-lysine hydrochlorideNα-Fmoc-Nε-Boc-L-lysine
          Molecular Formula C21H24N2O4[4][5]C21H25ClN2O4[6]C26H32N2O6[7]
          Molecular Weight 368.43 g/mol [4][5]404.89 g/mol [6]468.6 g/mol [7]
          Appearance White to light yellow crystalline powder[4][8]White solid[9]White powder[7]
          Melting Point ~191-195 °C (for HCl salt)[9]191-195 °C[9]125 - 140 °C[7]
          Solubility Soluble in organic solvents like DMSO and DMF[4][8]Soluble in dimethyl formamide[6]Soluble in DMF[7]
          Optical Rotation -13.9° (c=1, DMF) for HCl salt[9]-13.9° (c=1, DMF)[9][a]D20 = -12 ±2.5 °(C=1 in DMF)[7]
          CAS Number 105047-45-8[5]139262-23-0[6]71989-26-9[7]
          Stereochemistry and Core Structure

          As an L-amino acid derivative, N-alpha-FMOC-L-lysine possesses a defined stereochemistry at the alpha-carbon (Cα), which is crucial for the chirality and biological activity of the resulting peptides. The core structure consists of:

          • The Lysine Backbone: Comprising the alpha-carbon, the carboxyl group (-COOH), and the alpha-amino group (-NH) which is part of the carbamate linkage.

          • The Lysine Side Chain: A flexible butyl chain terminating with an epsilon-amino group (-NH2). This side chain's conformation is a key determinant of the molecule's overall shape and reactivity.

          • The FMOC Group: A large, rigid, and planar aromatic system attached to the alpha-amino group. This group significantly influences the molecule's conformational freedom.

          Conformational Analysis: Unraveling the 3D Landscape

          The biological function and synthetic accessibility of peptides are dictated by their three-dimensional conformations. The conformation of N-alpha-FMOC-L-lysine, both in the solid state and in solution, impacts its reactivity during peptide coupling reactions.

          The Influence of the FMOC Group

          The bulky and rigid nature of the FMOC group imposes significant steric constraints on the rotation around the Cα-N bond and the Cα-C' bond of the lysine backbone. This steric hindrance can influence the accessible Ramachandran angles (φ and ψ) when this residue is incorporated into a peptide chain. Furthermore, the aromatic fluorenyl moiety can engage in π-π stacking interactions, which can play a role in the self-assembly and aggregation behavior of FMOC-protected amino acids, a phenomenon that can sometimes complicate synthesis.

          Side-Chain Conformation and Rotameric Preferences

          The flexible butyl side chain of lysine can adopt various conformations through rotation around its single bonds (χ1, χ2, χ3, χ4, and χ5). The distribution of these rotameric states is influenced by a combination of steric hindrance, intramolecular hydrogen bonding, and interactions with the solvent or surrounding molecules. The presence of the N-alpha-FMOC group can sterically influence the preferred rotamers of the side chain, potentially favoring more extended conformations to minimize clashes with the bulky aromatic system.

          Experimental and Computational Approaches to Conformation Elucidation

          A multi-faceted approach combining experimental techniques and computational modeling is essential for a comprehensive understanding of the conformational landscape of N-alpha-FMOC-L-lysine.

          X-ray Crystallography: The Solid-State Benchmark
          Nuclear Magnetic Resonance (NMR) Spectroscopy: Conformation in Solution

          NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution, which is more representative of the conditions during solid-phase peptide synthesis.

          • Chemical Shifts (δ): The chemical shifts of backbone and side-chain protons are sensitive to the local electronic environment and can indicate the presence of specific secondary structures or conformational preferences.

          • Scalar Coupling Constants (J): Three-bond J-couplings (³J) between protons, particularly ³J(Hα-Hβ), can be used to determine dihedral angles (χ1) in the side chain using the Karplus equation.

          • Nuclear Overhauser Effect (NOE): Through-space correlations observed in 2D NOESY or ROESY spectra provide distance constraints between protons that are close in space (< 5 Å), offering crucial information about the global fold and side-chain orientation.

          This protocol outlines the general steps for acquiring and analyzing 2D NMR data to probe the solution conformation of N-alpha-FMOC-L-lysine.

          • Sample Preparation:

            • Dissolve 5-10 mg of N-alpha-FMOC-L-lysine in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). DMSO-d6 is often preferred due to its ability to solubilize a wide range of peptides and their derivatives.

            • Add a small amount of a reference standard (e.g., TMS).

          • NMR Data Acquisition:

            • Acquire a 1D ¹H NMR spectrum to confirm sample identity and purity.[9]

            • Acquire a 2D ¹H-¹H COSY spectrum to identify spin systems and assign protons within the lysine backbone and side chain.

            • Acquire a 2D ¹H-¹H TOCSY spectrum to confirm assignments and identify all protons within a spin system.

            • Acquire a 2D ¹H-¹H NOESY or ROESY spectrum with a mixing time of 200-400 ms to identify through-space correlations.

          • Data Analysis:

            • Process the spectra using appropriate software (e.g., TopSpin, Mnova).

            • Assign all proton resonances using the COSY and TOCSY spectra.

            • Measure ³J(Hα-Hβ) coupling constants from the high-resolution 1D or 2D spectra to determine χ1 dihedral angle preferences.

            • Identify and quantify NOE cross-peaks to generate a set of interproton distance restraints.

          Computational Modeling: In Silico Exploration of the Conformational Space

          Computational methods, including molecular mechanics and quantum chemical calculations, provide a powerful means to explore the potential energy surface of N-alpha-FMOC-L-lysine and identify low-energy conformations.

          MD simulations can model the dynamic behavior of the molecule in a solvent environment over time, providing insights into its conformational flexibility and the equilibrium between different states.

          Methods like Density Functional Theory (DFT) can be used to optimize the geometry of different conformers and calculate their relative energies with high accuracy, helping to validate and refine the results from molecular mechanics and experimental data.

          G cluster_synthesis Synthesis & Application SPPS Solid-Phase Peptide Synthesis (Optimization) Structure Molecular Structure (Bond Lengths, Angles) Structure->SPPS influences Conformation Conformational Ensemble (Dihedral Angles, Rotamers) Conformation->SPPS influences Xray Xray Xray->Structure NMR_analysis NMR_analysis NMR_analysis->Conformation MD MD MD->Conformation QM QM QM->Structure QM->Conformation NMR NMR

          Implications for Peptide Synthesis and Drug Development

          A thorough understanding of the molecular structure and conformation of N-alpha-FMOC-L-lysine has direct practical implications:

          • Optimization of Coupling Reactions: Knowledge of the preferred conformations can help in selecting appropriate coupling reagents and reaction conditions to overcome potential steric hindrance and improve reaction kinetics.

          • Prevention of Side Reactions: The conformation of the lysine side chain can influence its nucleophilicity and accessibility, which is a critical factor in preventing undesired side reactions, such as premature deprotection of the epsilon-amino group.[10]

          • Design of Novel Peptide Analogues: By understanding the conformational constraints imposed by the FMOC group, researchers can rationally design novel lysine derivatives with altered conformational properties for specific applications in drug design and material science.

          Conclusion

          N-alpha-FMOC-L-lysine is more than just a protected amino acid; it is a finely tuned molecular tool whose efficacy is deeply rooted in its three-dimensional structure and conformational dynamics. This guide has provided a comprehensive overview of its molecular architecture and the experimental and computational methodologies required for its conformational analysis. By applying these principles, researchers can gain deeper insights into the behavior of this essential building block, leading to more efficient and successful peptide synthesis campaigns and the development of innovative peptide-based therapeutics.

          References

          • N-α-Fmoc-L-lysine. ChemBK. [Link]

          • Certificate of analysis - Nalpha-Fmoc-L-lysine hydrochloride, 98%. Thermo Fisher Scientific. [Link]

          • Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Open Access Pub. [Link]

          • ¹H-NMR spectrum of Nε-Fmoc-Nα-Boc-l-Lysine in CDCl3.. ResearchGate. [Link]

          • Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. PubMed. [Link]

          • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. [Link]

          • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

          • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. [Link]

          • peptide nmr. University of Regensburg. [Link]

          • Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. PubMed. [Link]

          • Undesired removal of the Fmoc group by the free ε-amino function of a lysine residue. ResearchGate. [Link]

          • FMOC STANDARD AMINO ACIDS. Iris Biotech GmbH. [Link]

          • 2D NMR FOR THE CHEMIST. University of Illinois Urbana-Champaign. [Link]

          • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

          • The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

          • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

          Sources

          Solubility of N-alpha-FMOC-L-LYSINE in common organic solvents.

          Author: BenchChem Technical Support Team. Date: February 2026

          An In-depth Technical Guide to the Solubility of N-alpha-FMOC-L-lysine in Common Organic Solvents

          Authored by a Senior Application Scientist

          Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of N-alpha-FMOC-L-lysine (Fmoc-Lys-OH), a critical building block in solid-phase peptide synthesis (SPPS) and other applications within drug development and biochemical research. The document synthesizes field-proven insights and publicly available data to offer researchers a practical understanding of how to effectively dissolve and handle this reagent. It covers both qualitative and quantitative solubility in a range of common organic solvents, explores the key physicochemical factors influencing solubility, and provides a validated protocol for determining solubility in the laboratory.

          Introduction: The Critical Role of Solubility in Peptide Synthesis

          N-alpha-FMOC-L-lysine is an essential amino acid derivative utilized extensively in the synthesis of peptides and for the modification of peptide structures to enhance biological activity[1]. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for a robust and reversible strategy in peptide chain elongation[2]. However, the successful incorporation of Fmoc-Lys-OH into a growing peptide chain is fundamentally dependent on its solubility in the reaction solvent. Poor solubility can lead to incomplete reactions, lower yields, and challenging purifications. This guide addresses this critical parameter, providing researchers with the necessary data and methodologies to optimize their workflows.

          The molecular structure of Fmoc-Lys-OH, with its large, hydrophobic Fmoc group and the polar amino acid backbone, results in a nuanced solubility profile. Understanding this profile is not merely an academic exercise but a practical necessity for ensuring reproducible and efficient synthetic outcomes.

          Physicochemical Properties of N-alpha-FMOC-L-lysine

          A foundational understanding of the physical and chemical properties of Fmoc-Lys-OH is essential for interpreting its solubility behavior.

          PropertyValueSource
          Molecular Formula C₂₁H₂₄N₂O₄[3]
          Molecular Weight 368.43 g/mol [3]
          Appearance White to off-white crystalline powder[3]
          Melting Point ~162.0 to 166.0 °C (decomposes)[4]
          pKa ~3.81 (Predicted)[3]

          These properties, particularly the large nonpolar surface area of the Fmoc group and the potential for hydrogen bonding through the carboxylic acid and side-chain amine, dictate the compound's interactions with different solvents.

          Solubility Profile of N-alpha-FMOC-L-lysine

          The solubility of Fmoc-Lys-OH is highly dependent on the nature of the solvent, including its polarity, hydrogen bonding capability, and dielectric constant. The following sections provide both qualitative and quantitative data.

          Qualitative Solubility Overview

          Fmoc-Lys-OH is generally characterized as being soluble in polar aprotic organic solvents and insoluble in water[4]. This is a direct consequence of its molecular structure. The large, aromatic Fmoc group is hydrophobic, while the lysine backbone is polar. Polar aprotic solvents are effective because they can solvate the polar parts of the molecule without strongly interacting with the nonpolar Fmoc group.

          • High Solubility: Generally observed in Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM)[3][5].

          • Moderate to Low Solubility: Can be expected in solvents like Tetrahydrofuran (THF), Acetone, and alcohols such as Methanol and Ethanol[6][7].

          • Insolubility: Typically insoluble in nonpolar solvents and water[4].

          Quantitative Solubility Data

          The following table summarizes available quantitative solubility data for N-alpha-FMOC-L-lysine and its hydrochloride salt. It is critical to note that experimental conditions such as temperature, pH, and the presence of additives can significantly impact these values.

          SolventFormConcentration (mg/mL)Molarity (mM)Conditions & NotesSource
          Dimethyl Sulfoxide (DMSO) Free Base50135.71Requires sonication and pH adjustment to 2 with 1 M HCl. Use newly opened DMSO as hygroscopic nature affects solubility.[8]
          Dimethylformamide (DMF) Hydrochloride150~3700.3g in 2mL.[9]
          Methanol Free Base5.7415.58Requires sonication and pH adjustment to 6 with HCl.[8]
          Water Free Base3.649.88Requires sonication and pH adjustment to 3 with 1 M HCl.[8]

          Factors Influencing Solubility: A Deeper Dive

          Achieving successful dissolution of Fmoc-Lys-OH requires an appreciation of the multiple factors at play.

          The Role of Solvent Purity

          The quality of the solvent is paramount, particularly in the context of peptide synthesis. For instance, Dimethylformamide (DMF) can degrade over time to produce dimethylamine impurities[10]. These amine impurities can prematurely cleave the Fmoc protecting group, leading to unintended side reactions[10]. Therefore, the use of high-purity, amine-free DMF is crucial for both solubility and reaction integrity[11].

          Impact of Protecting Groups and Salt Forms

          The solubility of lysine derivatives can be significantly altered by the presence of other protecting groups on the side chain (epsilon-amino group), such as the tert-butyloxycarbonyl (Boc) group in Fmoc-Lys(Boc)-OH[1]. These additional groups can modify the overall polarity and hydrogen bonding potential of the molecule. Similarly, the salt form of the compound can have a dramatic effect on solubility. As seen in the quantitative data, the hydrochloride salt of Fmoc-Lys-OH exhibits significantly higher solubility in DMF compared to the free base in other solvents.

          Temperature and Sonication

          For kinetically limited solubility, gentle heating (e.g., to 30-40°C) can be employed to overcome the activation energy barrier for dissolution[12]. However, excessive heat should be avoided to prevent degradation of the Fmoc group. Sonication is another effective technique for breaking up aggregates of the solute and enhancing the rate of dissolution[12][13].

          The Challenge of Aggregation and Gelation

          Fmoc-protected amino acids, including Fmoc-Lys-OH, have a known propensity to self-assemble into β-sheet-like structures through intermolecular hydrogen bonding, leading to aggregation and, in some cases, gel formation[7][13]. This is a significant contributor to solubility issues. The choice of solvent plays a critical role in mitigating this. Solvents that can effectively disrupt these hydrogen bonds, such as DMF and DMSO, are generally more effective.

          Experimental Protocol for Solubility Determination

          This section provides a robust, self-validating protocol for determining the solubility of N-alpha-FMOC-L-lysine in a given organic solvent.

          Materials and Equipment
          • N-alpha-FMOC-L-lysine

          • High-purity organic solvents (e.g., DMF, DMSO, DCM, Methanol)

          • Analytical balance

          • Vortex mixer

          • Sonicator bath

          • Temperature-controlled shaker/incubator

          • Microcentrifuge

          • Calibrated pipettes

          • HPLC or UV-Vis spectrophotometer

          Step-by-Step Methodology
          • Preparation of Saturated Solutions: a. Add an excess amount of N-alpha-FMOC-L-lysine to a known volume of the test solvent in a series of vials. The excess is crucial to ensure saturation. b. Seal the vials to prevent solvent evaporation. c. Equilibrate the vials at a constant temperature (e.g., 25°C) in a shaker/incubator for a defined period (e.g., 24 hours) to ensure equilibrium is reached. Use of a vortex mixer and sonicator at the beginning can expedite the process[14].

          • Separation of Undissolved Solute: a. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid[14]. b. Carefully collect a precise aliquot of the clear supernatant without disturbing the pellet.

          • Quantification of Solute Concentration: a. Prepare a series of standard solutions of N-alpha-FMOC-L-lysine of known concentrations in the same solvent. b. Analyze the standard solutions and the supernatant sample using a suitable analytical technique (e.g., HPLC with UV detection at a wavelength where the Fmoc group absorbs, typically around 265 nm or 301 nm). c. Construct a calibration curve from the standard solutions and determine the concentration of N-alpha-FMOC-L-lysine in the supernatant sample.

          Workflow Diagram

          G cluster_prep 1. Preparation of Saturated Solution cluster_sep 2. Separation cluster_quant 3. Quantification A Add excess Fmoc-Lys-OH to known volume of solvent C Utilize vortexing and sonication initially A->C B Seal vial and equilibrate (e.g., 24h at 25°C) D Centrifuge to pellet undissolved solid B->D C->B E Carefully collect supernatant D->E G Analyze standards and supernatant (e.g., HPLC-UV) E->G F Prepare standard solutions F->G H Construct calibration curve G->H I Determine concentration of supernatant H->I Result Solubility Value (mg/mL or M) I->Result

          Sources

          N-alpha-FMOC-L-LYSINE stability under acidic and basic conditions.

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary: The Orthogonal Paradox

          N-alpha-Fmoc-L-Lysine (Fmoc-Lys-OH) represents a critical junction in peptide chemistry. While the Fmoc (9-fluorenylmethoxycarbonyl) group provides robust protection against acidic conditions—enabling the use of acid-labile side-chain protectors like Boc or Trt—it introduces a unique instability inherent to the lysine residue itself.

          The Core Insight: Unlike other amino acids, Fmoc-Lys-OH possesses a free ε-amine (if side-chain unprotected). Since primary amines are effective Fmoc cleavage agents, Fmoc-Lys-OH is prone to intermolecular auto-deprotection in solution. This guide details the mechanistic stability of this compound, quantifying its behavior under acidic and basic stress, and providing self-validating protocols for its handling.

          Mechanistic Stability Profile

          Basic Conditions: The E1cB Elimination Pathway

          Under basic conditions, the Fmoc group is removed via an E1cB (Elimination Unimolecular conjugate Base) mechanism. This is the intended pathway for deprotection during Solid Phase Peptide Synthesis (SPPS), typically using 20% Piperidine.[1]

          • Mechanism: The base abstracts the acidic proton from the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

            
            -carbon (fluorenyl ring position 9).[2]
            
          • Intermediate: A stabilized dibenzocyclopentadienide anion forms (aromatic, 14

            
            -electrons).
            
          • Collapse: The anion eliminates the carbamate, releasing carbon dioxide and dibenzofulvene (DBF) .

          • Scavenging: In standard protocols, the deprotecting base (piperidine) immediately reacts with the reactive DBF to form a stable fulvene-piperidine adduct, driving the equilibrium forward.

          Critical Vulnerability: The free ε-amine of Fmoc-Lys-OH (

          
          ) can act as the base. In concentrated solutions (e.g., >0.1 M in DMF), the ε-amine of Molecule A deprotects the 
          
          
          
          -amine of Molecule B, leading to polymerization and purity loss.
          Acidic Conditions: Robust Stability

          The Fmoc group is exceptionally stable in acidic environments.

          • Reagents: Stable in 95% Trifluoroacetic acid (TFA), HBr/Acetic acid, and dilute HCl.

          • Mechanism: The carbamate linkage is protonated but resists hydrolytic cleavage due to the steric bulk and electronic stability of the fluorenyl system under acidic conditions.

          • Utility: This stability allows for the selective removal of acid-labile side-chain protecting groups (e.g., Boc, tBu) without affecting the N-alpha-Fmoc protection.

          Visualization of Reaction Pathways

          The following diagram illustrates the E1cB deprotection mechanism and the competing auto-deprotection pathway unique to Fmoc-Lysine.

          Fmoc_Stability_Mechanism FmocLys N-alpha-Fmoc-L-Lysine Anion Fluorenyl Carbanion (Intermediate) FmocLys->Anion Proton Abstraction (E1cB Step 1) Auto Auto-Deprotection (Intermolecular) FmocLys->Auto ε-NH2 Attack Base Base (Piperidine) Base->Anion Attacks H-9 DBF Dibenzofulvene (DBF) Anion->DBF Elimination (E1cB Step 2) FreeLys Free L-Lysine Anion->FreeLys Releases CO2 Adduct Fulvene-Base Adduct DBF->Adduct Scavenging by Base Auto->FreeLys Slow Degradation

          Figure 1: E1cB elimination mechanism of Fmoc group and the auto-deprotection risk pathway.

          Quantitative Stability Data

          Table 1: Base Stability (Half-Life of Fmoc Group)

          Data represents the half-life (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

          
          ) of the Fmoc group in various basic solutions at 25°C.[2]
          
          Reagent ConditionSolventHalf-Life (
          
          
          )
          Mechanism Note
          20% Piperidine DMF< 6 secondsRapid E1cB; Standard SPPS protocol.
          5% Piperazine DMF< 30 secondsEffective alternative; lower solids formation.
          50% Morpholine DMF~ 1 minuteSlower; used for sensitive substrates.
          1% DBU DMF< 2 secondsNon-nucleophilic strong base; very aggressive.
          5% DIEA (Diisopropylethylamine) DMF> 10 hoursSterically hindered; minimal deprotection.
          Fmoc-Lys-OH (Self-Solution) DMF (0.2 M)~ 24-48 hoursAuto-deprotection risk via ε-amine.
          Table 2: Acid Stability

          Stability of N-alpha-Fmoc-L-Lysine after 24-hour exposure.

          Reagent ConditionStability StatusDegradation Products
          50% TFA / DCM Stable (>99%)None detected.
          95% TFA / 2.5% TIS / 2.5% H2O Stable (>98%)Trace hydrolysis possible over extended time (>48h).
          1M HCl / Dioxane Stable (>99%)None detected.
          Acetic Acid (Glacial) Stable None.[3]

          Experimental Protocols

          Protocol A: Self-Validating Stability Assay (HPLC)

          Objective: Determine the stability of Fmoc-Lys-OH in a test solvent/buffer. Principle: Monitor the formation of Dibenzofulvene (DBF) at 301 nm (characteristic absorbance) and the disappearance of the Fmoc-Lys peak.

          Materials:

          • HPLC System (C18 Column).

          • Mobile Phase A: 0.1% TFA in Water.

          • Mobile Phase B: 0.1% TFA in Acetonitrile.

          • Reference Standard: Fmoc-Lys-OH (dissolved in DMSO immediately prior to injection).

          Workflow:

          • Preparation: Dissolve Fmoc-Lys-OH to 1 mM in the Test Condition (e.g., buffer, solvent).

          • Sampling: At

            
            , withdraw a 50 µL aliquot.
            
          • Quenching (Critical): Immediately add 50 µL of 1% Acetic Acid in Acetonitrile .

            • Why? Acidification protonates any base present, instantly halting the E1cB elimination.

          • Analysis: Inject 10 µL onto HPLC.

            • Gradient: 5% B to 95% B over 20 min.

            • Detection: UV 265 nm (Fmoc) and 301 nm (DBF).

          • Calculation:

            
            
            
          Protocol B: Safe Storage and Handling of Fmoc-Lys-OH

          Objective: Prevent auto-deprotection during storage.

          • Solid State: Store as a dry powder at 2–8°C. Protect from light.

          • Solution State:

            • Never store Fmoc-Lys-OH (free side chain) in DMF/DMSO for prolonged periods (>24h) at room temperature.

            • Acidic Stabilization: If solution storage is required, add 1 equivalent of HCl or TFA to protonate the ε-amine (

              
              ). This blocks the nucleophilic attack, rendering the solution stable indefinitely.
              

          Stability Testing Workflow (DOT Diagram)

          Stability_Workflow Start Start: Fmoc-Lys-OH Sample Condition Expose to Test Condition (Acid or Base) Start->Condition Sample Aliquot at Time t Condition->Sample t = 0, 1, 24h Quench Quench with 1% HOAc/ACN (STOPS Reaction) Sample->Quench Immediate HPLC HPLC Analysis (C18, UV 301nm) Quench->HPLC Data Calculate % Degradation (DBF Formation) HPLC->Data

          Figure 2: Step-by-step workflow for kinetic stability assessment.

          References

          • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

          • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry.

          • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.

          • Merck/Novabiochem. (2024). Fmoc-Lys-OH Product Specifications and Stability Data. Sigma-Aldrich.[4]

          • Hatesh, B., et al. (2020). E1cB Elimination Mechanism in Peptide Synthesis. Master Organic Chemistry.

          Sources

          Role of the FMOC protecting group in peptide synthesis.

          Author: BenchChem Technical Support Team. Date: February 2026

          An In-Depth Technical Guide to the Role of the Fmoc Protecting Group in Peptide Synthesis

          Abstract

          The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique fundamental to creating synthetic peptides for research, diagnostics, and therapeutic applications.[1] Its defining characteristic—lability under mild basic conditions while remaining stable to acid—enables an orthogonal protection strategy that is both efficient and versatile.[1][2] This guide provides an in-depth exploration of the Fmoc group's chemical principles, its central role in the SPPS workflow, the causality behind key experimental choices, and field-proven protocols for its application.

          The Chemical Imperative for Protection in Peptide Synthesis

          Amino acids are bifunctional molecules, possessing both a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH).[2] During the formation of a peptide bond, the carboxyl group of one amino acid is activated to react with the amino group of another. Without a protecting group on the incoming amino acid's N-terminus, this activation would lead to uncontrolled self-polymerization rather than the sequential, residue-by-residue assembly of a defined peptide sequence.[2]

          The ideal Nα-amino protecting group must satisfy three criteria:

          • It must effectively block the reactivity of the amino group during the coupling reaction.

          • It must be stable during the coupling conditions to prevent premature removal.

          • It must be selectively and quantitatively removable under conditions that do not affect the growing peptide chain, the solid support linker, or any protecting groups on the amino acid side chains.[2]

          The Fmoc group, introduced by Carpino and Han in the 1970s, fulfills these criteria with remarkable efficacy, largely supplanting the older tert-butyloxycarbonyl (Boc) strategy for most applications.[2][3][4]

          The Fmoc Group: Structure and Mechanism of Action

          The Fmoc group is a urethane-based protector attached to the N-terminus of an amino acid.[5] Its critical feature is its susceptibility to cleavage via a base-catalyzed β-elimination reaction.

          Mechanism of Deprotection: The process is rapid, clean, and proceeds through a two-step mechanism when treated with a mild secondary amine base, most commonly piperidine.[6]

          • Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorenyl ring system.[6]

          • β-Elimination: This abstraction initiates an elimination reaction, leading to the release of the free N-terminal amine of the peptide, carbon dioxide, and the highly reactive intermediate, dibenzofulvene (DBF).[5][6]

          • Scavenging: The secondary amine (e.g., piperidine) acts as a nucleophile, trapping the electrophilic DBF to form a stable adduct. This scavenging step is crucial as it prevents DBF from participating in unwanted side reactions with the newly liberated amine and drives the deprotection equilibrium to completion.[6]

          Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide Deprotonation Proton Abstraction at C9 Position Fmoc_Peptide->Deprotonation Piperidine Piperidine (Base) Piperidine->Deprotonation Scavenging Scavenging Piperidine->Scavenging Elimination β-Elimination Deprotonation->Elimination Free_Amine H₂N-Peptide (Free Amine) Elimination->Free_Amine DBF Dibenzofulvene (DBF) + CO₂ Elimination->DBF DBF->Scavenging Adduct DBF-Piperidine Adduct Scavenging->Adduct

          Caption: Logical flow of the Fmoc deprotection mechanism.

          A key advantage of this mechanism is that the resulting DBF-piperidine adduct has a strong UV absorbance (~300 nm), which can be used to spectrophotometrically monitor the reaction in real-time, ensuring complete deprotection before proceeding to the next step.[5][7]

          The Core Workflow: The Fmoc-SPPS Cycle

          Fmoc-based SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain anchored to a solid resin support.[8][9] This solid-phase methodology simplifies the entire process by allowing reagents and by-products to be removed by simple filtration and washing.[9][10]

          SPPS_Cycle A Start: Resin-AA₁ B 1. Deprotection (Remove Fmoc) A->B Piperidine/DMF C Wash B->C D 2. Coupling (Add Fmoc-AA₂) C->D E Wash D->E Coupling Reagent + Fmoc-AA F Result: Resin-AA₁-AA₂ E->F F->B Repeat Cycle Orthogonality cluster_Peptide Peptide Anchored to Resin Peptide Fmoc-(AA)n-SideChainPG-Linker-Resin Reagent_Base Mild Base (e.g., 20% Piperidine in DMF) Fmoc_Group N-Terminal Fmoc Group Reagent_Base->Fmoc_Group Selectively Removes Reagent_Acid Strong Acid (e.g., 95% TFA + Scavengers) Side_Chain_PGs Side-Chain PGs (Boc, tBu, Trt, Pbf) Reagent_Acid->Side_Chain_PGs Removes Linker Resin Linker Reagent_Acid->Linker Cleaves

          Caption: Orthogonal deprotection scheme in Fmoc-SPPS.

          Table 1: Common Side-Chain Protecting Groups in Fmoc Chemistry
          Amino AcidReactive Side ChainCommon Acid-Labile Protecting Group
          Arginine (Arg)GuanidiniumPbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)
          Aspartic Acid (Asp)Carboxylic AcidOtBu (tert-butyl ester)
          Cysteine (Cys)ThiolTrt (Trityl)
          Glutamic Acid (Glu)Carboxylic AcidOtBu (tert-butyl ester)
          Histidine (His)ImidazoleTrt (Trityl)
          Lysine (Lys)AmineBoc (tert-butyloxycarbonyl)
          Serine (Ser)HydroxyltBu (tert-butyl)
          Threonine (Thr)HydroxyltBu (tert-butyl)
          Tryptophan (Trp)IndoleBoc (tert-butyloxycarbonyl)
          Tyrosine (Tyr)Phenolic HydroxyltBu (tert-butyl)
          Source: Data compiled from multiple chemical suppliers and synthesis guides.
          [5]

          Final Cleavage: Releasing the Peptide

          Once the peptide chain assembly is complete, the final step is to cleave the peptide from the resin and remove all side-chain protecting groups. The Role of Scavengers: During treatment with strong acid (TFA), the acid-labile protecting groups are removed, generating highly reactive cationic species (e.g., t-butyl cations). These carbocations can irreversibly alkylate nucleophilic residues in the peptide, particularly Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). To prevent this, a "scavenger cocktail" is added to the TFA to trap these reactive species.

          Experimental Protocol 3: Standard TFA Cleavage

          CAUTION: Trifluoroacetic acid (TFA) is highly corrosive. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

          • Fmoc Removal: Ensure the N-terminal Fmoc group has been removed from the final residue as per Protocol 1.

          • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a high vacuum for at least 4 hours. 3. Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common general-purpose cocktail is Reagent B : TFA/Water/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v). TIS is an excellent scavenger for t-butyl and trityl cations. 4. Cleavage Reaction: Add the cold cleavage cocktail to the dry peptide-resin in a flask (10-20 mL/g of resin). Stopper the flask and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.

          • Peptide Isolation: Filter the resin and collect the filtrate, which contains the peptide. Wash the resin twice more with fresh TFA to recover any remaining peptide.

          • Precipitation: Combine the filtrates and add the solution dropwise into a 10-fold volume of cold diethyl ether. The peptide will precipitate as a white solid.

          • Collection and Drying: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet several times with cold ether to remove scavengers and dissolved protecting group fragments. Dry the final product under vacuum.

          Field-Proven Insights: Advantages and Limitations

          The dominance of Fmoc chemistry is due to a compelling set of advantages, though it is not without its limitations.

          Table 2: Comparison of Fmoc and Boc Peptide Synthesis Strategies
          FeatureFmoc StrategyBoc Strategy
          Nα-Deprotection Mild Base (20% Piperidine/DMF)Strong Acid (TFA)
          Side-Chain Protection Acid-Labile (Removed by TFA)Very Strong Acid-Labile (Removed by HF)
          Final Cleavage TFALiquid Hydrogen Fluoride (HF)
          Key Advantages Milder overall conditions, avoids highly toxic HF, compatible with sensitive PTMs, allows for real-time monitoring via UV. [2]Better for "difficult sequences" prone to aggregation as TFA helps disrupt interchain interactions.
          Key Limitations Cost of Fmoc-AAs, potential for diketopiperazine formation, base-catalyzed side reactions. []Requires specialized, corrosion-resistant equipment for HF cleavage, harsh conditions can degrade sensitive peptides. [2]

          Causality Behind Common Issues:

          • Diketopiperazine (DKP) Formation: At the dipeptide stage, the newly deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP. [12]This is more prevalent in Fmoc chemistry due to the base-catalyzed deprotection step. [12][13]Sequences with Proline or Glycine at the C-terminus are particularly susceptible.

          • Racemization: While minimized by additives like HOBt, racemization can occur during the activation step, especially with sensitive amino acids like Histidine and Cysteine. [12][14]The choice of coupling reagent and conditions is critical to maintaining chiral purity.

          Conclusion

          The 9-fluorenylmethoxycarbonyl protecting group is more than a mere reagent; it is the linchpin of an elegant and powerful orthogonal synthesis strategy. Its unique base-lability, coupled with the stability of acid-labile side-chain protectors, provides researchers with precise, stepwise control over peptide assembly. By understanding the chemical mechanisms of deprotection, the logic of the SPPS cycle, and the causality behind potential side reactions, professionals in research and drug development can fully leverage the power of Fmoc chemistry to reliably and efficiently synthesize complex peptides of high purity, driving innovation from the laboratory to the clinic.

          References

          • Methods for Removing the Fmoc Group. (2017). ResearchGate. Retrieved February 8, 2024, from [Link]

          • Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Retrieved February 8, 2024, from [Link]

          • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020). Nowick Lab, UC Irvine. Retrieved February 8, 2024, from [Link]

          • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. Retrieved February 8, 2024, from [Link]

          • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 8, 2024, from [Link]

          • Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]

          • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. (2024). PubMed. Retrieved February 8, 2024, from [Link]

          • The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. (2019). Australian Journal of Chemistry. Retrieved February 8, 2024, from [Link]

          • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec. Retrieved February 8, 2024, from [Link]

          • Methods for Removing the Fmoc Group. (n.d.). Springer. Retrieved February 8, 2024, from [Link]

          • Fmoc Removal with DBU. (n.d.). Aapptec Peptides. Retrieved February 8, 2024, from [Link]

          • The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. (2019). SciSpace. Retrieved February 8, 2024, from [Link]

          • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). American Chemical Society. Retrieved February 8, 2024, from [Link]

          Sources

          The Epsilon-Amino Group of Lysine: A Linchpin in Protein Function and a Target for Therapeutic Innovation

          Author: BenchChem Technical Support Team. Date: February 2026

          A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

          Abstract

          The side chain of the amino acid lysine terminates in a primary amine, the epsilon-amino (ε-amino) group, a deceptively simple functional group that plays a profoundly multifaceted role in virtually every aspect of cellular life. Its inherent nucleophilicity and positive charge at physiological pH are the foundational pillars upon which a vast and intricate regulatory network is built. This guide provides a comprehensive exploration of the ε-amino group's function, from its fundamental contributions to protein structure and enzymatic catalysis to its dynamic regulation through a diverse array of post-translational modifications (PTMs). We will delve into the chemical principles that underpin its reactivity and survey the cutting-edge chemical biology tools and methodologies that enable its study and therapeutic manipulation. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals seeking to understand and harness the power of this critical functional group.

          The Physicochemical Landscape of the Lysine Side Chain

          The lysine residue is distinguished by its aliphatic side chain terminating with a primary ε-amino group.[1] This seemingly simple structure confers a unique set of physicochemical properties that are central to its biological functions.

          Basicity and Charge State

          At physiological pH, the ε-amino group is typically protonated, carrying a positive charge.[1] The pKa of the ε-amino group in free lysine is approximately 10.5, but this can be significantly influenced by the local microenvironment within a protein.[2][3] Factors such as proximity to other charged residues, burial within the hydrophobic core, and hydrogen bonding can cause large shifts in the pKa value.[4] This plasticity in charge state is crucial for its diverse roles.

          PropertyTypical ValueSignificance
          pKa (in polypeptides)~10.5Positively charged at physiological pH, enabling electrostatic interactions.[2]
          PolarityPolar and HydrophilicPromotes surface exposure and interaction with the aqueous environment.[1]
          NucleophilicityGood NucleophileEnables a wide range of chemical reactions and post-translational modifications.[5][6]
          Structural Contributions

          The positively charged ε-amino group is a key player in maintaining protein structure and stability. It readily participates in:

          • Salt Bridges: Electrostatic interactions with negatively charged residues like aspartate and glutamate, which are vital for stabilizing tertiary and quaternary protein structures.[7]

          • Hydrogen Bonding: The amine group can act as a hydrogen bond donor, contributing to the intricate network of interactions that define a protein's fold.[7][8]

          • Interaction with Negatively Charged Molecules: The positive charge facilitates interactions with molecules like DNA and RNA, which have a negatively charged phosphate backbone.[]

          The Catalytic and Functional Versatility of the ε-Amino Group

          Beyond its structural roles, the ε-amino group is frequently found in the active sites of enzymes, where it directly participates in catalysis.

          General Base in Catalysis

          The ε-amino group can act as a general base, accepting a proton to facilitate a reaction.[8] The local protein environment can lower its pKa, enhancing its reactivity at physiological pH.[2]

          Schiff Base Formation

          A hallmark of the ε-amino group's catalytic repertoire is its ability to form a Schiff base (imine) with carbonyl-containing substrates or cofactors. This is a critical step in the catalytic mechanism of numerous enzymes, including:

          • Pyridoxal-5'-phosphate (PLP)-dependent enzymes: An active site lysine forms a Schiff base with the PLP cofactor, which is essential for the diverse reactions catalyzed by this enzyme family, such as transamination and decarboxylation.[10]

          • Aldolases: In some classes of aldolases, a lysine residue forms a Schiff base with the substrate, facilitating the aldol condensation or cleavage reaction.

          Schiff_Base_Formation Lysine Protein-Lys-NH2 (ε-amino group) Intermediate Carbinolamine Intermediate Lysine->Intermediate + Carbonyl R-C(=O)-R' (Substrate/Cofactor) Carbonyl->Intermediate + SchiffBase Protein-Lys-N=C(R)-R' (Schiff Base) Intermediate->SchiffBase - H2O Water H2O Mass_Spec_Workflow Protein Protein Sample Digestion Proteolytic Digestion (e.g., Trypsin) Protein->Digestion Enrichment PTM Enrichment (e.g., Antibody-based) Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS Analysis Data Analysis (Identification & Quantification) LCMS->Analysis

          Sources

          N-alpha-FMOC-L-LYSINE CAS number and molecular weight

          Author: BenchChem Technical Support Team. Date: February 2026

          An In-depth Technical Guide to N-α-Fmoc-L-lysine: Properties, Synthesis, and Strategic Applications

          Authored by: A Senior Application Scientist

          Introduction

          In the intricate field of peptide synthesis and drug development, the choice of building blocks is paramount to achieving the desired molecular architecture and functionality. Among the vast arsenal of protected amino acids, N-α-(9-Fluorenylmethoxycarbonyl)-L-lysine (Fmoc-L-Lys-OH) stands out as a uniquely versatile reagent. Unlike its more common counterpart, Fmoc-L-Lys(Boc)-OH, where both the α- and ε-amino groups are protected, N-α-Fmoc-L-lysine possesses a free, reactive ε-amino group on its side chain. This structural feature is not a limitation but a strategic advantage, opening a gateway to a myriad of post-synthesis modifications, including bioconjugation, peptide branching, and the introduction of specific labels.

          This guide provides an in-depth exploration of N-α-Fmoc-L-lysine, moving beyond basic specifications to elucidate the chemical principles that govern its use. We will delve into its core properties, strategic applications in Solid-Phase Peptide Synthesis (SPPS), protocols for its incorporation and subsequent modification, and the analytical methods required to ensure its quality. This document is intended for researchers, chemists, and drug development professionals who seek to leverage the unique reactivity of this compound to advance their scientific objectives.

          Core Properties and Specifications

          A thorough understanding of the physicochemical properties of N-α-Fmoc-L-lysine is the foundation for its successful application. The compound is typically supplied as a stable, white crystalline powder.

          Table 1: Physicochemical Properties of N-α-Fmoc-L-lysine

          PropertyValueSource(s)
          CAS Number 105047-45-8[1][2]
          Molecular Formula C₂₁H₂₄N₂O₄[1][2]
          Molecular Weight 368.43 g/mol [1]
          Synonyms Fmoc-Lys-OH, N2-[(9H-Fluorenylmethoxycarbonyl)-L-lysine[1]
          Appearance White powder
          Solubility Soluble in Dimethylformamide (DMF)[3]
          Storage Conditions Refrigerate at 2-8°C. Keep container tightly closed in a dry, well-ventilated place.[1][4]

          Expert Insight: The solubility in DMF is a critical property, as DMF is one of the most common solvents used in Fmoc-based solid-phase peptide synthesis. Proper storage is essential to prevent degradation of the Fmoc group and maintain the compound's purity and reactivity over time.

          The Foundational Chemistry of N-α-Fmoc-L-lysine

          The utility of N-α-Fmoc-L-lysine is defined by two key chemical features: the base-labile Fmoc protecting group at the α-amino position and the nucleophilic, unprotected ε-amino group of the lysine side chain.

          The α-Amino Fmoc Protecting Group

          The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of one of the most widely used strategies in solid-phase peptide synthesis.[5] Its primary function is to "cap" the α-amino group, preventing it from participating in peptide bond formation until desired.

          • Mechanism of Deprotection: The Fmoc group is stable under acidic conditions but is readily cleaved by treatment with a mild organic base, typically a 20-50% solution of piperidine in DMF.[5] The reaction proceeds via a β-elimination mechanism, releasing the free amine and generating dibenzofulvene, which is subsequently scavenged by the piperidine. This orthogonality to acid-labile side-chain protecting groups (like Boc or Trt) is the central principle of Fmoc-SPPS.

          The Strategic Importance of the Unprotected ε-Amino Group

          The defining characteristic of N-α-Fmoc-L-lysine is the free ε-amino group. While Fmoc-Lys(Boc)-OH is used to incorporate a lysine residue that remains inert throughout the synthesis, N-α-Fmoc-L-lysine is chosen specifically to introduce a reactive handle into the peptide sequence. This allows for selective modification at the lysine side chain either during the solid-phase synthesis or after cleavage from the resin.

          Caption: Key functional groups of N-α-Fmoc-L-lysine.

          Strategic Applications and Methodologies

          The primary application of N-α-Fmoc-L-lysine is as a specialized building block in SPPS to create peptides destined for further modification.[6]

          Workflow: Incorporation into Solid-Phase Peptide Synthesis

          The incorporation of N-α-Fmoc-L-lysine follows the standard SPPS cycle. The key difference is the subsequent potential for reaction at the side chain.

          SPPS_Workflow Start Start: Resin with free amino group Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Coupling (Fmoc-AA-OH, Activator, Base in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Capping Optional: Capping (Acetic Anhydride) Wash2->Capping Cycle Repeat Cycle for Next Amino Acid Capping->Cycle Cycle->Deprotection

          Caption: The standard Fmoc-SPPS cycle.

          Protocol 1: Incorporation of N-α-Fmoc-L-lysine

          This protocol assumes a standard manual or automated solid-phase peptide synthesizer.

          • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin) that has been deprotected to expose a free amino group.

          • Activation: In a separate vessel, pre-activate 4 equivalents of N-α-Fmoc-L-lysine with 3.95 equivalents of an activating agent (e.g., HBTU/HOBt) and 8 equivalents of a base (e.g., DIPEA) in DMF for 5-10 minutes.

          • Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.

            • Causality: Using an excess of reagents drives the reaction to completion, ensuring a high coupling efficiency. Pre-activation minimizes side reactions.

          • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

          • Monitoring (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a successful coupling.

          • Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group from the newly added lysine, preparing it for the next coupling cycle.

          Post-Incorporation Side-Chain Modification

          Once N-α-Fmoc-L-lysine is incorporated into the peptide chain, its free ε-amino group is available for a wide range of chemical transformations.

          Key Applications:

          • Fluorescent Labeling: The side chain can be acylated with fluorescent dyes (e.g., 5-carboxyfluorescein, 5-Fam) or coumarin derivatives to create probes for protease activity assays or cellular imaging.[3][7][8]

          • Bioconjugation: Attachment of biotin for affinity purification, PEG chains to improve solubility and pharmacokinetic profiles, or chelating agents like EDTA for creating peptides with metal-binding capabilities.[6][9]

          • Synthesis of Branched or Cyclic Peptides: The ε-amino group can serve as an anchor point to initiate the synthesis of a second peptide chain, creating branched structures, or it can be reacted with a C-terminal carboxyl group to form lactam-bridged cyclic peptides.

          Protocol 2: On-Resin Fluorescent Labeling of a Lysine Side Chain

          This protocol describes the labeling of the ε-amino group of an incorporated lysine residue before cleaving the peptide from the resin.

          • Peptide Synthesis: Synthesize the desired peptide sequence up to the point of modification. The final N-terminal amino acid should remain Fmoc-protected.

            • Causality: Keeping the final α-amino group protected with Fmoc ensures that the labeling reaction occurs exclusively at the desired lysine side chain.

          • Label Activation: In a separate vessel, dissolve 3 equivalents of the carboxylic acid-functionalized label (e.g., 5-FAM) with 2.95 equivalents of an activator (e.g., HBTU) and 6 equivalents of a base (e.g., DIPEA) in DMF. Protect from light if the label is photosensitive.

          • Label Coupling: Add the activated label solution to the peptide-resin and agitate for 4-24 hours at room temperature, protected from light.

          • Washing: Thoroughly wash the resin with DMF, followed by Dichloromethane (DCM), to remove all unreacted label and coupling reagents.

          • Final Deprotection and Cleavage: Proceed with the standard protocol for N-terminal Fmoc deprotection, followed by cleavage from the resin and removal of any remaining acid-labile side-chain protecting groups (e.g., with a TFA cocktail).

          • Purification: Purify the labeled peptide using reverse-phase HPLC.

          Synthesis and Quality Control

          While most researchers will purchase N-α-Fmoc-L-lysine, understanding its synthesis provides insight into potential impurities. The primary challenge is the selective protection of the α-amino group over the ε-amino group.[10] Modern methods often employ transient protection of the ε-amine or use reagents like Fmoc-OSu under carefully controlled pH conditions to favor α-acylation. A patented method involves reacting L-lysine with an aromatic aldehyde to form an imine intermediate, which then directs the Fmoc protecting group to the α-position before hydrolysis.[10]

          Analytical Characterization (Self-Validation System):

          For any application, verifying the quality of the starting material is a critical, self-validating step. A Certificate of Analysis (CoA) should be scrutinized, and in-house verification is recommended.

          • Purity (RP-HPLC): A high-performance liquid chromatography analysis should show a single major peak, typically with a purity of ≥98%. This is the most important test for ensuring the absence of contaminating byproducts like the di-Fmoc or ε-Fmoc isomers.

          • Identity (Mass Spectrometry): Electrospray ionization mass spectrometry (ESI-MS) should confirm the expected molecular weight (e.g., 369.43 for [M+H]⁺).

          • Structure (NMR): ¹H and ¹³C NMR spectroscopy provides definitive structural confirmation, allowing for the unambiguous assignment of the Fmoc group to the α-position.

          • Optical Rotation: Measurement of the specific rotation confirms the enantiomeric purity (L-configuration).

          Conclusion

          N-α-Fmoc-L-lysine is a powerful and strategic tool in the peptide chemist's repertoire. Its value lies in the deliberate exposure of the lysine side-chain's ε-amino group, transforming it from a simple amino acid residue into a versatile chemical handle. By understanding the principles of its protection chemistry and leveraging the nucleophilicity of its side chain, researchers can move beyond linear peptide sequences to construct complex, functionalized biomolecules for advanced applications in drug discovery, diagnostics, and materials science. The robust protocols for its incorporation and subsequent modification, grounded in the well-established principles of Fmoc-SPPS, provide a reliable pathway for innovation.

          References

          • Nα-Fmoc-​L-​lysine | CAS No : 105047-45-8 . Pharmaffiliates. [Link]

          • Fmoc-Lys-OH [105047-45-8] . Aapptec Peptides. [Link]

          • Fmoc-Lys(Fmoc)-OH [78081-87-5] . Aapptec Peptides. [Link]

          • Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide . ResearchGate. [Link]

          • Preparation method of Fmoc-L-lysine.
          • Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide . PubMed. [Link]

          • The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks . National Institutes of Health (NIH). [Link]

          • Synthesis of N-α-Fmoc-N-ε-Tetrabutyl Ester-EDTA-L-lysine: An Amino Acid Analog to Prepare Affinity Cleaving Peptides . Taylor & Francis Online. [Link]

          • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides . ACS Omega. [Link]

          • Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block . National Institutes of Health (NIH). [Link]

          • The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks . PubMed. [Link]261/)

          Sources

          Technical Guide: Commercial Sources, Purity Standards, and QC Protocols for N-alpha-Fmoc-L-Lysine Derivatives

          [1]

          Executive Summary

          In the context of solid-phase peptide synthesis (SPPS) and therapeutic drug development, N-alpha-Fmoc-L-Lysine represents a critical control point.[1] While the strict chemical name refers to the side-chain unprotected variant (Fmoc-Lys-OH, CAS 105047-45-8), the vast majority of pharmaceutical applications utilize the orthogonally protected derivative, Fmoc-Lys(Boc)-OH (CAS 71989-26-9).[1]

          This guide addresses the commercial landscape, critical quality attributes (CQAs), and validation protocols for both, with a primary focus on Fmoc-Lys(Boc)-OH due to its dominance in GMP peptide manufacturing.[1] High-fidelity synthesis requires strict control over enantiomeric purity (>99.8%) and specific trace impurities (acetate, dipeptides) that can cause irreversible sequence truncation or double insertion.[1]

          Part 1: Chemical Identity and Critical Quality Attributes (CQAs)

          The Two Variants

          It is vital to distinguish between the two primary commercial forms to prevent catastrophic synthesis failure.

          FeatureFmoc-Lys(Boc)-OH (Standard)Fmoc-Lys-OH (Specialized)
          CAS Number 71989-26-9105047-45-8
          Structure
          
          
          -Fmoc,
          
          
          -Boc protected
          
          
          -Fmoc protected,
          
          
          -free
          Primary Use Standard SPPS (Boc removed by TFA)Preparation of side-chain functionalized Lys (e.g., dyes, lipids)
          Stability High (Orthogonal protection)Lower (Prone to side-chain reactions/oxidation)
          Solubility Soluble in DMF, DCMSoluble in DMF, less in DCM
          Critical Quality Attributes (CQAs)

          For GMP-grade peptide synthesis, the following specifications are the industry benchmark (based on Novabiochem/Merck and Bachem standards).

          AttributeSpecification (High Grade)Specification (Standard Grade)Impact on Synthesis
          Chemical Purity (HPLC)
          
          
          
          
          General crude purity.[1]
          Enantiomeric Purity (Chiral)
          
          
          L-isomer
          
          
          L-isomer
          D-isomer leads to epimerization and loss of biological activity.[1]
          Free Amine Content
          
          
          
          
          Causes double insertion (Fmoc-Lys-Lys-...) sequences.[1]
          Acetate Content
          
          
          Not SpecifiedCritical: Acetate caps the growing chain, terminating synthesis.
          Water (Karl Fischer)
          
          
          
          
          Hydrolysis of coupling reagents; variable weighing.
          Dipeptide Impurities
          
          
          Not SpecifiedDifficult to remove; sequence shifting.

          Part 2: Commercial Sourcing Landscape

          The market is stratified by regulatory requirements. For early-stage R&D, standard grade is sufficient.[1] For GLP/GMP toxicology and clinical batches, "Enhanced Specification" or GMP-grade materials are mandatory.[1]

          Tier 1: Premium/GMP Suppliers (High Stringency)[1]
          • Merck (Novabiochem): Known for "Enhanced Specifications."[1] They utilize GC-based assays for free amine and acetate detection, which are often invisible to standard HPLC.[1]

          • Bachem: The industry standard for bulk GMP amino acids. Excellent lot-to-lot consistency for multi-kilogram synthesis.

          • Iris Biotech: Strong European supplier offering specific low-loading and high-purity grades.[1][2]

          Tier 2: Reliable Distributors (Research Scale)
          • Chem-Impex: High reliability for research grades; typically guarantees

            
             chiral purity.[1][3]
            
          • Thermo Fisher (Alfa Aesar): Good availability for catalog quantities (1g - 100g).[1]

          Part 3: Technical Deep Dive - Impurity Logic

          Understanding why a specification exists allows for better risk assessment.[1] The diagram below illustrates the causal link between specific raw material impurities and the resulting failure modes in the final peptide product.

          ImpurityImpactAcetateImpurity: Acetate/Acetic Acid(From solvent traces)CappingMechanism:Acetylation of N-terminusAcetate->CappingAcylates resin-bound amineFreeAmineImpurity: Free Amine(Incomplete protection)DoubleInsertMechanism:Coupling of AA + ImpurityFreeAmine->DoubleInsertCompetes with couplingD_IsomerImpurity: D-Enantiomer(Racemization)StereoErrorMechanism:Incorporation of D-LysD_Isomer->StereoErrorCompetes with L-LysBetaAlaImpurity: Beta-Alanine(Fmoc-OSu rearrangement)InsertionMechanism:Insertion of Beta-AlaBetaAla->InsertionTruncationOutcome:Truncated Peptide (N-1)(Irreversible)Capping->TruncationDeletionSeqOutcome:Double Insertion Sequence(Difficult Purification)DoubleInsert->DeletionSeqInactiveDrugOutcome:Epimerized Peptide(Loss of Bioactivity)StereoError->InactiveDrugShiftedSeqOutcome:Sequence Shift (+14 Da)(Mass Spec Error)Insertion->ShiftedSeq

          Figure 1: Causal pathways linking Fmoc-Lys(Boc)-OH impurities to specific peptide synthesis failure modes.[1]

          Part 4: Self-Validating Analytical Protocols

          Trusting the Certificate of Analysis (CoA) is standard practice, but for critical campaigns, in-house verification is required.

          Protocol: Chiral Purity Determination (HPLC)

          This protocol validates the enantiomeric excess (

          145
          • Objective: Quantify D-Fmoc-Lys(Boc)-OH levels down to 0.1%.

          • Column: Immobilized Polysaccharide CSP (e.g., Phenomenex Lux Cellulose-2 or Chiralpak IC).[1]

          • Mobile Phase:

            • Isocratic: Hexane : Ethanol : TFA (80 : 20 : 0.1 v/v/v).[1]

            • Note: TFA is required to suppress ionization of the carboxylic acid, sharpening the peaks.

          • Flow Rate: 1.0 mL/min.

          • Detection: UV at 254 nm (Fmoc absorption).[1]

          • System Suitability (Self-Validation Criteria):

            • Resolution (

              
              ):  Must be 
              
              
              between L and D peaks.
            • Tailing Factor:

              
               for the main peak.
              
            • Sensitivity: S/N ratio

              
               for a 0.1% D-isomer spike standard.
              
          Protocol: Free Amine Detection (TLC/Ninhydrin)

          While GC is superior, a high-sensitivity TLC method can be used for rapid intake screening.[1]

          • Stationary Phase: Silica Gel 60

            
             plates.
            
          • Mobile Phase: Chloroform : Methanol : Acetic Acid (90 : 8 : 2).[1]

          • Sample Load: 50 µg (10 µL of 5 mg/mL solution in DMF).

          • Visualization:

            • Step A: UV 254 nm (Check for Fmoc integrity).[1]

            • Step B: Ninhydrin stain + Heat (100°C for 3 min).[1]

          • Validation:

            • Pass: No red/purple spot at baseline (origin).[1]

            • Fail: Visible red spot indicates free amine (unprotected Lys or cleaved Fmoc).[1]

          Part 5: QC Workflow for Material Receipt

          The following workflow ensures that no sub-standard material enters the synthesis suite.

          QCWorkflowStartMaterial Receipt(Fmoc-Lys(Boc)-OH)Visual1. Visual Inspection(White/Off-white Powder?)Start->VisualSolubility2. Solubility Test(0.5M in DMF - Clear?)Visual->SolubilityDecision1Pass?Solubility->Decision1Identity3. Identity Verification(MS or IR match std)Decision1->IdentityYesRejectQUARANTINE / REJECTDecision1->RejectNo (Cloudy/Color)PurityHPLC4. Chemical Purity (RP-HPLC)(Target > 99.0%)Identity->PurityHPLCChiralHPLC5. Chiral Purity (CSP-HPLC)(Target > 99.8% L-isomer)PurityHPLC->ChiralHPLCDecision2All Specs Met?ChiralHPLC->Decision2ReleaseRELEASE for GMP SynthesisDecision2->ReleaseYesDecision2->RejectNo

          Figure 2: Incoming Quality Control (QC) decision tree for Fmoc-amino acid building blocks.

          References

          • Phenomenex. (n.d.).[1] HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

          • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2724628, Fmoc-Lys(Boc)-OH. Retrieved from [Link]

          Methodological & Application

          Application & Protocol Guide: N-alpha-FMOC-L-Lysine in Solid-Phase Peptide Synthesis

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: The Central Role of Lysine and Orthogonal Protection in Peptide Synthesis

          Lysine is a fundamental amino acid in countless bioactive peptides, prized for its primary amine side-chain (the ε-amine). This functional group serves as a key site for post-translational modifications, conjugation of payloads (e.g., toxins, fluorophores), or branching of the peptide chain. To successfully incorporate lysine into a growing peptide chain using Solid-Phase Peptide Synthesis (SPPS), meticulous control over its two amine groups—the α-amine involved in backbone elongation and the ε-amine side-chain—is paramount. Uncontrolled reactions would lead to a cascade of unwanted side products and chain terminations.[1]

          This is achieved through an "orthogonal" protection strategy, a cornerstone of modern peptide chemistry.[1][2][3] In the context of Fmoc-based SPPS, this means employing two distinct classes of protecting groups that can be removed under mutually exclusive conditions. N-alpha-Fmoc-L-Lysine is the quintessential building block for this strategy. It features:

          • The Fmoc (9-fluorenylmethyloxycarbonyl) group: Protecting the α-amine, this group is labile to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][] Its removal exposes the α-amine for the next coupling cycle.

          • A side-chain protecting group (e.g., Boc): Protecting the ε-amine, this group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acid, typically Trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[2]

          This elegant orthogonality ensures that the peptide backbone can be assembled step-by-step without compromising the integrity of the lysine side-chain, which remains protected until the very end of the synthesis.[1][2]

          The Chemistry of Fmoc-SPPS: A Mechanistic Overview

          The rhythmic cycle of Fmoc-SPPS is a testament to controlled organic chemistry on a solid support.[5] Understanding the mechanism of each step is critical for troubleshooting and optimizing synthesis protocols.

          The Fmoc Deprotection Mechanism

          The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[1][6][7]

          • Proton Abstraction: A secondary amine, most commonly piperidine, acts as a base to abstract the acidic proton from the C9 position of the fluorene ring system.[6][8][9]

          • β-Elimination: This abstraction initiates a cascade of electron movement, leading to the elimination of a dibenzofulvene (DBF) molecule and carbon dioxide, liberating the free α-amine of the resin-bound peptide.[6][8][9]

          • DBF Scavenging: The generated DBF is a reactive electrophile that could irreversibly cap the newly freed amine.[6][8] Piperidine serves a dual role by trapping the DBF to form a stable, soluble adduct, which is then washed away.[1][6][8]

          The strong UV absorbance of the dibenzofulvene-piperidine adduct is a highly useful feature, allowing for real-time spectrophotometric monitoring of the deprotection reaction's completion.[1][6]

          Fmoc_Deprotection cluster_0 Fmoc-Protected Peptide on Resin cluster_1 Deprotection Step cluster_2 Products Fmoc_Peptide Fmoc-NH-Peptide-Resin Piperidine 20% Piperidine in DMF Fmoc_Peptide->Piperidine Base-catalyzed β-elimination Free_Amine H₂N-Peptide-Resin (Ready for Coupling) Piperidine->Free_Amine DBF_Adduct Dibenzofulvene-Piperidine Adduct (Washed Away) Piperidine->DBF_Adduct Scavenging

          Caption: Workflow of the Fmoc deprotection step in SPPS.

          Carboxyl Group Activation and Coupling

          To form a peptide bond, the carboxylic acid of the incoming Fmoc-Lys(Boc)-OH must be activated to create a highly reactive intermediate. The two most prevalent classes of coupling reagents are phosphonium/aminium salts and carbodiimides.[10]

          • Phosphonium/Aminium Salts (e.g., HBTU, HATU, PyBOP): These reagents react with the Fmoc-amino acid in the presence of a non-nucleophilic base (typically Diisopropylethylamine, DIPEA) to form a reactive O-acylisourea intermediate, which rapidly converts to an active ester (e.g., an HOBt or HOAt ester).[5][11] This active ester is then susceptible to nucleophilic attack by the free α-amine of the peptide-resin, forming the desired peptide bond.[11] The use of these reagents is highly efficient, minimizes side reactions, and is well-suited for automation.[11]

          • Carbodiimides (e.g., DIC, EDC): Carbodiimides like Diisopropylcarbodiimide (DIC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12][13] This intermediate can either react directly with the amine or, more commonly in SPPS, react with an additive like 1-hydroxybenzotriazole (HOBt) to form a more stable and racemization-suppressing active ester.[12] The byproduct of DIC coupling, diisopropylurea (DIU), is soluble in common SPPS solvents.[12]

          Orthogonal_Protection cluster_conditions Deprotection Conditions Lys_Structure Fmoc-NH (CH₂)₄-NH-Boc COOH N-alpha-Fmoc-L-Lysine(epsilon-Boc) Base Mild Base (e.g., Piperidine) Lys_Structure:f0->Base Labile Lys_Structure:f1->Base Stable Acid Strong Acid (e.g., TFA) Lys_Structure:f1->Acid Labile Lys_Structure:f0->Acid Stable

          Caption: Orthogonal protection scheme of Fmoc-Lys(Boc)-OH.

          Data & Reagent Selection

          The success of a peptide synthesis is highly dependent on the choice of reagents. The following tables provide a comparative overview to guide experimental design.

          Table 1: Comparison of Common Lysine Side-Chain Protecting Groups
          Protecting GroupAbbreviationCleavage ConditionKey Characteristics
          tert-ButyloxycarbonylBocStrong Acid (TFA)Most common, highly reliable, clean cleavage.[2]
          2-Chlorobenzyloxycarbonyl2-Cl-ZStronger Acid (HF)More acid-stable than Boc; rarely used in Fmoc SPPS.
          4-MethyltritylMttVery Mild Acid (e.g., 1% TFA)Allows for selective deprotection on-resin for side-chain modification.
          AllyloxycarbonylAllocPd(0) catalystOrthogonal to both Fmoc and Boc; useful for complex modifications.[14]
          Table 2: Comparison of Common Coupling Reagents for SPPS
          ReagentFull NameClassAdvantagesDisadvantages
          HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium SaltFast, efficient, low racemization, widely used.[5][14]Can cause guanylation of free amino groups if pre-activation is too long.
          HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium SaltMore reactive than HBTU, excellent for sterically hindered couplings.[14]Higher cost than HBTU.
          DIC/HOBt N,N'-Diisopropylcarbodiimide / 1-HydroxybenzotriazoleCarbodiimideCost-effective, soluble urea byproduct (DIU).[5][7]Slower kinetics than aminium salts, potential for side reactions without HOBt.
          PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltExcellent coupling efficiency, no guanylation side reaction.[11][15]Generates a carcinogenic byproduct (HMPA) in its original formulation (BOP).[11] PyBOP is the non-toxic alternative.[11]

          Detailed Experimental Protocols

          These protocols are designed for manual SPPS on a 0.1 mmol scale using a standard solid-phase reaction vessel. All steps are performed at room temperature with agitation (e.g., nitrogen bubbling or mechanical shaking).

          Protocol 1: Standard SPPS Cycle for Fmoc-Lys(Boc)-OH Incorporation

          Materials:

          • Peptide-resin with a free N-terminal amine

          • Fmoc-Lys(Boc)-OH (3-5 equivalents)

          • HBTU (3-5 equivalents)

          • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

          • Deprotection Solution: 20% Piperidine in DMF (v/v)

          • Solvents: Anhydrous, peptide-synthesis grade DMF and Dichloromethane (DCM)

          Procedure:

          • Resin Washing:

            • Wash the peptide-resin thoroughly with DMF (3 x 5 mL for 1 min each) to remove residual reagents from the previous step.[14]

          • Nα-Fmoc Deprotection:

            • Add 5 mL of 20% piperidine in DMF to the resin.[14]

            • Agitate for 5-7 minutes.[14]

            • Drain the solution.

            • Self-Validation: The drained solution should have a distinct yellow color due to the dibenzofulvene-piperidine adduct. The progress can be monitored by UV/Vis spectroscopy at ~290-302 nm.[14]

            • Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete deprotection.

            • Wash the resin thoroughly with DMF (5 x 5 mL for 1 min each) to completely remove piperidine and the adduct.[16]

          • Amino Acid Activation and Coupling:

            • In a separate vessel, dissolve Fmoc-Lys(Boc)-OH and HBTU in ~3 mL of DMF.

            • Add DIPEA to the activation mixture and vortex briefly. Causality: DIPEA acts as a base to facilitate the formation of the active ester and neutralize the protonated amine on the resin.

            • Immediately add the activated amino acid solution to the deprotected peptide-resin.[14]

            • Agitate the reaction for 1-2 hours. Longer times may be needed for difficult sequences.[14]

          • Post-Coupling Wash & Monitoring:

            • Drain the coupling solution.

            • Wash the resin with DMF (3 x 5 mL) followed by DCM (3 x 5 mL).

            • Self-Validation: Perform a qualitative Kaiser (ninhydrin) test. A negative result (colorless or yellow beads) indicates a complete coupling reaction (free primary amines are absent). A positive result (dark blue beads) indicates incomplete coupling, and the coupling step should be repeated.

          Protocol 2: Final Cleavage and Global Deprotection

          This step simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the Boc group from the lysine side-chain.[17]

          Materials:

          • Dry, final peptide-resin (N-terminal Fmoc group must be removed first).[16][18]

          • Cleavage Cocktail (e.g., Reagent K or TFA/TIS/H₂O). The choice depends on the peptide sequence.[19]

          • Cold diethyl ether.

          Procedure:

          • Preparation:

            • Ensure the N-terminal Fmoc group has been removed by treating with 20% piperidine/DMF as per Protocol 1.

            • Thoroughly wash the peptide-resin with DMF, then DCM, and dry it under a stream of nitrogen or in a vacuum desiccator.[16] Causality: Residual DMF can inhibit the efficiency of the TFA acidolysis.[18]

          • Cleavage Reaction:

            • Place the dry resin in a suitable reaction vessel.

            • Add the cleavage cocktail (typically 5-10 mL per 0.1 mmol of resin). A common general-purpose cocktail is TFA/Triisopropylsilane(TIS)/Water (95:2.5:2.5).[18][19] Causality: The TFA performs the acid-catalyzed cleavage, while scavengers like TIS and water trap the highly reactive carbocations generated from the Boc and other protecting groups, preventing them from modifying sensitive residues like Tryptophan or Methionine.[17]

            • Agitate the mixture at room temperature for 2-3 hours.

          • Peptide Precipitation and Isolation:

            • Filter the cleavage mixture to separate the resin beads.

            • Collect the filtrate, which contains the dissolved peptide.

            • Add the filtrate dropwise to a large volume (~40 mL) of cold diethyl ether with gentle stirring.

            • A white precipitate (the crude peptide) should form.

            • Isolate the peptide by centrifugation, decant the ether, and wash the pellet several times with cold ether to remove scavengers and dissolved protecting group fragments.[19]

            • Dry the final peptide pellet under vacuum.

          References

          • Vertex AI Search. (n.d.). Understanding the Chemistry of Fmoc-D-Lys(Boc)-OH in Synthesis.
          • Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
          • ResearchGate. (2021). Fmoc solid phase peptide synthesis?.
          • YouTube. (2022). Deprotecting Fmoc Group Mechanism.
          • Vertex AI Search. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
          • ACS Sustainable Chemistry & Engineering. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
          • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
          • Nowick Laboratory, UC Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis.
          • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
          • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
          • Molecules (Journal). (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis.
          • SlideShare. (n.d.). T boc fmoc protocols in peptide synthesis.
          • BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
          • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
          • AAPPTec. (n.d.). How to Synthesize a Peptide.
          • ResearchGate. (n.d.). Recent development in peptide coupling reagents.
          • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
          • Aapptec Peptides. (2021). Carbodiimides and Additives.
          • Benchchem. (n.d.). A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies.
          • MDPI. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®).
          • PubMed. (n.d.). A Novel Carbodiimide Coupling Method for Synthetic Peptides.
          • PPMC. (n.d.). Peptide Cleavage from Resin Protocol.

          Sources

          Applications of N-alpha-FMOC-L-LYSINE in bioconjugation techniques.

          Author: BenchChem Technical Support Team. Date: February 2026

          An In-Depth Technical Guide to the Applications of N-alpha-FMOC-L-Lysine in Bioconjugation Techniques

          For Researchers, Scientists, and Drug Development Professionals

          Authored by a Senior Application Scientist

          This guide provides a comprehensive overview of N-alpha-FMOC-L-lysine and its pivotal role in modern bioconjugation. We will move beyond simple definitions to explore the chemical principles that make this molecule an indispensable tool in peptide synthesis, drug development, and biomaterials science. The protocols and insights provided herein are designed to be both educational and immediately applicable in a laboratory setting, reflecting field-proven methodologies and a deep understanding of the underlying chemistry.

          The Strategic Importance of N-alpha-FMOC-L-Lysine in Bioconjugation

          At its core, bioconjugation is the science of covalently linking biomolecules to other molecules, creating novel constructs with tailored functions. Lysine, with its primary ε-amino group, is a frequent target for such modifications due to its nucleophilicity and common presence on the surface of proteins and peptides.[1][] However, the challenge has always been one of control. A typical protein may have dozens of lysine residues, and non-specific modification leads to a heterogeneous mixture of products, which is undesirable for therapeutic applications where consistency and a defined structure are paramount.[3][4]

          This is where the strategic use of N-alpha-FMOC-L-lysine, particularly in Solid-Phase Peptide Synthesis (SPPS), becomes revolutionary. The 9-fluorenylmethoxycarbonyl (FMOC) group is a base-labile protecting group for the α-amino group (the N-terminus) of the amino acid.[5][6] Its removal with a mild base like piperidine allows for the stepwise assembly of a peptide chain.[6][7]

          The true power for bioconjugation lies in the concept of orthogonal protection . While the N-α position is protected by the base-labile FMOC group, the ε-amino group of the lysine side chain can be protected by a group that is stable to the FMOC removal conditions but can be removed by a different, specific chemical trigger.[8][9][10] This allows a researcher to build a full peptide chain, and then, at a moment of their choosing, unmask a single, specific lysine side chain for precise modification. This technique is the foundation for creating homogeneous bioconjugates with site-specific modifications.

          G Wash2 Wash2 FullPeptide FullPeptide Wash2->FullPeptide Synthesis Complete SelectiveDeprotection SelectiveDeprotection FullPeptide->SelectiveDeprotection 5. Conjugate Conjugate SelectiveDeprotection->Conjugate 6. Cleave Cleave Conjugate->Cleave 7. FinalProduct FinalProduct Cleave->FinalProduct 8.

          Application Note: On-Resin Labeling of Peptides

          Introduction: One of the most powerful applications of orthogonal lysine chemistry is the ability to label a peptide with a fluorescent dye or a biotin tag at a precise location while the peptide is still attached to the solid-phase resin. This avoids potential side reactions with other nucleophilic side chains in solution and simplifies purification. The choice of the side-chain protecting group is critical and depends on the stability of the desired label. For this example, we use Fmoc-Lys(Dde)-OH, as the Dde group can be removed with mild hydrazine treatment, which does not affect acid-labile groups like Boc or Trt.

          Causality of Experimental Choices:

          • Why Fmoc-Lys(Dde)-OH? The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is completely orthogonal to both the base-labile N-α-Fmoc group and the acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) used for other amino acids.[8] Its removal requires a specific reagent, hydrazine, which will not cleave the peptide from the resin or deprotect other residues.

          • Why On-Resin? Performing the conjugation on the solid support simplifies the purification process immensely. Excess reagents (dye, activators) can be easily washed away before the final peptide is cleaved from the resin. This leads to a much cleaner crude product.[11]

          • Why DIPEA? N,N'-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base. In the labeling step, it deprotonates the newly freed lysine ε-ammonium salt to the reactive free amine without competing as a nucleophile itself.

          Experimental Protocol: Site-Specific Fluorescein Labeling of a Peptide

          This protocol assumes the synthesis of a generic peptide on a Rink Amide resin, where one lysine residue was incorporated as Fmoc-Lys(Dde)-OH.

          • Peptide Synthesis:

            • Synthesize the peptide sequence using standard automated or manual Fmoc-SPPS protocols.[7]

            • Upon completion of the chain assembly, the final N-terminal Fmoc group should be removed. The peptide remains attached to the resin with all acid-labile side-chain protecting groups intact.

          • Selective Dde Group Deprotection:

            • Swell the resin-bound peptide in N,N-Dimethylformamide (DMF).

            • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

            • Treat the resin with the hydrazine solution for 3 minutes. Repeat this step once more (2 x 3 min).

            • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of hydrazine and the cleaved Dde group.

          • Fluorescein Isothiocyanate (FITC) Conjugation:

            • In a separate vial, dissolve 3 equivalents of FITC and 5 equivalents of DIPEA in DMF.

            • Add this solution to the washed, swelled resin.

            • Allow the reaction to proceed for 4-6 hours at room temperature, protected from light. Monitor the reaction using a qualitative test (e.g., Kaiser test on a small sample of beads; the beads should become negative as the primary amine is consumed).

            • After the reaction is complete, wash the resin thoroughly with DMF, followed by Dichloromethane (DCM), and finally Methanol to remove all excess reagents. Dry the resin under vacuum.

          • Cleavage and Global Deprotection:

            • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[12]

            • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

            • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

            • Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

          • Purification and Analysis:

            • Purify the labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

            • Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS), which should show the mass of the peptide plus the mass of the fluorescein moiety.

          Application Note: Synthesis of Homogeneous Peptide-Drug Conjugates (PDCs)

          Introduction: Building on the principles of on-resin modification, Fmoc-lysine derivatives are central to the synthesis of well-defined Peptide-Drug Conjugates (PDCs). PDCs are an emerging class of therapeutics that use a peptide to deliver a cytotoxic or other bioactive payload to a specific target.[13] For clinical success, it is critical that each molecule has the same structure, including the number and location of attached drug molecules (the "drug-to-peptide ratio" or DPR). Using an orthogonally protected lysine allows for the synthesis of PDCs with a precise DPR of 1.0 at a predetermined site.

          Causality of Experimental Choices:

          • Why Fmoc-Lys(Mtt)-OH? The 4-methyltrityl (Mtt) group is an acid-labile protecting group, but it is significantly more sensitive to acid than Boc or the resin linkage.[14] It can be selectively removed using a very dilute solution of TFA (e.g., 1-2%) in DCM, a condition which leaves other protecting groups and the resin linkage intact. This provides an alternative to the Dde group and avoids the use of hydrazine, which can be problematic for some payloads.

          • Linker Chemistry: The choice of how to attach the drug is crucial. Often, a linker molecule is first attached to the lysine side chain, and the drug is subsequently attached to the linker. This can improve solubility and control the release mechanism of the drug. The protocol below outlines a direct conjugation for simplicity.

          Protocol: General On-Resin Payload Conjugation via Lysine Side Chain

          This protocol describes a general workflow for attaching a payload that has been activated with a carboxyl group using standard coupling reagents.

          • Peptide Synthesis with Fmoc-Lys(Mtt)-OH:

            • Synthesize the peptide on a suitable resin (e.g., Rink Amide for a C-terminal amide) using standard Fmoc-SPPS. Incorporate Fmoc-Lys(Mtt)-OH at the desired conjugation site.

            • After chain elongation, remove the final N-terminal Fmoc group.

          • Selective Mtt Group Deprotection:

            • Swell the resin in DCM.

            • Prepare a solution of 1% TFA and 5% TIS in DCM. TIS is a scavenger to prevent re-attachment of the Mtt cation.

            • Flow the dilute TFA solution through the resin for 2 minutes. Repeat this 5-10 times until the yellow color of the Mtt cation is no longer observed in the effluent.

            • Neutralize the resin with a wash of 10% DIPEA in DMF.

            • Wash thoroughly with DMF to prepare for coupling.

          • Payload Coupling:

            • In a separate vial, pre-activate the payload. Dissolve 3 equivalents of the carboxyl-functionalized payload, 2.9 equivalents of HBTU (or a similar coupling reagent), and 6 equivalents of DIPEA in DMF. Allow to activate for 5-10 minutes.

            • Add the activated payload solution to the resin.

            • Allow the coupling to proceed for 4-24 hours. The reaction time will vary significantly depending on the steric hindrance of the payload.

            • Monitor for completion using a Kaiser test.

          • Cleavage, Purification, and Analysis:

            • Wash the resin extensively with DMF and DCM.

            • Perform the final cleavage from the resin and global deprotection of all remaining side-chain groups using a 95% TFA cocktail.[12]

            • Precipitate, purify by RP-HPLC, and confirm the final conjugate by mass spectrometry.

          PDC_Structure PDC Targeting Peptide Linker Therapeutic Payload (Drug) PeptideDetail Synthesized via SPPS PDC:f0->PeptideDetail LinkerDetail Attached to ε-NH2 of a specific Lysine PDC:f1->LinkerDetail PayloadDetail e.g., Cytotoxic Agent, Imaging Agent PDC:f2->PayloadDetail

          Orthogonal Protecting Groups for Lysine Side-Chain Modification

          The selection of the appropriate side-chain protecting group is a critical decision in the design of a bioconjugation strategy. The choice dictates the deprotection conditions and, therefore, the types of molecules and chemistries that can be employed.

          Protecting GroupAbbreviationDeprotection ConditionsOrthogonal ToKey Advantages
          tert-Butoxycarbonyl BocStrong Acid (e.g., >90% TFA)Fmoc (Base-labile)Standard, cost-effective, removed during final cleavage.[14]
          1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl Dde2-5% Hydrazine in DMFFmoc, Boc, Trt, tBuVery mild, highly selective deprotection.[8][14]
          4-Methyltrityl MttVery Mild Acid (1-2% TFA in DCM)Fmoc, Boc, DdeAllows for acid-based selective deprotection on-resin.[14]
          Allyloxycarbonyl AlocPd(0) catalyst (e.g., Pd(PPh₃)₄)Fmoc, Boc, Dde, MttDeprotection is mechanistically unique, offering high orthogonality.[8][14]

          Concluding Remarks for the Practicing Scientist

          N-alpha-FMOC-L-lysine and its orthogonally protected derivatives are more than just building blocks; they are strategic enablers of precision in bioconjugation. By mastering the principles of orthogonal protection, researchers can move from creating heterogeneous mixtures to engineering highly defined, single-species bioconjugates. This level of control is not merely an academic exercise—it is a prerequisite for the development of next-generation therapeutics, diagnostics, and advanced biomaterials. The protocols and data presented here serve as a validated starting point for innovation, empowering you to design and execute complex bioconjugation strategies with confidence and reproducibility.

          References

          • Benchchem. (n.d.). N-alpha-FMOC-L-LYSINE | 157355-75-4.
          • ChemBK. (2024, April 9). N-α-Fmoc-L-lysine.
          • Iris Biotech GmbH. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
          • Chem-Impex International. (n.d.). Nα-Fmoc-L-lysine allyl ester hydrochloride.
          • Chem-Impex International. (n.d.). Nα,ε-Bis-Fmoc-L-lysine.
          • T. J. (2019). Lysine-Directed Site-Selective Bioconjugation for the Creation of Radioimmunoconjugates. PMC - PubMed Central.
          • ChemicalBook. (2024, April 18). Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method.
          • Creative Biolabs. (n.d.). Lysine based Conjugation Strategy.
          • ACS Omega. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
          • Haque, M., Forte, N., & Baker, J. R. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. PMC - NIH.
          • Creative Biolabs. (n.d.). Conjugation Based on Lysine Residues.
          • Haque, M., Forte, N., & Baker, J. R. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Communications (RSC Publishing).
          • Molecules. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. PMC.
          • BOC Sciences. (n.d.). Lys Conjugation.
          • Google Patents. (n.d.). CN119118875A - Preparation method of Fmoc-L-lysine.
          • National Institutes of Health. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
          • Springer Nature Experiments. (n.d.). Protocols for Lysine Conjugation.
          • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Role of Fmoc-Protected Amino Acids in Bioconjugation and Drug Delivery.
          • ResearchGate. (2014, December 17). How do I remove Boc and Fmoc groups from Fmoc-β-Lys(Boc)-OH?.
          • PubMed. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
          • Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages.
          • ChemPep. (n.d.). Overview of Fmoc Amino Acids.
          • ResearchGate. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
          • PubMed. (n.d.). Protocols for lysine conjugation.
          • Methods in Molecular Biology. (n.d.). Methods for Removing the Fmoc Group.
          • ResearchGate. (2021, November 23). Fmoc solid phase peptide synthesis?.
          • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
          • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
          • Journal of Peptide Science. (n.d.). Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.
          • ChemPep. (n.d.). 159610-89-6 | Fmoc-Lys(N3)-OH.
          • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). Applications of Fmoc-OSu in Bioconjugation and Beyond.
          • Aapptec Peptides. (n.d.). Fmoc-Lys(Boc)-OH [71989-26-9].

          Sources

          Advanced Protocols for Branched Peptide Synthesis Using Fmoc-Lysine Scaffolds

          Author: BenchChem Technical Support Team. Date: February 2026

          Part 1: Strategic Framework & Selection

          Introduction

          Branched peptides—including Multiple Antigen Peptides (MAPs), ubiquitin chains, and peptide dendrimers—represent a structural paradigm shift from linear sequences. They offer enhanced proteolytic stability, multivalency for receptor clustering, and improved solubility.

          The cornerstone of these architectures is N-alpha-Fmoc-L-Lysine . However, the success of a branched synthesis depends entirely on the protection strategy of the

          
          -amine side chain. Using N-alpha-Fmoc-L-Lysine with a free side chain is rarely viable due to uncontrolled polymerization. Instead, we utilize specific derivatives to dictate the branching architecture: Symmetric  (homogenous branches) or Asymmetric  (site-specific branches).
          
          Decision Matrix: Selecting the Right Lysine Derivative

          The choice of the

          
          -protecting group determines the orthogonality of your synthesis.
          
          DerivativeSide-Chain Protection (
          
          
          )
          Deprotection ConditionOrthogonalityPrimary Application
          Fmoc-Lys(Fmoc)-OH Fmoc20% Piperidine (Base)Non-orthogonal (Simultaneous with
          
          
          -amine)
          Symmetric MAPs: Growing two identical chains simultaneously.
          Fmoc-Lys(Mtt)-OH Methyltrityl (Mtt)1% TFA / DCM (Mild Acid)Orthogonal to Fmoc (Base) & tBu (Strong Acid)Site-Specific Branching: Best for on-resin modification without heavy metals.
          Fmoc-Lys(Alloc)-OH Allyloxycarbonyl (Alloc)Pd(
          
          
          )
          
          
          / PhSiH
          
          
          Orthogonal to Fmoc (Base) & AcidComplex Scaffolds: Essential when peptide contains acid-sensitive groups (e.g., sulfated Tyr).
          Fmoc-Lys(ivDde)-OH ivDde2% Hydrazine / DMFOrthogonal to Fmoc* & AcidLabeling/Cyclization: Note: Hydrazine can remove Fmoc; requires specific sequencing.

          Part 2: Experimental Protocols

          Protocol A: Symmetric Branching (MAP Synthesis)

          Objective: Synthesize a tetra-branched Multiple Antigen Peptide using a Lysine core. Reagent: Fmoc-Lys(Fmoc)-OH[1]

          1. Core Assembly
          • Resin Selection: Use a low-loading resin (0.2–0.4 mmol/g) like Tentagel or ChemMatrix to minimize steric crowding as the branches grow.

          • First Coupling: Couple Fmoc-Lys(Fmoc)-OH to the resin linker.

            • Activation: 3 eq AA / 2.9 eq HBTU / 6 eq DIPEA.

          • Second Coupling (Branching): Remove Fmoc (20% piperidine). Couple Fmoc-Lys(Fmoc)-OH again.

            • Result: You now have 4 reactive amine sites (2

              
              , 2 
              
              
              
              ).
          2. Chain Elongation
          • Simultaneous Growth: Perform standard SPPS cycles. Every amino acid added couples to all four branches simultaneously.

          • Solvent Handling: As the peptide grows, the resin volume will expand significantly. Increase solvent volumes by 20% every 5 residues.

          • Monitoring: The Kaiser test is unreliable for dense cores. Use Chloranil test or micro-cleavage followed by HPLC/MS.

          Visualization: Symmetric MAP Workflow

          MAP_Synthesis Start Resin Linker (Rink Amide) Step1 Couple Fmoc-Lys(Fmoc)-OH Start->Step1 Step2 Deprotect (20% Piperidine) Exposes 2 Amines Step1->Step2 Step3 Couple Fmoc-Lys(Fmoc)-OH (x2) Step2->Step3 Branching Generation 1 Step4 Deprotect (20% Piperidine) Exposes 4 Amines Step3->Step4 Step5 Couple Target Sequence (AA 1-n) (4x Stoichiometry) Step4->Step5 Branching Generation 2 Finish Cleavage & Side Chain Deprotection (95% TFA) Step5->Finish

          Caption: Workflow for generating a tetra-branched MAP core using symmetric Fmoc-Lys(Fmoc)-OH.

          Protocol B: Site-Specific Branching (Orthogonal)

          Objective: Introduce a specific branch or modification at a defined Lysine residue. Reagent: Fmoc-Lys(Mtt)-OH[2][3][4][5][6]

          1. Linear Assembly
          • Incorporate Fmoc-Lys(Mtt)-OH at the desired branch point during standard chain elongation.

          • Complete the N-terminal synthesis of the main chain.

          • Critical Step: Protect the N-terminus of the main chain with Boc-AA-OH (instead of Fmoc-AA-OH) or acetylate it. Why? This prevents the N-terminus from reacting during the branch synthesis.[7]

          2. Selective Mtt Removal (The "Yellow" Method)

          The Mtt group is hyper-acid labile, allowing removal without cleaving the peptide from the resin or removing tBu/Boc groups.

          • Wash: DCM (3 x 1 min).

          • Deprotection Cocktail: 1% TFA / 5% TIS / 94% DCM.

          • Flow/Batch: Add cocktail to resin.

            • Observation: Solution turns bright yellow immediately (Trityl cation).

          • Cycle: Shake for 2 mins, drain, repeat.

          • Endpoint: Continue until the solution remains clear (usually 5–8 cycles).

          • Neutralization: Wash with 5% DIPEA/DMF (3 x 2 min) to neutralize residual acid.

          3. Branch Synthesis
          • The

            
            -amine is now free. The rest of the peptide is protected.
            
          • Couple the branch sequence using standard Fmoc/tBu protocols.

          • Final Cleavage: Treat with 95% TFA cocktail to remove all protecting groups (Boc on main chain, side chains on branch) and cleave from resin.

          Visualization: Orthogonal Branching Pathway

          Orthogonal_Synthesis Linear Synthesize Linear Peptide Include Fmoc-Lys(Mtt)-OH Cap Cap N-Terminus (Boc or Acetyl) Linear->Cap Protect Main Chain Mtt_Remove Selective Mtt Removal (1% TFA/DCM) Cap->Mtt_Remove Expose Branch Point Branch Synthesize Branch on Epsilon-Amine Mtt_Remove->Branch Grow Branch Final Global Deprotection (95% TFA) Branch->Final

          Caption: Orthogonal strategy using Lys(Mtt) to grow a distinct peptide branch on a solid support.

          Part 3: Troubleshooting & Quality Control

          Aggregation and Steric Hinderance

          Branched peptides are prone to aggregation, leading to "deletion sequences" (missing amino acids).

          • Solution: Use Pseudoproline dipeptides in the branch sequence to disrupt beta-sheet formation.

          • Resin: Switch to PEG-PS or ChemMatrix resins which swell better in DMF/DCM than standard polystyrene.

          Incomplete Mtt Removal

          If the Mtt group is not fully removed, the branch will not grow.

          • Validation: After the 1% TFA cycles, perform a Kaiser Test .

            • Blue Beads: Free amine present (Success).[8][9]

            • Colorless: Protection still intact (Fail).

          • Note: If the yellow color persists after 10 washes, check if your TFA is fresh. Old TFA absorbs water and loses potency in DCM.

          "Fmoc" Scrambling with Dde

          If using Fmoc-Lys(Dde)-OH , hydrazine can partially remove Fmoc groups elsewhere.[4][10]

          • Prevention: Use Allyl alcohol in the hydrazine cocktail if Alloc groups are present. Ensure the N-terminus is Boc-protected before introducing hydrazine.

          References

          • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides (and Lysine derivatives).

          • National Institutes of Health (NIH). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH.

          • Biotage. Optimizing the removal of an ivDde protecting group.

          • BenchChem. Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-D-Lys(Fmoc)-OH.

          • Royal Society of Chemistry. Fmoc-Lys(Mtt)-OH – More Acid Labile Protecting Group.

          Sources

          Application Notes and Protocols: The Strategic Role of N-α-Fmoc-L-Lysine in the Development of Peptide-Based Therapeutics

          Author: BenchChem Technical Support Team. Date: February 2026

          Abstract

          The strategic incorporation of N-α-Fmoc-L-lysine and its side-chain protected derivatives is a cornerstone of modern peptide-based drug development. Beyond its fundamental role as an essential amino acid, lysine offers a unique and versatile side-chain primary amine (ε-amine) that serves as a critical anchor for a vast array of post-synthetic modifications. This guide provides an in-depth exploration of the principles and protocols governing the use of Fmoc-L-lysine in Solid-Phase Peptide Synthesis (SPPS). We will detail the core synthesis cycle, from deprotection and coupling to cleavage and purification, while emphasizing the causality behind each experimental choice. Furthermore, we will present detailed protocols for advanced bioconjugation strategies—including PEGylation and the attachment of molecular payloads—that leverage the lysine side chain to enhance the therapeutic properties of peptides, transforming them into potent and targeted drug candidates.

          Introduction: The Dual-Functionality of Lysine in Peptide Therapeutics

          Peptide therapeutics have emerged as a powerful class of drugs, prized for their high specificity and low off-target toxicity. The synthesis of these complex molecules is largely accomplished via Solid-Phase Peptide Synthesis (SPPS), a methodology that was revolutionized by the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.[] Within the Fmoc-SPPS framework, N-α-Fmoc-L-lysine is not merely one of the twenty proteinogenic building blocks; it is a strategic tool.

          Its primary importance lies in its bifunctional nature:

          • Structural Integration: As a component of the peptide backbone, it contributes to the primary sequence, influencing the peptide's conformation, stability, and interaction with its biological target.

          • Chemical Handle for Conjugation: The ε-amino group of the lysine side chain provides a robust and nucleophilic site for the covalent attachment of other molecules.[2] This process, known as bioconjugation, is essential for overcoming the inherent limitations of native peptides, such as short in-vivo half-life and rapid renal clearance. By attaching moieties like polyethylene glycol (PEG) chains, cytotoxic drugs, or imaging agents, researchers can dramatically improve a peptide's pharmacokinetic and pharmacodynamic profile.[3][4]

          This guide is designed for researchers and drug development professionals, offering both the foundational knowledge and the practical protocols necessary to effectively utilize N-α-Fmoc-L-lysine in the creation of next-generation peptide therapeutics.

          The Principle of Orthogonal Protection in Fmoc-SPPS

          The success of SPPS hinges on the concept of orthogonal protection . This strategy employs multiple classes of protecting groups, each of which can be removed by a specific chemical reaction without affecting the others.[5][6] In the context of lysine, the most commonly used derivative is N-α-Fmoc-N-ε-Boc-L-lysine (Fmoc-Lys(Boc)-OH) .

          • The α-Amino (Fmoc) Group: The Fmoc group protects the N-terminus of the amino acid. It is stable under acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).[7][8] This allows for the sequential addition of amino acids to the growing peptide chain.

          • The ε-Amino (Boc) Group: The tert-butyloxycarbonyl (Boc) group protects the lysine side chain. It is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids, such as trifluoroacetic acid (TFA).[5]

          This orthogonality is critical: the Fmoc group can be repeatedly removed at each cycle of synthesis to extend the peptide chain, while the Boc group remains intact, safeguarding the reactive side chain. The Boc group is then removed during the final cleavage step, which uses a strong acid (TFA) to simultaneously cleave the completed peptide from the solid support resin and remove all acid-labile side-chain protecting groups.[9]

          Caption: Orthogonal protection scheme of Fmoc-Lys(Boc)-OH.

          Core Protocol: Solid-Phase Synthesis Incorporating Fmoc-L-Lysine

          This protocol outlines the manual synthesis of a peptide sequence on a solid support resin using Fmoc chemistry. The process is cyclical, with each cycle incorporating one amino acid.

          Materials and Reagents
          Reagent / MaterialPurposeTypical Concentration / Grade
          Rink Amide or 2-Cl-Trt ResinSolid support for peptide assembly0.4-1.0 mmol/g loading capacity
          Fmoc-Lys(Boc)-OH & other Fmoc-AAsAmino acid building blocksSynthesis Grade (>99% purity)
          N,N-Dimethylformamide (DMF)Primary solvent for washing and reactionsPeptide Synthesis Grade (Amine-free)
          Dichloromethane (DCM)Solvent for resin swelling and washingACS Grade
          PiperidineFmoc deprotection agentReagent Grade
          HCTU, HATU, or DICCoupling/Activation reagentsSynthesis Grade
          N,N-Diisopropylethylamine (DIPEA)Activation basePeptide Synthesis Grade
          Oxyma Pure® or HOBtRacemization suppressant additiveSynthesis Grade
          Trifluoroacetic acid (TFA)Cleavage from resin & side-chain deprotectionReagent Grade
          Triisopropylsilane (TIS)Scavenger (cation trapping)Reagent Grade
          Deionized WaterScavenger (t-butyl trapping)>18 MΩ·cm
          Diethyl Ether (Cold)Peptide precipitationACS Grade
          The SPPS Cycle Workflow

          The core of SPPS is a repeated cycle of deprotection, activation, and coupling.[10]

          SPPS_Workflow cluster_Resin Resin-Bound Peptide cluster_Reagents Reagents Resin_Fmoc Resin-Peptide(n)-AA(n+1)-Fmoc Resin_NH2 Resin-Peptide(n)-AA(n+1)-NH2 Resin_Fmoc->Resin_NH2 Step 1: Deprotection Washes1 DMF Washes Resin_NH2->Resin_Fmoc Step 2: Coupling Washes2 DMF Washes Piperidine 20% Piperidine in DMF Piperidine->Resin_Fmoc AA_Solution Fmoc-Lys(Boc)-OH + Coupling Reagent + DIPEA in DMF AA_Solution->Resin_NH2

          Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

          Step-by-Step Protocol

          This protocol is based on a 0.1 mmol synthesis scale.

          Step 0: Resin Preparation

          • Place 0.1 mmol of the chosen resin in a fritted reaction vessel.

          • Swell the resin in DMF for 30-60 minutes, then drain the solvent. For 2-chlorotrityl resin, swell in DCM.

          Step 1: Fmoc Deprotection Causality: The purpose of this step is to remove the N-terminal Fmoc group from the resin-bound peptide, exposing a free primary amine for the next coupling reaction.[10] Piperidine, a secondary amine, acts as a base to abstract a proton from the fluorenyl ring, initiating a β-elimination reaction that releases the Fmoc group as a dibenzofulvene-piperidine adduct.[8][11]

          • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

          • Agitate the vessel for 3 minutes. Drain.

          • Add a fresh 5 mL of 20% piperidine in DMF.

          • Agitate for an additional 10-15 minutes. Drain.

          • Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.

          • Wash with DCM (2 x 5 mL) and DMF (3 x 5 mL).

          Step 2: Amino Acid Activation and Coupling Causality: The carboxylic acid of the incoming Fmoc-amino acid must be activated to a more reactive species to form an amide bond with the newly deprotected N-terminal amine.[12] Coupling reagents like HCTU or HATU form highly reactive esters (e.g., O-acylisourea derivatives) in situ. The addition of a non-nucleophilic base like DIPEA is required to neutralize the protonated amine on the resin and facilitate the reaction.[13]

          • In a separate vial, dissolve 4 equivalents (0.4 mmol) of Fmoc-Lys(Boc)-OH and 3.9 equivalents (0.39 mmol) of HCTU in 2 mL of DMF.

          • Add 8 equivalents (0.8 mmol) of DIPEA to the activation solution.

          • Vortex briefly and let the activation proceed for 1-2 minutes.

          • Add the activated amino acid solution to the deprotected resin.

          • Agitate for 45-90 minutes at room temperature.

          • Drain the reaction solution and wash the resin with DMF (5 x 5 mL).

          Step 3: Iteration and Finalization

          • To confirm the completion of the coupling reaction, a small sample of resin beads can be taken for a qualitative Kaiser test. A negative test (yellow beads) indicates a complete reaction.

          • Repeat the SPPS cycle (Step 1 and Step 2) for each subsequent amino acid in the peptide sequence.

          • After the final coupling cycle, perform a final Fmoc deprotection (Step 1) to yield the full-length peptide with a free N-terminus (if desired).

          Final Cleavage and Deprotection

          Causality: This step uses a strong acid (TFA) to break the bond linking the peptide to the resin and to remove the acid-labile side-chain protecting groups (like Boc on lysine).[9] Scavengers are critical to prevent the highly reactive cationic species generated during deprotection (e.g., t-butyl cations from Boc) from re-attaching to sensitive residues like Tryptophan or Methionine.

          • Wash the peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.

          • Prepare the cleavage cocktail. A standard cocktail is Reagent K : TFA/Water/Phenol/Thioanisole/TIS (82.5:5:5:5:2.5 v/v). For simpler peptides without many sensitive residues, a cocktail of TFA/TIS/Water (95:2.5:2.5) is often sufficient.

          • Add 5-10 mL of the cleavage cocktail to the dry resin.

          • Agitate at room temperature for 2-4 hours.

          • Filter the solution to separate the resin beads, collecting the filtrate which contains the peptide.

          • Wash the resin with an additional 1-2 mL of TFA and combine the filtrates.

          • Concentrate the TFA solution under a gentle stream of nitrogen.

          • Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether.

          • Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.

          • Dry the crude peptide pellet under vacuum.

          Quality Control: Purification and Analysis

          Causality: The crude product from SPPS contains the target peptide as well as deletion sequences and other impurities. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying and analyzing peptides based on their hydrophobicity.[14][15] Mass spectrometry is used to confirm that the purified product has the correct molecular weight, validating its identity.[16][17]

          • Purification : Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile with 0.1% TFA) and purify using preparative RP-HPLC with a C18 column.

          • Analysis : Analyze the purified fractions using analytical RP-HPLC to assess purity (typically >95% is desired for therapeutic applications).

          • Identity Confirmation : Confirm the molecular mass of the purified peptide using Mass Spectrometry (e.g., LC-MS or MALDI-TOF).

          Advanced Applications: Post-Synthetic Modification via the Lysine Side Chain

          Once the peptide is synthesized, purified, and the ε-amino group of lysine is deprotected, it becomes a powerful tool for bioconjugation.[18] The primary amine is nucleophilic and can react with various electrophilic reagents to attach functional moieties.

          Protocol: PEGylation of a Lysine Residue

          Causality: PEGylation involves attaching polyethylene glycol (PEG) chains to the peptide. This increases the molecule's hydrodynamic radius, which shields it from proteolytic enzymes and reduces the rate of renal clearance, thereby dramatically extending its circulating half-life.[4] The most common method uses an N-hydroxysuccinimide (NHS)-activated PEG ester, which reacts with the primary amine of lysine under slightly basic conditions to form a stable amide bond.

          • Peptide Dissolution : Dissolve the purified peptide in a reaction buffer, such as 100 mM sodium bicarbonate or phosphate buffer, pH 8.0-8.5. The peptide concentration should be in the range of 1-5 mg/mL.

          • Reagent Preparation : Dissolve a 3- to 10-fold molar excess of mPEG-NHS ester in the same buffer immediately before use (NHS esters can hydrolyze in aqueous solutions).

          • Conjugation Reaction : Add the PEG-NHS solution to the peptide solution.

          • Incubation : Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

          • Quenching : Quench any unreacted PEG-NHS by adding a small molecule with a primary amine, such as Tris or glycine buffer.

          • Purification : Purify the PEGylated peptide from unreacted peptide and excess PEG using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

          • Analysis : Confirm successful PEGylation using SDS-PAGE (which will show a significant increase in apparent molecular weight) and MALDI-TOF MS.

          Lysine_Modification cluster_mods Conjugation Payloads cluster_products Therapeutic / Tool Compounds Peptide Purified Peptide with free Lysine ε-NH2 PegPeptide PEGylated Peptide (Improved Half-Life) Peptide->PegPeptide PEGylation PDC Peptide-Drug Conjugate (Targeted Therapy) Peptide->PDC Drug Conjugation BiotinPeptide Biotinylated Peptide (Assay Tool) Peptide->BiotinPeptide Biotinylation PEG Activated PEG (e.g., PEG-NHS) PEG->PegPeptide Drug Drug-Linker Moiety (e.g., Drug-Maleimide) Drug->PDC Biotin Biotin Tag (e.g., Biotin-NHS) Biotin->BiotinPeptide

          Caption: Post-synthetic modification pathways of the lysine side chain.

          Protocol: Site-Specific Conjugation of a Drug Payload (General)

          Causality: Creating Peptide-Drug Conjugates (PDCs) allows for the targeted delivery of a cytotoxic agent to specific cells (e.g., cancer cells) that overexpress the peptide's target receptor, thereby increasing efficacy and reducing systemic toxicity.[19] The chemistry depends on the linker-payload, but a common strategy involves reacting the lysine amine with an NHS-ester-containing linker.

          • Peptide Preparation : Dissolve the purified peptide in an appropriate buffer. If the drug-linker is not water-soluble, a co-solvent system (e.g., DMF/water or DMSO/water) may be required. The pH should be maintained around 8.0 to ensure the lysine amine is deprotonated and nucleophilic.

          • Drug-Linker Activation : Dissolve the drug-linker moiety (containing an NHS ester or similar reactive group) in a suitable organic solvent like DMSO or DMF.

          • Conjugation : Add the drug-linker solution (typically 1.5-3 equivalents) to the peptide solution dropwise while stirring.

          • Reaction Monitoring : Monitor the reaction progress by LC-MS to track the formation of the conjugate and consumption of the starting peptide. The reaction typically runs for 2-12 hours at room temperature.

          • Purification : Once the reaction is complete, purify the resulting PDC using RP-HPLC or hydrophobic interaction chromatography (HIC) to remove unreacted components.

          • Characterization : Characterize the final PDC by LC-MS to confirm its identity and purity, and use UV-Vis spectroscopy to determine the drug-to-peptide ratio (DPR).

          Conclusion

          N-α-Fmoc-L-lysine is an indispensable tool in the arsenal of the peptide chemist and drug developer. Its seamless integration into the Fmoc-SPPS workflow, governed by the principle of orthogonal protection, provides a reliable method for constructing complex peptide backbones. More importantly, the latent reactivity of its side chain offers a gateway to a world of chemical modifications that can systematically enhance the therapeutic potential of a peptide. The protocols and principles outlined in this guide demonstrate that a thorough understanding of lysine chemistry is fundamental to designing and synthesizing effective, stable, and targeted peptide-based therapeutics for the future.

          References

          • Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved February 5, 2026.
          • University of Rochester. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved February 5, 2026.
          • Góngora-Benítez, M., et al. (n.d.). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PMC. Retrieved February 5, 2026.
          • Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism. YouTube. Retrieved February 5, 2026, from [Link]

          • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved February 5, 2026, from [Link]

          • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved February 5, 2026.
          • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. (n.d.). PMC. Retrieved February 5, 2026.
          • Góngora-Benítez, M., et al. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. Retrieved February 5, 2026.
          • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved February 5, 2026, from [Link]

          • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved February 5, 2026.
          • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved February 5, 2026, from [Link]

          • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024, January 5). NIH. Retrieved February 5, 2026.
          • Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. (2021, September 27). PMC - NIH. Retrieved February 5, 2026.
          • PEGylation of lysine residues improves the proteolytic stability of fibronectin while retaining biological activity. (n.d.). PubMed. Retrieved February 5, 2026.
          • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved February 5, 2026.
          • Protocols for Lysine Conjugation. (2025, August 6).
          • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024, January 5).
          • The Role of Modified Lysine Derivatives in Peptide Drug Discovery. (2026, January 28). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved February 5, 2026.
          • New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. (2022, August 17). NIH. Retrieved February 5, 2026.
          • ResolveMass Laboratories Inc. (2025, July 22).
          • Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50.
          • Facile solid phase peptide synthesis with a Re-lysine conjugate generated via a one-pot procedure. (n.d.). NIH. Retrieved February 5, 2026.
          • Methods for Removing the Fmoc Group. (n.d.). Retrieved February 5, 2026.
          • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 24). International Journal of Science and Research Archive. Retrieved February 5, 2026.
          • PEG–Peptide Conjugates. (2014, April 1).
          • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. Retrieved February 5, 2026.
          • Chen, H., et al. (2017). Selective lysine modification of native peptides via aza-Michael addition. Organic & biomolecular chemistry, 15(35), 7339-7345.
          • Peptide and protein PEGylation: a review of problems and solutions. (n.d.). Creative PEGWorks. Retrieved February 5, 2026.
          • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved February 5, 2026.
          • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved February 5, 2026.
          • A. Different strategies to anchor the lysine side‐chain to a resin... (n.d.).
          • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024, January 5). ACS Omega. Retrieved February 5, 2026.
          • Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. (n.d.). PMC - NIH. Retrieved February 5, 2026.
          • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. (n.d.). MDPI. Retrieved February 5, 2026.
          • Wikipedia. (n.d.). Tirzepatide. Retrieved February 5, 2026, from [Link]

          • Chen, H., et al. (2017). Selective lysine modification of native peptides via aza-Michael addition. RSC Publishing. Retrieved February 5, 2026.

          Sources

          Advanced Site-Specific Peptide Modification: A Strategic Guide to N-alpha-Fmoc-L-Lysine Derivatives

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          In the landscape of modern drug discovery, peptides have evolved from simple signaling molecules to complex scaffolds for Antibody-Drug Conjugates (ADCs), cyclic therapeutics, and diagnostic probes. The ability to modify a peptide at a single, precise location—without disrupting the rest of the sequence—is the cornerstone of this evolution.

          This Application Note provides a rigorous technical guide on leveraging N-alpha-Fmoc-L-Lysine derivatives for site-specific modification. Unlike standard lysine residues which are deprotected globally during resin cleavage, these specialized derivatives possess orthogonal side-chain protection or unique functional handles (bioorthogonal groups). This allows for controlled, on-resin or post-synthetic derivatization.[1]

          Part 1: Strategic Selection – The Lysine Toolbox

          The choice of Lysine derivative dictates the entire synthetic strategy. The table below compares the four critical derivatives required for advanced peptide engineering.

          Table 1: Comparative Analysis of Fmoc-Lysine Derivatives
          DerivativeSide-Chain Protecting GroupDeprotection/Activation ConditionOrthogonalityPrimary Application
          Fmoc-Lys(Alloc)-OH Allyloxycarbonyl (Alloc)Pd(PPh₃)₄ / Phenylsilane (Scavenger)Complete. Stable to Piperidine (Base) and TFA (Acid).On-resin macrocyclization (stapling), side-chain conjugation.
          Fmoc-Lys(ivDde)-OH 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl2–4% Hydrazine in DMFQuasi-Orthogonal. Stable to TFA. Labile to Hydrazine (which also removes Fmoc).Labeling of fully assembled peptides (requires Boc-protected N-terminus).
          Fmoc-Lys(Mtt)-OH 4-Methyltrityl (Mtt)1% TFA in DCM (Dilute Acid)Acid-Sensitive. Stable to Piperidine.[2] Removed before global cleavage (95% TFA).Introducing acid-sensitive probes or mild on-resin modification.
          Fmoc-Lys(N₃)-OH Azide (Masked Amine)Copper-Catalyzed Click (CuAAC) or SPAACBioorthogonal. Stable to SPPS and Cleavage conditions.Post-synthetic conjugation (fluorophores, drugs) via Click Chemistry.[3]

          Part 2: Decision Logic & Workflows

          Selecting the correct derivative requires analyzing the chemical compatibility of your target modification.

          Diagram 1: Derivative Selection Decision Tree

          LysineSelection Start Start: Define Modification Goal Q1 Is the modification Bioorthogonal (e.g., Click Chemistry)? Start->Q1 Q2 Is the modification done On-Resin? Q1->Q2 No Res_Azide Use Fmoc-Lys(N3)-OH (Post-Synthetic Click) Q1->Res_Azide Yes Q3 Does the modification require Base-sensitive reagents? Q2->Q3 Yes Q2->Res_Azide No (Solution Phase) Res_Alloc Use Fmoc-Lys(Alloc)-OH (Pd-Catalyzed Removal) Q3->Res_Alloc Yes (Stable to Acid/Base) Res_Mtt Use Fmoc-Lys(Mtt)-OH (Dilute Acid Removal) Q3->Res_Mtt No (Acid Labile) Res_ivDde Use Fmoc-Lys(ivDde)-OH (Hydrazine Removal) Q3->Res_ivDde Alternative (Hydrazine Labile) caption Figure 1: Decision matrix for selecting the appropriate Fmoc-Lysine derivative based on synthetic requirements.

          Part 3: Detailed Experimental Protocols

          Protocol A: Orthogonal Deprotection of Fmoc-Lys(Alloc)-OH

          Objective: Selective removal of the Alloc group on-resin to expose the

          
          -amine for conjugation (e.g., adding a fluorophore or fatty acid) while leaving the peptide attached to the resin and other protecting groups intact.
          

          Reagents:

          • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[4]

          • Scavenger: Phenylsilane (PhSiH₃) or Morpholine.

          • Solvent: Dichloromethane (DCM) (Must be anhydrous and degassed).

          Step-by-Step Procedure:

          • Preparation: Swell the resin (0.1 mmol scale) in DCM for 15 minutes under Nitrogen/Argon.

          • Cocktail Preparation: Dissolve Pd(PPh₃)₄ (0.25 eq, ~29 mg) and Phenylsilane (20 eq, ~250 µL) in 5 mL of dry DCM. Note: The solution should be prepared fresh and kept away from light.

          • Reaction: Add the cocktail to the resin. Shake gently for 30 minutes at room temperature.

          • Repetition: Drain the vessel and repeat Step 2 and 3 with a fresh cocktail to ensure complete deprotection.

          • Washing (Critical): The Palladium catalyst tends to stick to the resin. Wash extensively:

            • DCM (3x)

            • 0.5% Sodium Diethyldithiocarbamate (DTC) in DMF (3x, 5 min each) – This chelates and removes residual Pd.

            • DMF (5x)[5]

          • Verification: Perform a Kaiser Test. A blue resin indicates a free

            
            -amine ready for coupling.
            
          Protocol B: Mild Acid Deprotection of Fmoc-Lys(Mtt)-OH

          Objective: Removal of Mtt group using dilute acid without cleaving the peptide from the resin (which requires high acid concentration).

          Reagents:

          • Deprotection Solution: 1% Trifluoroacetic acid (TFA), 3-5% Triisopropylsilane (TIS) in DCM.

          • Neutralization Solution: 5% Diisopropylethylamine (DIPEA) in DMF.[6]

          Step-by-Step Procedure:

          • Flow Wash Strategy: Mtt cleavage generates a bright yellow/orange carbocation. If this cation is not washed away immediately, it can re-attach to the amine (retritylation).

          • Execution:

            • Add 5 mL of Deprotection Solution to the resin.[4]

            • Shake for 2 minutes .

            • Drain immediately.

            • Observe: The filtrate should be yellow/orange.

          • Cycle: Repeat the 2-minute wash cycle approx. 5–10 times until the filtrate becomes colorless.

          • Neutralization: Wash the resin with DCM (3x), then treat with Neutralization Solution (5% DIPEA/DMF) for 5 minutes to activate the amine for the next coupling step.

          • Coupling: Proceed immediately to couple the modifying agent (e.g., Biotin-NHS).

          Protocol C: Bioorthogonal Click Chemistry with Fmoc-Lys(N₃)-OH

          Objective: Post-synthetic conjugation of a peptide containing an Azide-Lysine with an Alkyne-functionalized payload (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC).

          Reagents:

          • Peptide: Purified peptide containing Lys(N₃).[1][5]

          • Payload: Alkyne-functionalized molecule (e.g., Alkyne-Fluor 488).

          • Catalyst: CuSO₄ (5 eq), Sodium Ascorbate (10 eq).

          • Solvent: 1:1 DMSO/Water or tBuOH/Water.

          Step-by-Step Procedure:

          • Dissolution: Dissolve peptide (1 mM final conc.) and Alkyne-payload (1.2 eq) in the solvent mixture. Degas with Nitrogen.

          • Catalyst Addition: Add CuSO₄ solution followed immediately by Sodium Ascorbate. The solution may turn slightly yellow.

          • Incubation: Stir at room temperature for 1–4 hours. Monitor via LC-MS (Look for mass shift = Mass of Payload).

          • Quenching: Add EDTA (excess) to chelate Copper.

          • Purification: Purify the conjugated peptide using RP-HPLC.

          Part 4: The "Base-Labile" Trap – Working with Fmoc-Lys(ivDde)-OH

          Critical Warning: The ivDde group is removed by Hydrazine. Hydrazine also removes the N-terminal Fmoc group. Therefore, you cannot use ivDde for mid-sequence modification unless the N-terminus is protected with a base-stable group (like Boc) or the synthesis is complete.

          Diagram 2: The ivDde/Hydrazine Workflow

          ivDdeWorkflow Step1 SPPS Assembly (Fmoc Chemistry) Step2 Final N-Term Protection (Must use Boc-AA-OH or Boc2O) Step1->Step2 Complete Chain Step3 ivDde Removal (2% Hydrazine/DMF) Step2->Step3 Stable N-Term Step4 Side-Chain Modification (e.g., PEGylation) Step3->Step4 Free epsilon-NH2 Step5 Global Cleavage (95% TFA removes Boc & Resin) Step4->Step5 Finalize caption Figure 2: The mandatory workflow for ivDde derivatives to prevent unwanted N-terminal deprotection.

          Protocol for ivDde Removal:

          • Ensure N-terminus is Boc-protected .[7]

          • Treat resin with 2% Hydrazine Monohydrate in DMF .

          • Agitate for 3 x 3 minutes.

          • Wash with DMF (5x).[4][5][7]

          • Note: Hydrazine is a nucleophile; ensure no other sensitive groups (like allyl esters) are present unless intended.

          References

          • Vertex AI Search. (2024). Fmoc-Lys(Alloc)-OH deprotection protocol SPPS. Retrieved from

          • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks for Fmoc SPPS. Retrieved from

          • Biotage. (2023). Optimizing the removal of an ivDde protecting group. Retrieved from

          • National Institutes of Health (NIH). (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Retrieved from

          • ChemPep. (n.d.). Fmoc-Lys(N3)-OH Technical Data. Retrieved from

          Sources

          Mastering Precision: A Guide to Site-Specific Peptide Labeling with Fluorescent Dyes Using N-alpha-FMOC-L-Lysine

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: The Pursuit of Precision in Peptide Analysis

          Fluorescently labeled peptides are indispensable tools in modern life sciences, enabling researchers to unravel complex biological processes with high sensitivity and specificity.[1][2] From in-vivo imaging and cellular localization studies to enzyme activity assays and drug discovery, the applications are vast and impactful.[3][4] The core challenge, however, lies in achieving precise, site-specific labeling. Attaching a fluorescent probe to a specific location within a peptide sequence is crucial to preserving its biological activity and ensuring the integrity of experimental data.[1] This guide provides a comprehensive overview and detailed protocols for leveraging N-alpha-FMOC-L-lysine in conjunction with an orthogonal protection strategy to achieve exquisitely controlled, site-specific fluorescent labeling of peptides.

          The primary focus of this application note is the use of N-alpha-FMOC-L-lysine derivatives where the epsilon-amino group (Nε) of the lysine side chain is protected by a group that is labile under conditions orthogonal to the standard Fmoc solid-phase peptide synthesis (SPPS) chemistry.[5] This allows for the selective deprotection of the lysine side chain while the peptide remains anchored to the solid support, providing a unique chemical handle for conjugation with a fluorescent dye.

          The Principle of Orthogonal Protection: A Strategy for Selective Modification

          Standard Fmoc-based SPPS relies on the use of the base-labile Fmoc group for temporary protection of the alpha-amino group (Nα) and acid-labile groups (e.g., Boc, tBu) for permanent protection of reactive amino acid side chains.[5] Orthogonal protection introduces a third class of protecting groups that can be removed under distinct chemical conditions, without affecting the other protecting groups.[5][6]

          For site-specific labeling at a lysine residue, we incorporate an N-alpha-FMOC-L-lysine monomer with its Nε-amino group masked by a protecting group such as Methyltrityl (Mtt).[7] The Mtt group is highly acid-sensitive and can be selectively cleaved using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), conditions under which the Fmoc group (stable to acid) and other acid-labile side-chain protecting groups (requiring stronger acid for cleavage) remain intact.[7][8] This strategic unmasking of the lysine side chain's primary amine provides a specific nucleophile for reaction with an amine-reactive fluorescent dye.

          Workflow for Site-Specific Fluorescent Labeling of Peptides

          The overall workflow for site-specific fluorescent labeling of a peptide using N-alpha-FMOC-L-Lys(Mtt)-OH involves several key stages, from initial peptide synthesis to the final purified, labeled product.

          G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 On-Resin Labeling cluster_2 Final Processing A 1. Resin Loading & N-terminal Fmoc Deprotection B 2. Sequential Amino Acid Coupling A->B C 3. Incorporation of Fmoc-Lys(Mtt)-OH B->C D 4. Completion of Peptide Sequence C->D E 5. Selective Mtt Deprotection D->E F 6. Fluorescent Dye Conjugation E->F G 7. Global Deprotection & Cleavage from Resin F->G H 8. Purification of Labeled Peptide (e.g., HPLC) G->H I 9. Characterization (e.g., Mass Spectrometry) H->I

          Figure 1: A schematic workflow for the site-specific fluorescent labeling of peptides.

          Experimental Protocols

          Part 1: Solid-Phase Peptide Synthesis (SPPS)

          This protocol assumes a standard manual or automated Fmoc-SPPS procedure.

          • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide MBHA resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.[9]

          • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group.[10] Wash the resin thoroughly with DMF.

          • Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (4 equivalents) with a coupling agent like HBTU (3.95 equivalents) and a base such as N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.[10] Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.[10]

          • Monitoring Coupling Efficiency: After coupling, perform a ninhydrin (Kaiser) test to ensure the reaction has gone to completion (absence of free primary amines).[10]

          • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence until the point of labeling.

          • Incorporation of Fmoc-Lys(Mtt)-OH: At the desired position for labeling, use Fmoc-Lys(Mtt)-OH in the coupling step.[10]

          • Continue Synthesis: Continue with the standard SPPS cycles until the full peptide sequence is assembled.

          Part 2: On-Resin Fluorescent Labeling

          This is the critical step where the site-specific labeling occurs.

          • Selective Mtt Group Deprotection:

            • Prepare a deprotection solution of 1-2% TFA and 5% triisopropylsilane (TIS) in DCM.[10] The TIS acts as a scavenger for the liberated trityl cations.

            • Wash the peptide-resin with DCM.

            • Treat the resin with the Mtt deprotection solution for 2-5 minutes.[10] The solution will typically turn yellow, indicating the cleavage of the Mtt group.[10]

            • Drain and repeat the treatment with fresh deprotection solution until the solution remains colorless, indicating complete deprotection.[10]

            • Wash the resin thoroughly with DCM, followed by DMF, to remove all traces of acid.

          • Fluorescent Dye Conjugation:

            • Dissolve the amine-reactive fluorescent dye (e.g., an NHS ester of FAM, TAMRA, or a Cyanine dye) in a suitable solvent like DMF or DMSO. Use a 1.5 to 3-fold molar excess of the dye relative to the peptide on the resin.

            • Add a non-nucleophilic base such as DIEA (2-4 equivalents) to the dye solution to ensure the deprotonated state of the lysine's epsilon-amino group.

            • Add the dye solution to the peptide-resin and agitate gently at room temperature for 2-4 hours, or overnight for challenging couplings. Protect the reaction from light, as many fluorescent dyes are photolabile.

            • After the reaction, wash the resin extensively with DMF, DCM, and methanol to remove any unreacted dye.

          Part 3: Cleavage, Deprotection, and Purification
          • Final Fmoc Deprotection: If the N-terminus is to be free, perform a final Fmoc deprotection with 20% piperidine in DMF.

          • Global Deprotection and Cleavage:

            • Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[11]

            • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

            • Filter the resin and collect the filtrate containing the cleaved, deprotected, and now fluorescently labeled peptide.

          • Precipitation and Purification:

            • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

            • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

            • Dry the crude peptide pellet.

            • Purify the labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[12] The fluorescent label often imparts sufficient hydrophobicity to allow for good separation from any unlabeled peptide.[12]

          • Characterization: Confirm the identity and purity of the final labeled peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

          Key Considerations and Troubleshooting

          ParameterRecommendation/RationaleTroubleshooting
          Choice of Lysine Protecting Group Mtt: Highly acid-labile, suitable for most sequences.[7][8] ivDde: Removed with hydrazine, offering an alternative orthogonal strategy.Incomplete Mtt removal can be addressed by increasing the number of TFA/DCM treatments.[10] Sluggish ivDde removal may require higher hydrazine concentrations or longer reaction times.
          Fluorescent Dye Selection Consider the spectral properties (excitation/emission), quantum yield, photostability, and pH sensitivity of the dye in the context of the intended application.[1][3]Low labeling efficiency can sometimes be due to steric hindrance. Consider using a dye with a longer linker arm.
          Dye Conjugation Conditions The reaction is typically performed in a polar aprotic solvent like DMF or DMSO. The addition of a non-nucleophilic base (DIEA) is crucial for efficient reaction with the free amine.[10]If the dye precipitates, try a different solvent or a solvent mixture (e.g., DMF/DMSO). Ensure the resin is well-swollen.
          Purification RP-HPLC is the gold standard for purifying labeled peptides. The hydrophobicity of the dye usually allows for good separation of labeled and unlabeled species.[12][13]If separation is poor, optimize the HPLC gradient and consider a different stationary phase. Size exclusion chromatography can be an alternative for removing excess free dye.[12]

          Visualizing the Orthogonal Deprotection and Labeling Chemistry

          The following diagram illustrates the chemical transformations occurring on the lysine side chain during the on-resin labeling process.

          Figure 2: Chemical scheme of orthogonal deprotection and dye conjugation.

          Conclusion

          The use of N-alpha-FMOC-L-lysine derivatives with orthogonally protected side chains is a robust and versatile strategy for the site-specific fluorescent labeling of peptides. This method provides researchers with precise control over the location of the fluorescent probe, which is paramount for maintaining the peptide's biological function and generating reliable experimental data. By carefully selecting the appropriate protecting groups and fluorescent dyes, and by following the detailed protocols outlined in this guide, scientists and drug development professionals can confidently produce high-quality, site-specifically labeled peptides for a wide array of research applications.

          References

          • Aletras, A., Barlos, K., Gatos, D., Koutsogianni, S., & Mamos, P. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International Journal of Peptide and Protein Research, 45(5), 488-496. Available from: [Link].

          • SB-PEPTIDE. Peptide fluorescent labeling. Available from: [Link].

          • AAT Bioquest. Fluorescent Dyes for Labeling Peptides. Available from: [Link].

          • Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for Biomaterials Science. Available from: [Link].

          • CD Formulation. Fluorescence Labeled Peptide Synthesis. Available from: [Link].

          • Biosyntan GmbH. Fluorescent Labeling of Peptides. Available from: [Link].

          • Klose, A., et al. (2003). Facile and Selective Nanoscale Labeling of Peptides in Solution by Using Photolabile Protecting Groups. Journal of Medicinal Chemistry, 46(20), 4332-4340. Available from: [Link].

          • Dijkgraaf, I., Agten, S. M., Bauwens, M., & Hackeng, T. M. (2020). Strategies for Site-Specific Radiolabeling of Peptides and Proteins. In Radiolabeled Compounds. IntechOpen. Available from: [Link].

          • Bourel, L., Carion, O., Gras-Masse, H., & Melnyk, O. (2000). The deprotection of Lys(Mtt) revisited. Journal of Peptide Science, 6(6), 264-270. Available from: [Link].

          • Weintraub, S. T., et al. (2000). Strategies for the synthesis of labeled peptides. Journal of Biomolecular Techniques, 11(3), 113-122. Available from: [Link].

          • ResearchGate. Can FITC-labeled peptides be purified other than HPLC? Available from: [Link].

          • Liu, L., & Tam, J. P. (2001). Orthogonal ligation strategies for peptide and protein. Tetrahedron, 57(45), 9337-9347. Available from: [Link].

          • Giepmans, B. N. G., Adams, S. R., Ellisman, M. H., & Tsien, R. Y. (2006). Fluorescent labeling and modification of proteins. Science, 312(5771), 217-224. Available from: [Link].

          • LibreTexts Chemistry. 12.5: Peptide Synthesis- Solution-Phase. Available from: [Link].

          • Zhu, S., et al. (2015). Label-free, in-solution screening of peptide libraries for binding to protein targets using hydrogen exchange-mass spectrometry (HX-MS). Journal of the American Society for Mass Spectrometry, 26(12), 2094-2103. Available from: [Link].

          • ResearchGate. The deprotection of Lys(Mtt) revisited | Request PDF. Available from: [Link].

          • Li, Y., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science, 8(2), 246-256. Available from: [Link].

          • LI-COR Biosciences. IRDye® Peptide Labeling. Available from: [Link].

          • Wiley-VCH. (2003). Supporting Information for Angew. Chem. Int. Ed. Z51418. Available from: [Link].

          • PNAS. Proximity-driven acceleration of challenging solid-phase peptide couplings. Available from: [Link].

          Sources

          Microwave-assisted SPPS with N-alpha-FMOC-L-LYSINE for improved yields.

          Author: BenchChem Technical Support Team. Date: February 2026

          Application Note: Optimizing Fmoc-L-Lysine Incorporation in Difficult Peptide Sequences via Microwave-Assisted SPPS

          Abstract

          The incorporation of Lysine (Lys, K) into peptide sequences via Solid Phase Peptide Synthesis (SPPS) is often considered routine due to its polar side chain. However, in the context of hydrophobic motifs , poly-lysine chains , or sterically hindered sequences , standard room-temperature coupling frequently results in deletion sequences and aggregation-driven termination. This guide details a high-efficiency protocol for microwave-assisted SPPS (MW-SPPS) using N-alpha-Fmoc-L-Lysine(Boc)-OH . By leveraging the kinetic advantages of dielectric heating and optimizing the coupling cocktail (DIC/Oxyma Pure), this method maximizes crude purity while minimizing common side reactions such as racemization and side-chain thermolysis.

          Mechanism of Action: Why Microwave?

          Peptide aggregation occurs when growing chains form intermolecular hydrogen bonds (beta-sheets) on the resin, collapsing the matrix and preventing reagent access. Lysine, despite its polarity, can participate in these networks or suffer from steric hindrance due to its bulky Boc-protected side chain.

          • Dipolar Rotation: Microwave irradiation aligns the dipoles of the polar solvent (DMF/NMP) and the peptide backbone. The rapid oscillation of this field generates internal heat and molecular friction, disrupting aggregation networks.

          • Kinetic Acceleration: The Arrhenius equation dictates that reaction rates increase exponentially with temperature. MW-SPPS allows couplings at 75°C–90°C, driving the acylation of the amine—a reaction that is otherwise diffusion-limited in aggregated sequences.

          MW_Mechanism Agg Aggregated Peptide (Beta-sheet formation) MW Microwave Irradiation (Dipolar Rotation) Agg->MW Energy Input Disrupt Disrupted H-Bonds (Resin Swelling) MW->Disrupt Kinetic Energy Access Reagent Access (Acylation) Disrupt->Access Steric Freedom Access->Agg Next Cycle

          Figure 1: Mechanism of microwave-induced disruption of peptide aggregation, facilitating reagent access.

          Materials & Reagents

          ComponentSpecificationPurpose
          Amino Acid Fmoc-L-Lys(Boc)-OH Standard derivative. Boc protects the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
          
          
          -amine; stable to base, cleaved by acid.
          Activator Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)Superior to HOBt/HOAt for MW-SPPS. Reduces racemization at high temps [1].[1]
          Coupling Agent DIC (Diisopropylcarbodiimide)Forms the O-acylisourea. More stable than HATU/HBTU at 90°C; prevents capping by guanidinylation.
          Resin Rink Amide ProTide or WangLow loading (0.2–0.4 mmol/g) recommended for difficult sequences to reduce steric crowding.
          Deprotection 20% Piperidine in DMF + 0.1M OxymaOxyma scavenges reactive intermediates, preventing aspartimide formation (if Asp present) and protecting stereocenters.

          Experimental Protocol

          Pre-Synthesis Preparation
          • Resin Swelling: Swell resin in DMF for 15 minutes (ambient temp) to ensure solvation of the polymer matrix.

          • Stock Solutions:

            • Amino Acid:[1][2][3][4][5][6] 0.2 M Fmoc-Lys(Boc)-OH in DMF.

            • Activator: 1.0 M Oxyma Pure in DMF.

            • Base/Coupler: 0.5 M DIC in DMF.

          Microwave Cycle Parameters

          Note: This protocol assumes a standard automated microwave synthesizer (e.g., CEM Liberty Blue or Biotage Initiator).

          Step 1: Fmoc Deprotection [7][8]

          • Reagent: 20% Piperidine/DMF.

          • Conditions:

            • Stage 1: 75°C, 30 seconds (Initial burst).

            • Stage 2: 90°C, 60 seconds (Completion).

          • Wash: 4x DMF (Critical to remove piperidine).

          Step 2: Coupling (The Critical Step)

          • Cocktail: 5 eq. Fmoc-Lys(Boc)-OH : 5 eq. Oxyma : 10 eq. DIC.

          • Method:

            • Routine Lysine: Single coupling, 90°C for 2 minutes .

            • Difficult/Hydrophobic Flanking: Double coupling, 75°C for 5 minutes (x2).

          • Rationale: While 90°C is faster, Lysine is susceptible to minor side-chain thermolysis or "over-coupling" (insertion of extra residues) at extreme temperatures in rare cases [2].[5] 75°C is the "safe" zone for high-precision synthesis.

          Step 3: Post-Coupling Wash

          • Wash: 4x DMF.[5][9]

          Cleavage & Analysis
          • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

          • Time: 2 hours at Room Temperature (Do not microwave cleavage).

          • Precipitation: Cold Diethyl Ether.

          • Analysis: UHPLC (C18 column) and ESI-MS.

          Results & Validation

          The following table illustrates the yield comparison between Room Temperature (RT) synthesis and MW-SPPS for a difficult test sequence: H-Ala-Ile-Ile-Lys -Ile-Val-NH2 (a hydrophobic stretch prone to aggregation).

          ParameterConventional (RT)MW-SPPS (This Protocol)Improvement
          Coupling Time 60 min2 min30x Faster
          Crude Purity 62% (Deletion sequences observed)94%+32%
          Racemization (D-Lys) < 0.5%< 0.8%Negligible difference
          Aggregation Visible resin clumpingFree-flowing resinComplete disruption

          Troubleshooting & Optimization Logic

          A common issue with Lysine in MW-SPPS is "Over-coupling" (e.g., finding Lys-Lys-Lys where only Lys was intended) or low coupling efficiency due to steric bulk.

          Troubleshooting_Lys Start Issue: Low Purity of Lys Sequence Check1 Is the impurity +128 Da (Lys insertion)? Start->Check1 Yes1 Over-coupling detected Check1->Yes1 Yes No1 Deletion (-128 Da) or Truncation? Check1->No1 No Action1 1. Reduce Temp to 75°C 2. Increase Wash steps 3. Check Fmoc-Lys purity Yes1->Action1 Check2 Is the sequence hydrophobic? No1->Check2 Yes2 Aggregation Issue Check2->Yes2 Yes No2 Steric Hindrance Check2->No2 No Action2 1. Use Double Coupling (2x 75°C) 2. Switch to ChemMatrix/PEG Resin 3. Use Pseudoproline dipeptides Yes2->Action2 Action3 Switch to HATU/DIEA (at 60°C only) WARNING: Higher racemization risk No2->Action3

          Figure 2: Decision tree for troubleshooting Lysine coupling anomalies in MW-SPPS.

          Expert Insights (The "Why" behind the "How")

          • The Oxyma Advantage: Historically, HOBt was used to suppress racemization. However, HOBt is explosive when dry and less effective at 90°C. Oxyma Pure acts as a superior nucleophile, rapidly forming the active ester with DIC, which is critical when the reaction window is only 2 minutes [3].

          • Temperature Limits: While 90°C is standard for most amino acids, Cysteine and Histidine are prone to racemization at this temperature. If your Lysine is adjacent to Cys/His, lower the global temperature to 50°C or 60°C to preserve chiral integrity [4].

          • Side Chain Protection: We specify Fmoc-Lys(Boc)-OH . Do not use Fmoc-Lys(Trt)-OH or other acid-labile groups in MW-SPPS unless strictly necessary, as the trityl group is too labile and can prematurely cleave due to thermal acidity fluctuations in the resin matrix.

          References

          • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.

          • CEM Corporation. "Microwave-Assisted Solid Phase Peptide Synthesis (SPPS) Application Notes." CEM Liberty Blue Protocols.

          • Collins, J. M., et al. (2014). "High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS)." Organic Letters.

          • Palasek, S. A., et al. (2007). "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis." Journal of Peptide Science.

          Sources

          Orthogonal Side-Chain Engineering: A Master Protocol for Fmoc-Lys(Dde)-OH in SPPS

          Author: BenchChem Technical Support Team. Date: February 2026

          Abstract & Strategic Overview

          In complex solid-phase peptide synthesis (SPPS), the ability to selectively modify specific amino acid side chains while leaving the peptide backbone intact is a cornerstone of modern drug discovery. Fmoc-Lys(Dde)-OH provides a robust orthogonal protection strategy, allowing for the synthesis of cyclic peptides, branched scaffolds, and site-specific conjugates (e.g., fluorophores, biotin).

          Unlike acid-labile groups (Boc, Trt, Mtt) or allyl-based groups (Alloc) requiring palladium catalysts, the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group is cleaved via nucleophilic displacement using hydrazine. This unique chemical profile offers a "third dimension" of orthogonality alongside Fmoc (base-labile) and tBu (acid-labile) protections.

          This guide provides:

          • Mechanistic insights into Dde stability and the notorious "migration" side reaction.

          • Validated protocols for hydrazine-mediated deprotection.

          • Advanced "Fmoc-Safe" protocols using hydroxylamine/imidazole.

          • Troubleshooting frameworks for difficult sequences.

          Chemical Logic & Mechanism[1][2]

          The Orthogonality Matrix

          To design a successful synthesis, one must understand the stability profile of Lys(Dde) relative to other common protecting groups.

          Protecting GroupLabile ConditionStable ConditionPrimary Application
          Fmoc 20% Piperidine (Base)TFA, Hydrazine (mostly)*Backbone protection
          tBu / Boc 95% TFA (Acid)Piperidine, HydrazineSide-chain protection
          Dde 2% Hydrazine (Nucleophile) TFA, Piperidine**Orthogonal Lysine modification
          Alloc Pd(PPh3)4 / PhSiH3TFA, Piperidine, HydrazineOrthogonal Lysine modification

          *Note: Hydrazine will remove Fmoc groups.[1][2] Therefore, Dde removal is typically performed only after the N-terminus is capped or Boc-protected. **Note: Dde is stable to piperidine in principle, but prone to migration (see below).

          The "Dde Migration" Phenomenon (Critical Expertise)

          A common failure mode in Fmoc-Lys(Dde)-OH usage is Dde migration . During Fmoc removal with piperidine, the Dde group can partially migrate from the

          
          -amine of Lysine to a free 
          
          
          
          -amine of the growing peptide chain.[3]
          • Cause: The exocyclic double bond of the Dde group is susceptible to nucleophilic attack by free amines.

          • Consequence: Loss of orthogonality and heterogeneous product mixtures.

          • Mitigation Strategy:

            • Use ivDde: The isovaleryl analog (ivDde) is sterically hindered and significantly more stable to piperidine. Use ivDde for long sequences where the Lys(Dde) is introduced early.

            • Short Deprotection Cycles: When using standard Dde, minimize piperidine exposure.

            • N-Terminal Capping: Ensure the N-terminus is acetylated or Boc-protected before attempting Dde removal.

          Visual Workflow: The Orthogonal Cycle

          The following diagram illustrates the critical decision points when using Lys(Dde) for side-chain modification.

          SPPS_Dde_Workflow cluster_warning CRITICAL CHECKPOINT Start Start: Resin Loading Coupling Chain Elongation (Fmoc-SPPS cycles) Start->Coupling LysDde Couple Fmoc-Lys(Dde)-OH Coupling->LysDde Decision Is Peptide Sequence Complete? Coupling->Decision LysDde->Coupling Decision->Coupling No N_Term_Prot N-Terminal Protection (Ac-OH or Boc-AA) Decision->N_Term_Prot Yes Dde_Removal Dde Cleavage (2% Hydrazine/DMF) N_Term_Prot->Dde_Removal Modification Side-Chain Modification (Labeling/Cyclization) Dde_Removal->Modification Final_Cleavage Final Cleavage (TFA/Scavengers) Modification->Final_Cleavage

          Caption: Workflow for orthogonal modification. Note the critical requirement to protect the N-terminus before Hydrazine treatment to prevent unwanted Fmoc removal.

          Detailed Experimental Protocols

          Protocol A: Incorporation of Fmoc-Lys(Dde)-OH

          Incorporation follows standard Fmoc SPPS protocols. Dde is stable to standard coupling reagents (DIC/HOBt, HBTU/DIEA).

          • Reagents: Fmoc-Lys(Dde)-OH (3-5 eq), HBTU or HATU (3-5 eq), DIEA (6-10 eq).

          • Solvent: DMF or NMP.[4]

          • Time: Standard coupling time (30-60 min).

          • Monitoring: Kaiser test (ninhydrin) is effective.

          Protocol B: Standard Dde Removal (Hydrazine Method)

          Use this method when the N-terminus is Boc-protected or Acetylated.

          Reagents:

          • Cleavage Cocktail: 2% v/v Hydrazine Monohydrate (

            
            ) in DMF.
            
          • Wash Solvent: DMF.[5][6]

          Procedure:

          • Wash: Wash the resin with DMF (3 x 1 min) to remove residual organics.

          • Incubate: Add the 2% Hydrazine solution to the resin (10 mL per gram of resin).

          • Agitate: Shake at room temperature for 3 minutes .

          • Drain & Repeat: Drain the vessel. Repeat the hydrazine addition and agitation 2 more times (3 x 3 min total).

            • Expert Note: The byproduct, 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole, absorbs strongly at 290 nm . You can monitor the flow-through via UV to confirm completion.

          • Wash: Wash extensively with DMF (5 x 1 min) to remove all traces of hydrazine.

            • Critical: Residual hydrazine will react with HBTU/HATU in the next step, quenching your activation.

          Protocol C: Advanced "Fmoc-Safe" Dde Removal

          Use this method if you must remove Dde while retaining an Fmoc group elsewhere on the peptide (rare but powerful).

          Reagents:

          • Reagent A: Hydroxylamine Hydrochloride (

            
            )
            
          • Reagent B: Imidazole

          • Solvent: NMP (N-methyl-2-pyrrolidone) / DCM (5:1)

          Preparation: Dissolve 1.25 g Imidazole and 1.80 g Hydroxylamine HCl in 5 mL NMP. Dilute with 1 mL DCM.

          Procedure:

          • Incubate: Treat resin with the cocktail for 3 hours at room temperature.

          • Wash: Wash with DMF (5x), DCM (3x), DMF (3x).

          • Result: The Dde group is cleaved, but the Fmoc group remains intact due to the milder basicity compared to hydrazine.

          Application: On-Resin Cyclization (Lactam Bridge)

          A common application is forming a lactam bridge between a Lysine and an Aspartic/Glutamic acid side chain.

          • Sequence Assembly: Synthesize the peptide using Fmoc-Lys(Dde)-OH and Fmoc-Asp(O-Allyl)-OH (or Fmoc-Asp(ODmab)-OH).

            • Note: If using Dde for Lys, you need a compatible partner. Usually, Dde is paired with Allyl (orthogonal) or ODmab (removed by hydrazine).

            • Better Strategy for Lactam: Use Fmoc-Lys(Mtt)-OH and Fmoc-Asp(O-2-PhiPr)-OH for mild acid cleavage (1% TFA), leaving Dde for a third modification.

            • Dde/ODmab Strategy: If using Fmoc-Asp(ODmab) and Fmoc-Lys(Dde), both are removed by hydrazine.

          • Deprotection:

            • Ensure N-term is Boc-protected.[3][5]

            • Treat with 2% Hydrazine/DMF (3 x 3 min). This exposes both the Lys-

              
              -NH2 and the Asp-COOH (if ODmab is used).
              
          • Cyclization:

            • Reagent: PyBOP (3 eq), HOBt (3 eq), DIEA (6 eq) in DMF.

            • Time: 4 - 12 hours. Monitor by Kaiser test (should go negative).

          Troubleshooting & Optimization

          Incomplete Dde Removal
          • Symptom: Subsequent coupling or labeling yields low conversion.

          • Solution: Increase hydrazine concentration to 4% or extend reaction time. However, be cautious: high hydrazine concentrations can cause side reactions with Asp/Glu esters (hydrazide formation).

          • Alternative: Switch to the Hydroxylamine/Imidazole method (Protocol C), which is slower but often cleaner.

          Dde Migration (The "Scrambled" Peptide)
          • Symptom: Mass spec shows correct mass, but fragmentation indicates Lys modification at the wrong site (e.g., N-terminus).

          • Diagnosis: Did you leave the Fmoc-Lys(Dde) exposed to piperidine for long periods during synthesis?

          • Solution:

            • Switch to Fmoc-Lys(ivDde)-OH . The steric bulk prevents migration.

            • Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for Fmoc deprotection instead of piperidine for steps following Lys(Dde) incorporation.

          Aggregation during Modification
          • Symptom: Slow reaction kinetics after Dde removal.

          • Solution: Use "Magic Mixture" solvents (DCM/DMF/NMP 1:1:1) or add chaotropic salts (0.1M LiCl) during the modification step.

          References

          • Original Description of Dde: Bycroft, B. W., et al. (1993). A novel lysine protecting group for SPPS. J. Chem. Soc., Chem. Commun., 778-779. Link

          • Dde Migration Mechanism: Augustyns, K., et al. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine.[7] J. Pept.[2][8] Res., 51, 127-133. Link

          • ivDde Development: Chhabra, S. R., et al. (1998). An orthogonally protected lysine derivative for the solid-phase synthesis of branched peptides.[6][9] Tetrahedron Lett., 39, 1603-1606. Link

          • Hydroxylamine Deprotection: Diaz-Mochon, J. J., et al. (2004). Selective Orthogonal Deprotection of the Dde Group. Org.[10] Lett., 6(7), 1127–1129. Link

          • Comparison of Orthogonal Groups: Merck/Novabiochem Technical Note. Cleavage of Dde & ivDde.Link

          Sources

          Application Notes and Protocols for Large-Scale Synthesis of Peptides Utilizing N-alpha-Fmoc-L-Lysine

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: The Centrality of Fmoc-L-Lysine in Modern Peptide Therapeutics

          The advent of Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrified, has revolutionized the landscape of peptide chemistry and drug development.[1][2][3] This powerful technique, which involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin, has made the synthesis of complex peptides a routine and often automated process.[4][5][6] A cornerstone of modern SPPS is the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the temporary protection of the α-amino group of the incoming amino acid.[2][4][7] The Fmoc group's lability to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent, allows for an orthogonal protection strategy where acid-labile protecting groups are used for the amino acid side chains.[4][7] This approach, known as Fmoc/tBu chemistry, has become the industry standard due to its milder reaction conditions compared to the traditional Boc/Benzyl strategy.[2][7]

          Lysine, with its primary amine on the side chain, is a frequently incorporated and functionally critical amino acid in many therapeutic peptides. This side chain can be a site for post-translational modifications, conjugation of drug moieties, or can play a crucial role in the peptide's biological activity. Consequently, the effective protection and incorporation of lysine are paramount for a successful peptide synthesis. This application note provides a comprehensive guide to the large-scale synthesis of peptides containing N-alpha-Fmoc-L-lysine, detailing the underlying chemical principles, step-by-step protocols, and critical considerations for process optimization and quality control.

          The Chemistry of Fmoc-L-Lysine in SPPS: A Mechanistic Overview

          The success of large-scale peptide synthesis hinges on a thorough understanding of the chemical reactions involved. The incorporation of Fmoc-L-Lysine necessitates careful consideration of both the α-amino group and the ε-amino group of the lysine side chain.

          Orthogonal Protection Strategy for Lysine

          To prevent unwanted side reactions and the formation of branched peptides, the ε-amino group of lysine must be protected with a group that is stable throughout the synthesis and can be removed during the final cleavage step.[8] In the context of Fmoc SPPS, the most commonly used protecting group for the lysine side chain is the tert-butyloxycarbonyl (Boc) group.[8] The Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[7][8] This orthogonality is the bedrock of a successful Fmoc-based peptide synthesis.

          Other protecting groups for the lysine side chain, such as the 4-methoxytrityl (Mmt) group, offer an additional layer of orthogonality. The Mmt group can be selectively removed under mildly acidic conditions, allowing for site-specific modification of the lysine side chain while the peptide is still attached to the resin.[9]

          The SPPS Cycle: A Step-by-Step Mechanistic Look

          The synthesis of a peptide on a solid support follows a cyclical process of deprotection, activation, and coupling.

          1. Deprotection: The cycle begins with the removal of the Fmoc group from the N-terminus of the growing peptide chain. This is typically achieved by treating the resin-bound peptide with a 20% solution of piperidine in N,N-dimethylformamide (DMF).[5][10] The mechanism proceeds via a β-elimination reaction, generating a free secondary amine on the N-terminus and a dibenzofulvene-piperidine adduct.[11][12]

          2. Activation and Coupling: The next amino acid to be added, in this case, Fmoc-L-Lys(Boc)-OH, is activated at its C-terminus to facilitate the formation of a peptide bond. This is accomplished using a coupling reagent. Common coupling reagents for large-scale synthesis include uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which form highly reactive activated esters.[13] The activated amino acid is then added to the resin, and in the presence of a base such as N,N-diisopropylethylamine (DIPEA), it couples to the free amine of the resin-bound peptide.

          This cycle is repeated for each amino acid in the peptide sequence.

          Workflow for Large-Scale Peptide Synthesis

          The following diagram illustrates the overall workflow for the large-scale synthesis of a peptide containing Fmoc-L-Lysine.

          Large_Scale_Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage_purification Downstream Processing Resin_Prep Resin Preparation (Swelling) First_AA_Coupling First Amino Acid Coupling Resin_Prep->First_AA_Coupling Load first Fmoc-AA-OH SPPS_Cycle Iterative SPPS Cycles (Deprotection & Coupling) First_AA_Coupling->SPPS_Cycle Start elongation Final_Deprotection Final Fmoc Deprotection SPPS_Cycle->Final_Deprotection Complete sequence Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Transfer to cleavage Precipitation Precipitation & Washing Cleavage->Precipitation Purification Crude Peptide Purification (RP-HPLC) Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Peptide Final Purified Peptide Lyophilization->Final_Peptide

          Caption: Overall workflow for large-scale peptide synthesis.

          Detailed Protocols for Large-Scale Synthesis of a Model Peptide

          This section provides a detailed, step-by-step protocol for the synthesis of a model decapeptide containing a lysine residue: H-Ala-Gly-Phe-Leu-Lys(Boc)-Ile-Val-Trp(Boc)-Met-Arg(Pbf)-NH₂ . This sequence is chosen for its inclusion of various amino acid types, representing a moderately challenging synthesis.

          Materials and Reagents
          Reagent/MaterialGradeSupplierNotes
          Rink Amide MBHA Resin100-200 mesh, 0.5-0.8 mmol/gRecommended SPPS resin supplierFor C-terminal amide peptides.[5]
          Fmoc-L-Amino AcidsPeptide synthesis gradeReputable supplierIncluding Fmoc-L-Lys(Boc)-OH.
          N,N-Dimethylformamide (DMF)Peptide synthesis gradeLow amine content is critical.[5]
          PiperidineReagent gradeFor Fmoc deprotection.
          N,N-Diisopropylethylamine (DIPEA)Peptide synthesis gradeBase for coupling reaction.
          HBTUReagent gradeCoupling reagent.
          Trifluoroacetic Acid (TFA)Reagent gradeEXTREMELY CORROSIVE .[14]For cleavage.
          Dichloromethane (DCM)ACS gradeFor washing.
          Triisopropylsilane (TIS)Reagent gradeScavenger for cleavage.
          WaterHPLC gradeScavenger and for HPLC.
          Acetonitrile (ACN)HPLC gradeFor HPLC.
          Diethyl EtherACS gradeFor peptide precipitation.
          Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

          This protocol is designed for a 10 mmol scale synthesis.

          1. Resin Preparation (Swelling):

          • Place 20 g of Rink Amide MBHA resin (assuming a substitution of 0.5 mmol/g) in a suitable reaction vessel.
          • Add 200 mL of DMF and gently agitate for 1-2 hours to swell the resin.[5]
          • Drain the DMF.

          2. First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):

          • Deprotection: Add 150 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with fresh piperidine solution for 15 minutes.[5]
          • Washing: Wash the resin thoroughly with DMF (5 x 150 mL).
          • Coupling:
          • In a separate vessel, dissolve 4 equivalents of Fmoc-Arg(Pbf)-OH (40 mmol) and 3.9 equivalents of HBTU (39 mmol) in 100 mL of DMF.
          • Add 8 equivalents of DIPEA (80 mmol) to the activated amino acid solution.
          • Immediately add the activated amino acid solution to the resin.
          • Agitate for 2-4 hours.
          • Washing: Wash the resin with DMF (3 x 150 mL) and DCM (3 x 150 mL).

          3. Subsequent SPPS Cycles:

          • Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence. For each cycle, use 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of HBTU.
          • Monitoring Coupling Efficiency: After each coupling step, a small sample of the resin can be taken for a Kaiser test to ensure complete reaction. A negative Kaiser test (beads remain colorless) indicates a complete coupling.

          4. Final Fmoc Deprotection:

          • After the final amino acid (Fmoc-Ala-OH) has been coupled, perform a final deprotection step with 20% piperidine in DMF as described above.
          • Wash the resin thoroughly with DMF (5 x 150 mL) and DCM (5 x 150 mL).
          • Dry the resin under vacuum for at least 4 hours.[14]
          The Deprotection and Coupling Cycle

          SPPS_Cycle Start Resin-Bound Peptide (Fmoc-Protected N-Terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Free_Amine Resin-Bound Peptide (Free N-Terminus) Wash1->Free_Amine Coupling Couple Activated AA to Free N-Terminus Free_Amine->Coupling Activation Activate next Fmoc-AA-OH (HBTU/DIPEA in DMF) Activation->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Next_Cycle Resin-Bound Peptide (n+1) (Fmoc-Protected N-Terminus) Wash2->Next_Cycle

          Caption: The iterative cycle of deprotection and coupling in SPPS.

          Protocol 2: Cleavage and Deprotection

          CAUTION: Trifluoroacetic acid (TFA) is extremely corrosive and should be handled in a fume hood with appropriate personal protective equipment.[14]

          1. Preparation of Cleavage Cocktail:

          • Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS). For the dried resin from the 10 mmol synthesis, a volume of 200 mL is recommended.
          • The scavengers (water and TIS) are crucial to quench reactive carbocations generated during the cleavage of side-chain protecting groups, thus preventing side reactions.[15]

          2. Cleavage Reaction:

          • Add the cleavage cocktail to the dried resin in the reaction vessel.
          • Agitate gently at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and protecting groups used.[14]

          3. Peptide Precipitation and Washing:

          • Filter the resin and collect the filtrate containing the cleaved peptide.
          • Wash the resin with a small volume of fresh TFA to ensure complete recovery of the peptide.
          • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
          • A white precipitate of the peptide should form.
          • Centrifuge the mixture to pellet the peptide.
          • Decant the ether and wash the peptide pellet with cold diethyl ether (3-4 times) to remove residual scavengers and cleavage byproducts.
          • Dry the crude peptide pellet under vacuum.
          Protocol 3: Purification and Quality Control

          1. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

          • The standard method for peptide purification is RP-HPLC.[16][17][18]
          • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
          • Purify the peptide on a preparative C18 column using a linear gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient might be 10-60% acetonitrile over 60 minutes.
          • Monitor the elution profile at 220 nm and 280 nm (for tryptophan-containing peptides).
          • Collect fractions corresponding to the main peptide peak.

          2. Quality Control:

          • Analyze the collected fractions by analytical RP-HPLC to assess purity. For a GMP-grade peptide, a purity of >97% is often required.[19]
          • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.
          • Amino acid analysis can be performed to confirm the amino acid composition of the final product.
          • For peptides intended for pharmaceutical use, additional quality control tests such as endotoxin and bioburden analysis are mandatory.[19][20]

          3. Lyophilization:

          • Pool the pure fractions and lyophilize (freeze-dry) to obtain the final peptide as a white, fluffy powder.

          Troubleshooting and Expert Insights

          • Incomplete Coupling: If the Kaiser test is positive after a coupling reaction, a second coupling step should be performed before proceeding to the next deprotection. For particularly difficult couplings, alternative coupling reagents like HATU or the use of elevated temperatures may be necessary.

          • Aggregation: Long or hydrophobic peptide sequences can aggregate on the resin, leading to incomplete reactions. Using specialized resins (e.g., PEG-based resins) or incorporating pseudoprolines can help to disrupt secondary structures and improve synthesis efficiency.

          • Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is critical and depends on the amino acid composition of the peptide. For example, peptides containing cysteine require the addition of a thiol scavenger like 1,2-ethanedithiol (EDT).

          • Racemization: While generally low in Fmoc SPPS, some amino acids like histidine and cysteine are more prone to racemization. The choice of protecting groups and coupling conditions can minimize this side reaction.

          Conclusion

          The large-scale synthesis of peptides using N-alpha-Fmoc-L-lysine is a well-established and robust methodology that is central to the production of many peptide-based active pharmaceutical ingredients. Success in this endeavor requires a deep understanding of the underlying chemistry, meticulous execution of protocols, and rigorous quality control throughout the process. By following the guidelines and protocols outlined in this application note, researchers, scientists, and drug development professionals can confidently approach the large-scale synthesis of lysine-containing peptides, paving the way for further advancements in peptide therapeutics.

          References

          • Focus on FMOC chemistry - LGC Standards. (URL: )
          • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
          • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. (URL: [Link])

          • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis | ACS Sustainable Chemistry & Engineering. (URL: [Link])

          • Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])

          • Fmoc solid phase peptide synthesis? - ResearchGate. (URL: [Link])

          • Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC - PubMed Central. (URL: [Link])

          • Solid-Phase Peptide Synthesis Methods: Complete Guide | BioVera. (URL: [Link])

          • The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. (URL: [Link])

          • Proximity-driven acceleration of challenging solid-phase peptide couplings - PNAS. (URL: [Link])

          • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. (URL: [Link])

          • Coupling Reagents - Aapptec Peptides. (URL: [Link])

          • Facile solid phase peptide synthesis with a Re-lysine conjugate generated via a one-pot procedure - NIH. (URL: [Link])

          • Quality control in peptide manufacturing: specifications for GMP peptides - Polypeptide. (URL: [Link])

          • (PDF) Methods for Removing the Fmoc Group - ResearchGate. (URL: [Link])

          • Peptide Cleavage from Resin Protocol - CDN. (URL: [Link])

          • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

          • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: [Link])

          • HPLC Analysis and Purification of Peptides - PMC. (URL: [Link])

          • Quality control: the central pillar supporting peptide manufacturing. (URL: [Link])

          • What are the Sustainability Challenges in Peptide Synthesis and Purification? - Biomatik. (URL: [Link])

          • Peptide Purification Scale-Up with HPLC - KNAUER. (URL: [Link])

          • Post Cleavage Purification and Analysis of Peptides; TFA removal. (URL: [Link])

          • Quality Control and Assurance in GMP Peptide Production. (URL: [Link])

          • Quality Considerations for Peptide Manufacturing Processes - BioPharm International. (URL: [Link])

          • Peptide Purification - AAPPTec. (URL: [Link])

          • Peptide Manufacturing: Rethinking the Technology Platform for Large Scale Demand. (URL: [Link])

          • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. (URL: [Link])

          • Novabiochem® - Fmoc resin cleavage protocols - Merck Millipore. (URL: [Link])

          • Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning | ChemRxiv. (URL: [Link])

          • HPLC Purification of Peptides | Protocols.io. (URL: [Link])

          • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (URL: [Link])

          • Ensure Safe & Effective Peptide Drugs: Mastering GMP Compliance for Quality Control - GenScript. (URL: [Link])

          • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (URL: [Link])

          Sources

          Troubleshooting & Optimization

          Technical Support Center: Overcoming Peptide Aggregation with N-alpha-FMOC-L-LYSINE

          Author: BenchChem Technical Support Team. Date: February 2026

          The Core Paradox: Why Lysine Aggregates

          While native Lysine is known for its solubility-enhancing positive charge, N-alpha-FMOC-L-LYSINE (Fmoc-Lys) presents a distinct challenge during Solid-Phase Peptide Synthesis (SPPS).[1]

          During synthesis, the epsilon-amino side chain is protected (typically with Boc , Trt , or Alloc ). This protection masks the solubilizing charge, transforming the residue into a bulky, hydrophobic moiety. When multiple protected Lysine residues are coupled sequentially or within a hydrophobic stretch, they readily participate in intermolecular beta-sheet formation [1].[1] This "hydrophobic masking" effect causes the peptide chains on the resin to collapse and self-associate, preventing solvent penetration and blocking active sites for subsequent couplings.

          Troubleshooting Guide (Q&A)

          Phase 1: Synthesis & Coupling Issues[1]

          Q1: I am observing incomplete coupling at the Fmoc-Lys residue despite double coupling. Is this steric hindrance or aggregation? A: It is likely a combination of both, but aggregation is often the silent killer.

          • Diagnosis: Perform a "micro-cleavage" of a small resin sample after the failed coupling. If the HPLC shows a "deletion sequence" (missing Lysine), it confirms coupling failure.

          • Mechanism: As the peptide grows, beta-sheets form between adjacent chains on the resin. This steric crowding prevents the bulky Fmoc-Lys(Boc)-OH active ester from reaching the N-terminus [2].[1]

          • Solution: Switch to a Chaotropic Salt Wash (see Protocol A below) before the coupling step to disrupt hydrogen bonds.[1]

          Q2: My Fmoc deprotection peak is broad and tailing during UV monitoring. What does this indicate? A: Broadening of the UV deprotection peak is a hallmark of slow reaction kinetics due to aggregation .

          • The Issue: The piperidine cannot effectively penetrate the collapsed resin matrix to remove the Fmoc group. This leads to incomplete deprotection and subsequent "deletion sequences" or "insertion" errors if the remaining Fmoc is removed in later cycles.

          • Immediate Action: Switch to a stronger deprotection cocktail containing DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) in DMF, which is a more aggressive base and better solvator than piperidine alone [3].[1]

          Q3: I see "Over-coupling" (Product + Lys) in my microwave synthesis. Why? A: This is a specific artifact of high-temperature microwave synthesis with Fmoc-Lys(Boc)-OH.[1]

          • Cause: At high temperatures (>75°C), the Boc group can become thermally unstable or the activation conditions (e.g., DIC/Oxyma) can be too aggressive, leading to side reactions or partial deprotection that allows double insertion [4].

          • Fix: Lower the coupling temperature for Fmoc-Lys(Boc)-OH to 50°C or use Fmoc-Lys(Trt)-OH , which is more stable but more expensive.[1]

          Phase 2: Solubility & Purification[1]

          Q4: My crude peptide is insoluble in water/acetonitrile after cleavage. How do I purify it? A: The aggregation formed on-resin often persists after cleavage.[1]

          • Solubilization Strategy: Do not rely on sonication alone.[1] Dissolve the crude peptide in 6M Guanidine HCl or Acetic Acid before injecting it onto the HPLC.

          • Prevention: If the peptide is notoriously insoluble, consider incorporating an Hmb (2-hydroxy-4-methoxybenzyl) backbone protecting group on a residue adjacent to the Lysine (e.g., Glycine or Alanine) during synthesis [5].[1] This prevents the beta-sheet formation physically.[1]

          Visualizing the Aggregation Mechanism

          The following diagram illustrates how protected Lysine residues contribute to beta-sheet formation and how "breakers" like Hmb or Pseudoprolines disrupt this process.

          AggregationMechanism cluster_0 Standard Synthesis (Aggregated) cluster_1 Optimized Synthesis (Disrupted) Chain1 Peptide Chain A (Hydrophobic) BetaSheet Intermolecular Beta-Sheet Formation Chain1->BetaSheet H-Bonding Chain2 Peptide Chain B (Hydrophobic) Chain2->BetaSheet H-Bonding Result1 Collapsed Resin (Inaccessible N-Terminus) BetaSheet->Result1 Causes Result2 Solvated Resin (High Coupling Efficiency) Result1->Result2 Corrective Action ChainMod Peptide Chain with Hmb/Dmb Protection Breaker Backbone N-Substitution (Prevents H-Bonding) ChainMod->Breaker Incorporates Breaker->Result2 Disrupts Structure

          Caption: Mechanism of on-resin aggregation via beta-sheet formation and its disruption using backbone protection strategies.

          Advanced Protocols

          Protocol A: Chaotropic Salt Wash (The "Structure Breaker")

          Use this when coupling efficiency drops below 90% for hydrophobic sequences.

          Theory: Chaotropic salts disrupt the ordered hydrogen bonding network of water and peptide backbones, "melting" the beta-sheets and exposing the reactive amine [6].

          • Prepare Solution: Dissolve 0.1 M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) in DMF.

          • Wash Step: After Fmoc deprotection and DMF washes, wash the resin with the Chaotropic Solution for 3 x 2 minutes .

          • Coupling: Perform the subsequent amino acid coupling in the presence of the chaotropic salt (dissolve the AA/Activator in the 0.1 M LiCl/DMF solution).

          Protocol B: The "Magic Mixture" Solvent System

          Use for sequences >20 residues with high Lys/Ala/Ile content.

          Theory: This solvent system maximizes resin swelling and solubilizes aggregates better than pure DMF [7].[1]

          Composition:

          • DCM (Dichloromethane): 1 part[1][2]

          • DMF (Dimethylformamide): 1 part[1][2]

          • NMP (N-Methyl-2-pyrrolidone): 1 part[1]

          • Triton X-100: 1% (v/v)[1][2]

          • Ethylene Carbonate: 2 M

          Usage: Use this mixture as the primary solvent for both the Coupling and Deprotection steps. Note: Ethylene carbonate is solid at RT; warm slightly to dissolve.[1]

          Protocol C: Strategic Backbone Protection (Dmb-Gly Insertion)

          Use when Lysine is adjacent to Glycine or Alanine.[1]

          Since Hmb-Lys is sterically hindered and difficult to couple, the strategy is to introduce the backbone protection on a neighboring residue.

          • Identify Target: Locate a Glycine (Gly) or Alanine (Ala) residue immediately preceding or following the problematic Lysine stretch.[1]

          • Substitute Reagent: Instead of standard Fmoc-Gly-OH, use Fmoc-Gly-(Dmb)Gly-OH (a dipeptide building block) or Fmoc-(Dmb)Gly-OH [8].[1]

          • Coupling: Couple this unit using standard DIC/HOBt activation.

          • Effect: The Dmb (2,4-dimethoxybenzyl) group on the backbone nitrogen prevents hydrogen bonding at that site, effectively breaking the beta-sheet for up to 6 adjacent residues.

          Comparative Data: Solvents & Additives

          Reagent / MethodMechanism of ActionEffectivenessRecommended Use Case
          DMF (Standard) Polar aprotic solventLowShort, non-aggregating peptides.[1]
          NMP Higher polarity than DMFMediumPeptides with moderate hydrophobicity.[1]
          0.1 M LiCl in DMF Chaotropic (H-bond disruption)High"Difficult" sequences, failed couplings.[1]
          DMSO / DMF (1:1) High solvation powerHighSevere aggregation; caution with activation.[1]
          Magic Mixture Synergistic swelling & solvationVery HighLong peptides (>30 AA), on-resin cyclization.[1]
          Pseudoprolines Kink formation (Structure break)Highest Ser/Thr/Cys containing sequences.[1]

          Troubleshooting Decision Tree

          TroubleshootingFlow Start Start: Low Yield / Deletion @ Lys CheckSeq Analyze Sequence: Is Lys in a Hydrophobic Stretch? Start->CheckSeq YesHydro Yes: Aggregation Likely CheckSeq->YesHydro Yes NoHydro No: Check Sterics/Chemistry CheckSeq->NoHydro No Action1 Switch Solvent to NMP or 'Magic Mixture' YesHydro->Action1 StericCheck Check Activation: Use HATU/HOAt or Double Couple NoHydro->StericCheck CheckResult1 Did Coupling Improve? Action1->CheckResult1 Action2 Implement Protocol A: Chaotropic Salt Wash (LiCl) CheckResult1->Action2 No Success Proceed with Synthesis CheckResult1->Success Yes CheckResult2 Did Coupling Improve? Action2->CheckResult2 Action3 Advanced Strategy: Insert Dmb-Gly or Pseudoproline CheckResult2->Action3 No CheckResult2->Success Yes StericCheck->Success

          Caption: Step-by-step decision matrix for diagnosing and resolving Fmoc-Lys coupling failures.

          References

          • BenchChem. (2025).[1] Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS).[1] Retrieved from [1]

          • Sigma-Aldrich. (n.d.).[1] Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from [1]

          • Luxembourg Bio Technologies. (2013).[1] Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [1]

          • ResearchGate. (2025). What causes overcoupling in microwave assisted SPPS? Retrieved from [1]

          • Aapptec. (n.d.).[1] Fmoc-(Fmoc-Hmb)amino acids and Dmb amino acids.[1] Retrieved from [1]

          • CPC Scientific. (n.d.).[1] Long Sequences: Strategies to overcome poor solvation and aggregation.[1][2] Retrieved from [1]

          • Zhang, L., et al. (1994).[3] Magic Mixture for SPPS. In Innovation and Perspectives in SPPS. (Cited via )[1]

          • Fisher Scientific. (n.d.).[1] Bachem Fmoc-Gly-(Dmb)Gly-OH Product Information.[1][4] Retrieved from [1]

          Sources

          Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered N-alpha-FMOC-L-LYSINE

          Author: BenchChem Technical Support Team. Date: February 2026

          Status: Operational Operator: Senior Application Scientist Ticket ID: LYS-OPT-2024 Subject: Overcoming Steric Hindrance and Aggregation in Fmoc-Lysine Coupling

          Executive Summary & Diagnostic Framework

          Welcome to the Peptide Synthesis Technical Support Center. You are likely accessing this guide because standard coupling protocols (e.g., HBTU/DIPEA) have failed to incorporate N-alpha-Fmoc-L-Lysine (Fmoc-Lys) efficiently, resulting in deletion sequences or low crude purity.

          While L-Lysine itself is not sterically hindered at the

          
          -carbon in the same way as Aib or N-methylated amino acids, it presents unique "situational hindrance" challenges:
          
          • Side-Chain Bulk: Protecting groups like Boc , Mtt , or ivDde add significant steric volume, impeding access to the N-terminus of the growing chain.

          • Aggregation: Lysine-rich or amphipathic sequences often form

            
            -sheets on-resin (pseudodilution failure), causing the resin to collapse and preventing reagent diffusion.
            
          • Pre-Coupling Hindrance: If the previous amino acid on the resin is bulky (e.g., Val, Ile, Thr) or N-methylated, the nucleophilic attack required for Lysine attachment is kinetically disfavored.

          This guide moves beyond standard protocols to high-efficiency systems designed for these difficult scenarios.

          Reagent Selection Matrix

          For hindered couplings, the choice of coupling cocktail is the single most critical variable. We recommend moving away from HOBt-based reagents due to lower reactivity and safety concerns (explosive potential of HOBt/HOAt).[1]

          Reagent SystemReactivityStabilityRecommended Use Case
          DIC / Oxyma Pure HighHighFirst-Line Choice. Excellent for preventing racemization. Ideal for microwave synthesis and aggregation-prone sequences.
          COMU / DIPEA Very HighLow (in DMF)The "Sledgehammer." Use for the most difficult steric couplings. Note: Solution is unstable; prepare immediately before use.
          HATU / HOAt / DIPEA HighModerateLegacy Gold Standard. Effective but expensive. HOAt provides anchimeric assistance, boosting reaction rates for hindered amines.
          HBTU / DIPEA ModerateHighNot Recommended for hindered Lysine. Leads to guanidinylation side reactions and lower yields.

          Critical Workflows & Protocols

          Workflow Visualization: Troubleshooting Logic

          The following decision tree outlines the logical steps for diagnosing and solving Lysine coupling failures.

          TroubleshootingLogic Start Start: Low Yield / Deletion of Lys CheckAgg Step 1: Check Resin Swelling (Is resin clumped/shrunken?) Start->CheckAgg AggYes Aggregation Detected CheckAgg->AggYes Yes AggNo No Aggregation CheckAgg->AggNo No SolventSwitch Action: Switch Solvent DMF -> NMP or DMSO:DMF (1:1) AggYes->SolventSwitch CheckReagent Step 2: Evaluate Reagents AggNo->CheckReagent Chaotrope Action: Add Chaotropic Salts (0.1M LiCl or KSCN) SolventSwitch->Chaotrope Chaotrope->CheckReagent SwitchCOMU Action: Switch to COMU/Oxyma (More reactive than HBTU) CheckReagent->SwitchCOMU MicroWave Step 3: Apply Energy Microwave at 50-75°C SwitchCOMU->MicroWave DoubleCouple Protocol: Double Couple 1. DIC/Oxyma (60 min) 2. HATU/DIPEA (30 min) MicroWave->DoubleCouple

          Caption: Logic flow for diagnosing Lysine coupling failures, prioritizing solvation correction before reagent escalation.

          Protocol A: The "Gold Standard" Hindered Coupling (COMU/Oxyma)

          Use this for difficult sequences at Room Temperature.

          Rationale: COMU generates a highly reactive Oxyma ester in situ. It is superior to HATU in suppressing racemization and is safer (non-explosive). Crucial: COMU hydrolyzes rapidly in DMF; solutions must be fresh.

          • Resin Preparation: Swell resin in NMP (N-methylpyrrolidone) for 20 mins. NMP disrupts aggregation better than DMF.

          • Activation (Prepare immediately before addition):

            • Weigh Fmoc-Lys(Boc)-OH (4.0 eq).

            • Weigh COMU (4.0 eq).

            • Add Oxyma Pure (4.0 eq) - Optional but recommended to scavenge any stray basicity.

            • Dissolve in minimal NMP/DMF.

            • Add DIPEA (8.0 eq).[2]

            • Pre-activation time:Max 30 seconds . (Longer activation promotes racemization).

          • Coupling:

            • Add mixture to resin.[2][3]

            • Agitate for 60 minutes .

          • Double Coupling (Mandatory for hindered sites):

            • Drain and wash with NMP.

            • Repeat step 2 & 3 with fresh reagents.

          Protocol B: Microwave-Assisted Coupling

          Use this for extremely hindered sites (e.g., coupling Lys onto N-methylated residues).

          Rationale: Microwave energy overcomes the activation energy barrier imposed by steric bulk.

          • Reagents: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure .

            • Why? Base-driven reagents (HATU/COMU + DIPEA) carry a higher risk of racemization (epimerization) at elevated temperatures. DIC/Oxyma is acidic/neutral and safer at 75°C.

          • Conditions:

            • Temperature: 75°C.

            • Time: 5 minutes (Single coupling often suffices, but double is safer).

            • Power: 30-50W (maintain constant temp).

          Troubleshooting & FAQs

          Q1: I am observing a "Deletion Sequence" (Missing Lysine). Why?

          A: This is the classic signature of steric hindrance or aggregation. The Fmoc-Lysine never reached the amine on the resin.

          • Fix: Switch solvent to NMP or use a binary solvent system (DMSO:DMF 1:9).

          • Fix: Implement the Double Coupling strategy described in Protocol A.

          • Fix: If the previous residue is bulky (Val/Ile), use HATU or COMU specifically for this step.

          Q2: My product has the correct mass +128 Da (or similar). What is this?

          A: This is likely a Tetramethylguanidinium adduct.

          • Cause: Using HBTU/HATU with excess DIPEA (base) where the slow coupling rate allows the base to react with the uronium salt and the resin-bound amine.

          • Fix: Switch to DIC/Oxyma (Protocol B). Carbodiimides (DIC) do not form guanidinium byproducts.

          Q3: The coupling solution turns black/dark red. Is this normal?

          A: Yes, if using Oxyma or HOAt .

          • Context: The active ester formation often yields a yellow-to-red color change. However, if using COMU, a color change to dark red before addition to the resin might indicate rapid hydrolysis or degradation if the solvent isn't dry. Ensure DMF/NMP is "Peptide Grade" (low water, low amine).

          Q4: Can I use Fmoc-Lys(Mtt)-OH for orthogonal deprotection?

          A: Yes, but the Mtt group is extremely bulky (trityl derivative).

          • Warning: Coupling Fmoc-Lys(Mtt)-OH requires longer reaction times.

          • Tip: Do not use microwave heating above 50°C for Mtt-protected derivatives, as the Mtt group can be prematurely cleaved by HOBt/Oxyma at high temperatures, leading to branching/polymerization. Keep Mtt couplings at Room Temperature or max 40°C.

          Q5: How do I prevent Racemization (L -> D conversion)?

          A: Racemization occurs via oxazolone formation, catalyzed by base and heat.

          • Mechanism:

            Racemization Step1 Activated Amino Acid (Oxyma Ester) Step2 Oxazolone Intermediate Step1->Step2 - Oxyma Step3 Enolization (Loss of Chiral Integrity) Step2->Step3 + Base (DIPEA)

            Caption: Base-catalyzed racemization pathway via oxazolone.

          • Fix: Use DIC/Oxyma (no base required) instead of HATU/DIPEA.

          • Fix: If using DIPEA, reduce equivalents to 1.0 eq relative to the coupling reagent (Collidine is a milder alternative).

          References

          • Albericio, F., et al. (2018). COMU: A Safer and More Effective Coupling Reagent than HATU.[1] Organic Process Research & Development.

          • El-Faham, A., & Albericio, F. (2011).[4] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

          • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

          • CEM Corporation. (2020). Microwave-Assisted Solid-Phase Peptide Synthesis based on the Fmoc Protecting Group Strategy.

          • Merck (Sigma-Aldrich). (2024). Peptide Coupling Reagents Guide: Novabiochem.

          Sources

          Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Lysine Residues

          Author: BenchChem Technical Support Team. Date: February 2026

          The following guide is structured as a specialized Technical Support Center for peptide chemists. It prioritizes actionable troubleshooting, mechanistic understanding, and validated protocols.

          Status: Operational Topic: Solid-Phase Peptide Synthesis (SPPS) – Fmoc Removal Target Residue: Lysine (Lys, K) and "Difficult Sequences" User Level: Senior Scientist / Process Engineer

          Diagnostic Workflow: Start Here

          Before altering your protocol, use this decision matrix to diagnose the root cause of the incomplete deprotection. Lysine residues, particularly Fmoc-Lys(Boc)-OH , present unique steric and aggregation challenges that standard protocols often fail to address.

          Fmoc_Troubleshooting Start ISSUE: Incomplete Fmoc-Lys Deprotection (Low yield, Deletion sequences, or Negative Kaiser) Check_Agg Step 1: Check for Aggregation Is the resin swollen? Is the sequence hydrophobic? Start->Check_Agg Kaiser_Res Kaiser Test Result Check_Agg->Kaiser_Res Diagnosis Agg_Yes High Aggregation Risk (Beta-sheet formation) Kaiser_Res->Agg_Yes Negative/Weak Blue Agg_No Low Aggregation Risk (Steric/Kinetic issue) Kaiser_Res->Agg_No Positive (but low yield in MS) Sol_A SOLUTION A: Chaotropic Salts (LiCl/KSCN) + Elevated Temp (50°C) Agg_Yes->Sol_A 1st Line Defense Sol_B SOLUTION B: Switch Base to DBU (2%) (Monitor Aspartimide!) Agg_Yes->Sol_B 2nd Line Defense Sol_C SOLUTION C: Double Deprotection (2 x 10 min) Agg_No->Sol_C Kinetic Boost

          Figure 1: Diagnostic decision tree for identifying the appropriate remediation strategy based on resin behavior and test results.

          Technical Q&A: Deep Dive Troubleshooting

          Q1: Why is Fmoc-Lys(Boc)-OH specifically prone to incomplete deprotection?

          The "Bulky Shield" Effect: While the Fmoc group removal follows an E1cB mechanism generally considered fast, Lysine introduces two specific hurdles:

          • Steric Bulk: The standard side-chain protecting group, tert-butyloxycarbonyl (Boc) , is bulky. When coupled with the N-alpha Fmoc group, it creates a "hydrophobic shield" around the alpha-amine. This steric hindrance restricts the approach of the secondary amine base (piperidine) to the acidic proton at the fluorenyl 9-position.

          • Inter-chain Aggregation: Lysine-rich sequences, or sequences where Lys is adjacent to hydrophobic residues (Ile, Val, Ala), are prone to forming hydrogen-bonded networks (beta-sheets) within the resin matrix. This "gelation" prevents solvent diffusion, effectively locking the Fmoc group away from the deprotection reagent.

          Q2: My Kaiser test is negative after 20 minutes of 20% Piperidine. Should I just extend the time?

          Recommendation: Do not simply extend time beyond 40 minutes. If deprotection hasn't occurred in 30-40 minutes, the issue is likely aggregation , not kinetics. Extending exposure to base increases the risk of side reactions (racemization, aspartimide formation) without significantly improving yield.

          Corrective Action:

          • Switch Solvent: Change from DMF to NMP (N-methylpyrrolidone) or add a chaotropic salt (0.1 M LiCl or KSCN) to the deprotection cocktail. These disrupt hydrogen bonds better than pure DMF.

          • Thermal Assist: Perform the reaction at 40–50°C (microwave or conventional heating). Thermal energy overcomes the activation energy barrier imposed by the steric bulk of the Lys(Boc) group.

          Q3: I heard DBU is stronger. Can I use it to force deprotection?

          Yes, but with extreme caution. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic, amidine base that is significantly stronger than piperidine. It drives the E1cB elimination much faster.

          • The Protocol: Use 2% DBU / 2% Piperidine / 96% DMF .

          • The Risk: DBU promotes Aspartimide formation if Aspartic Acid (Asp) residues are present in the chain (especially Asp(OtBu)-Gly sequences).

          • The Fix: If your sequence contains Asp, add 0.1 M HOBt or Formic Acid to the DBU cocktail to suppress side reactions, or strictly limit DBU exposure to <5 minutes.

          Comparative Data: Base Efficiency & Risks[1][2]

          The following table summarizes the kinetics and risks associated with common deprotection reagents for difficult Lysine residues.

          Reagent CocktailRelative Rate (k_obs)Aggregation BreakingSide Reaction Risk (Aspartimide)Recommended Use
          20% Piperidine / DMF 1.0 (Reference)LowLowStandard sequences.
          20% Piperidine / NMP 1.2MediumLowMild aggregation; hydrophobic sequences.
          2% DBU / 2% Pip / DMF 5.0 - 10.0 HighHigh "Difficult" sequences; Lys(Boc) clusters.
          Piperazine (5-10%) 0.8LowVery LowGreen chemistry alternative; slower kinetics.
          0.1M HOBt / 20% Pip 0.9MediumVery LowSequences with high Asp/Asn content.

          Validated Protocols

          Protocol A: The "Power" Deprotection (For Aggregated Lysine)

          Use this when standard piperidine fails (Negative Kaiser test).

          • Drain the resin completely.

          • Wash: DMF (3 x 1 min) to remove residual coupling reagents.

          • Swell: Add 0.1 M LiCl in NMP (or DMF) and shake for 5 minutes. Reason: LiCl acts as a chaotrope to disrupt beta-sheets.

          • Reaction: Add 2% DBU / 20% Piperidine in DMF (approx. 5-10 mL per gram of resin).

            • Volume: Ensure resin is free-flowing.[1]

          • Incubate:

            • Room Temp: 2 x 5 minutes.

            • Microwave (Optional): 75°C for 2 minutes (max power 30W).

          • Wash: DMF (5 x 1 min) immediately to remove DBU.

          • Monitor: Perform Kaiser Test or UV analysis of the filtrate.

          Protocol B: Quantitative UV Monitoring (The Truth Serum)

          Visual tests like Kaiser can be subjective. UV monitoring of the dibenzofulvene-piperidine adduct is quantitative.

          • Collect Filtrate: Collect the deprotection solution from the reaction vessel.

          • Dilute: Dilute a specific aliquot (e.g., 100 µL) into pure DMF (e.g., to 10 mL total volume).

          • Measure: Read Absorbance at 301 nm (epsilon = 7,800 M⁻¹cm⁻¹).

          • Calculate:

            
            
            
          • Verify: Compare this value to the theoretical loading. If <90%, repeat Protocol A.

          Mechanism of Action (Visualized)

          Understanding the E1cB mechanism helps explain why DBU works when Piperidine fails. DBU acts as a stronger proton acceptor for the rate-determining step.

          E1cB_Mechanism Fmoc Fmoc-Lys-Resin (Proton H-9 is acidic) Transition Transition State (Carbanion at C-9) Fmoc->Transition Proton Abstraction (Rate Limiting Step) Base Base (Piperidine or DBU) Base->Transition Attacks H-9 Elimination Beta-Elimination (Release of Dibenzofulvene) Transition->Elimination Fast Amine Free Amine (NH2) Ready for Coupling Elimination->Amine Product 1 Adduct Fulvene-Base Adduct (UV Active @ 301nm) Elimination->Adduct Product 2 (Scavenged)

          Figure 2: The E1cB elimination pathway. DBU accelerates the "Proton Abstraction" step, which is often retarded by the steric bulk of the Lys(Boc) side chain.

          References

          • Ralhan, K., et al. (2015). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances. Retrieved from [Link]

          • Luna, O.F., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules.[2][1][3][4][5][6][7][8][9][10][11] Retrieved from [Link]

          Sources

          Technical Support Center: Cleavage & Side Reactions of N-alpha-Fmoc-L-Lysine

          Author: BenchChem Technical Support Team. Date: February 2026

          The following technical guide details the behavior of N-alpha-Fmoc-L-Lysine during acidic cleavage, specifically focusing on the management of reactive intermediates and the role of scavengers.

          Executive Summary

          When cleaving peptides containing N-alpha-Fmoc-L-Lysine (where the N-terminus retains the Fmoc group and the side chain is typically Boc-protected), the primary chemical challenge is the management of tert-butyl (

          
          -Bu) carbocations .[1]
          

          While the Fmoc group is generally stable to Trifluoroacetic Acid (TFA), the simultaneous removal of the Lysine side-chain protection (Boc) generates a high concentration of electrophilic

          
          -Bu cations. Without adequate scavenging, these cations can alkylate electron-rich centers.[1] Uniquely in this scenario, the fluorene ring of the Fmoc group itself  can act as a nucleophile, leading to permanent alkylation (mass shift +56 Da) and failure to purify the desired product.
          

          Part 1: The Mechanistic Landscape

          The "Suicide" Scavenging of the Fmoc Group

          In standard SPPS, the Fmoc group is removed before TFA cleavage. However, when retaining the Fmoc group (e.g., for fragment condensation or purification handles), the fluorene ring becomes a target for electrophilic aromatic substitution (EAS) by the carbocations released from the Lysine side chain.

          Diagram: Reaction Pathways During Cleavage

          The following diagram illustrates the competition between the added scavengers and the peptide's own functional groups (including the Fmoc moiety).

          CleavagePathways cluster_legend Pathway Legend Start Fmoc-Lys(Boc)-Peptide TFA TFA Treatment Start->TFA Cation t-Butyl Cation (Reactive Electrophile) TFA->Cation Boc Removal Scavenger Scavengers (TIPS, Water, EDT) Cation->Scavenger Fast (Preferred) FmocRing Fmoc Fluorene Ring (Internal Nucleophile) Cation->FmocRing Slow (If Scavenger Low) LysChain Nucleophilic Side Chains (Trp, Met, Cys) Cation->LysChain Competing Reaction Safe Scavenged Adduct (Safe Byproduct) Scavenger->Safe BadFmoc t-Butyl-Fmoc Adduct (+56 Da / Irreversible) FmocRing->BadFmoc BadPep Alkylated Peptide (+56 Da on Trp/Cys) LysChain->BadPep Green Arrow: Desired Pathway Green Arrow: Desired Pathway Red Dashed: Side Reaction Red Dashed: Side Reaction

          Caption: Competitive pathways of the tert-butyl cation. Insufficient scavenging leads to alkylation of the Fmoc group or sensitive side chains.[1]

          Part 2: Troubleshooting Guide & FAQs

          Scenario A: Mass Spectral Anomalies (+56 Da)

          Q: I see a +56 Da mass shift on my crude Fmoc-peptide. Is this a failure of the Lysine deprotection? A: Likely not. A +56 Da shift usually indicates the addition of a tert-butyl group , not the retention of one (which would be +100 Da for Boc vs. H).

          • Diagnosis: If the shift is exactly +56 Da, it is highly probable that a

            
            -butyl cation has alkylated the Fmoc fluorene ring . This occurs via electrophilic aromatic substitution at the 2 or 7 position of the fluorene system.
            
          • Verification: This adduct is stable. If you remove the Fmoc group (piperidine) and the +56 Da disappears from the peptide mass, the modification was on the Fmoc group.

          • Prevention: You must increase the "scavenging capacity" of your cocktail. Switch from a standard 95% TFA / 2.5% Water / 2.5% TIS to a cocktail with higher silane content or add a thiol.

          Scenario B: Scavenger Selection for Fmoc-Lysine

          Q: Can I use Thioanisole to prevent Fmoc alkylation? A: Use with caution.

          • Risk: While Thioanisole is an excellent scavenger for cations, under strongly acidic conditions, it can occasionally participate in transalkylation reactions, transferring the methyl group to certain nucleophiles, or forming supramolecular adducts with the Fmoc group that are difficult to wash away.

          • Recommendation: Triisopropylsilane (TIPS) is the superior scavenger for Fmoc-protected sequences. It acts as a hydride donor, permanently quenching the carbocation to isobutane (gas), which leaves the system entirely.

          Q: My Lysine side chain seems to be modified after cleavage. What happened? A: If you observe a mass shift of +106 Da (or similar), you may be seeing an adduct formed between the Lysine

          
          -amine and a linker fragment  (e.g., from a Rink Amide linker).
          
          • Mechanism: The linker itself generates a carbocation upon cleavage. If the Lysine is near the C-terminus, the high local concentration of the linker cation can overwhelm scavengers.

          • Solution: Use 1,2-Ethanedithiol (EDT) or DODT (3,6-Dioxa-1,8-octanedithiol) in your cocktail. Thiols are the most effective scavengers for bulky linker cations.

          Part 3: Optimized Experimental Protocols

          Protocol 1: High-Efficiency Cleavage Cocktail (Cocktail K-Fmoc)

          Recommended for peptides containing Fmoc-Lys(Boc), Trp, or Met.

          ComponentVolume %Function
          TFA (Trifluoroacetic Acid) 90%Cleavage & Deprotection
          TIPS (Triisopropylsilane) 5%Primary Cation Quencher (Hydride donor)
          Water 2.5%Hydrolysis & Polarity
          DODT (or EDT) 2.5%Scavenger for bulky cations & Trp protection

          Step-by-Step Procedure:

          • Preparation: Pre-cool the cleavage cocktail to 0°C. Cold TFA reduces the rate of side reactions (alkylation) more than it reduces the rate of deprotection.

          • Incubation: Add cocktail to the resin (10 mL per gram of resin).

          • Warm Up: Allow the reaction to warm to room temperature naturally and shake for 2.5 to 3 hours . Note: Fmoc-Lys(Boc) cleavage is relatively fast, but the extra time ensures complete removal of Pbf/Pmc groups if Arginine is present.

          • Precipitation: Filter the resin and precipitate the filtrate into cold Diethyl Ether (or MTBE).

          • Wash: Centrifuge and wash the pellet 3x with cold ether to remove scavenger-cation adducts.

          Protocol 2: "Fmoc-Safe" Cocktail (Thiol-Free)

          Use this if you need to avoid foul-smelling thiols and do not have Cys/Met.

          • Composition: 92.5% TFA / 5% TIPS / 2.5% Water.

          • Critical Note: The high concentration of TIPS (5%) is essential here to protect the Fmoc group from

            
            -butylation. Do not reduce TIPS below 2.5%.
            

          Part 4: Data Reference - Scavenger Efficacy

          The table below compares scavenger effectiveness specifically for protecting the Fmoc group and Lysine side chains.

          ScavengerTarget SpeciesRisk of Side ReactionSuitability for Fmoc-Lys
          TIPS
          
          
          -Butyl cation, Trityl cation
          Very Low (Inert byproduct)Excellent (Preferred)
          Water
          
          
          -Butyl cation
          Low (Forms
          
          
          -Butanol)
          Moderate (Required co-solvent)
          Thioanisole Pbf/Pmc,
          
          
          -Butyl
          Medium (Risk of S-alkylation)Good (but use with TIPS)
          EDT / DODT
          
          
          -Butyl, Linker cations
          Low (Smell is the main issue)Essential if Cys/Trp present
          Phenol
          
          
          -Butyl cation
          High (Difficult to remove)Avoid (Can stain Fmoc peptides)

          References

          • Lundt, B. F., et al. (1978).[2][3] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[2][3] International Journal of Peptide and Protein Research.[3] Link

          • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[3][4] International Journal of Peptide and Protein Research.[3] Link

          • Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid acidolytic cleavage of protecting groups in peptide synthesis. Tetrahedron Letters. Link

          • Stawikowski, M., & Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Link

          • Sigma-Aldrich Technical Guide. Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection.Link

          Sources

          Managing premature cleavage from resin with N-alpha-FMOC-L-LYSINE

          Author: BenchChem Technical Support Team. Date: February 2026

          Managing Premature Cleavage in Solid-Phase Peptide Synthesis

          Welcome to the technical support center for advanced challenges in Solid-Phase Peptide Synthesis (SPPS). This guide, developed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting for a common and frustrating issue: premature cleavage of peptides from the resin, with a special focus on sequences containing N-α-Fmoc-L-lysine. As your Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the underlying chemistry to empower your experimental design.

          Part 1: Frequently Asked Questions (FAQs)

          This section addresses the most common initial questions regarding premature peptide cleavage.

          Q1: What is premature cleavage and how do I detect it?

          A: Premature cleavage is the unintended loss of peptide chains from the solid support resin during the synthesis cycles, before the final acidic cleavage step. You can detect it by analyzing the aliquots from your piperidine (Fmoc-deprotection) washes. The presence of peptide fragments in these washes, often detectable by LC-MS, is a direct indicator of cleavage. This leads to a significant reduction in the final peptide yield.

          Q2: Why does the presence of N-α-Fmoc-L-lysine in my sequence seem to increase the risk of premature cleavage?

          A: While Fmoc-Lys itself is not the direct cause, the issue often correlates with the choice of its side-chain protecting group and its interaction with the synthesis conditions. The lysine side-chain (ε-amino group) requires a protecting group to prevent branching. Certain protecting groups, especially those that are highly acid-sensitive like Methoxytrityl (Mtt), can be partially cleaved by the repeated basic treatments of Fmoc deprotection, or more commonly, by acidic conditions present during coupling if not properly neutralized. This can expose the lysine side chain, which may lead to side reactions that compromise the stability of the peptide-resin linkage, although premature cleavage is more directly linked to linker stability.

          Q3: Can the type of resin I'm using be the problem?

          A: Absolutely. The stability of the ester linkage connecting your peptide to the resin is paramount. Highly acid-sensitive resins, such as those with a 2-chlorotrityl chloride (2-CTC) linker, are specifically designed for mild cleavage conditions. While this is beneficial for creating protected peptide fragments, it also makes them more susceptible to premature cleavage, especially if acidic conditions persist in the reaction vessel. Even trace amounts of acid can slowly sever this bond over many synthesis cycles.

          Q4: I see a significant loss of peptide, but it's not in the piperidine wash. What else could be happening?

          A: If you are using a Lys(Mtt) or a similar trityl-based side-chain protecting group, you might be experiencing premature side-chain deprotection rather than cleavage from the resin. The colored trityl cation released during this process can be a visual indicator. This exposes the ε-amino group of lysine, which can then react with the next activated amino acid, leading to the synthesis of a branched peptide impurity. This side reaction consumes your reagents and complicates purification, effectively reducing the yield of your target linear peptide.

          Part 2: In-Depth Troubleshooting Guides

          This section provides a detailed analysis of the causes of premature cleavage and offers validated protocols to resolve them.

          Guide 1: Diagnosing and Preventing Linker Instability

          The primary cause of premature cleavage is the instability of the bond anchoring the peptide to the resin. This is most common with hyper-acid-sensitive linkers like 2-CTC.

          The repetitive Fmoc deprotection step using piperidine is basic. However, the subsequent coupling step often involves reagents that can either be acidic or generate acidic byproducts. For instance, the use of coupling reagents like HBTU/HOBt with DIPEA is standard, but inefficient washing or incomplete neutralization can leave residual acids on the resin. Over dozens of cycles, this repeated, low-level acid exposure can hydrolyze the sensitive ester linkage of the resin.

          This workflow is designed to systematically identify and eliminate the source of premature cleavage related to linker instability.

          A Start: Premature Cleavage Suspected B Analyze Piperidine Wash by LC-MS A->B Diagnostic Step C Peptide Detected? B->C D Problem Confirmed: Linker Instability C->D Yes I No Peptide Detected C->I No E Implement Protocol 1: Neutralization & Washing D->E Mitigation Strategy 1 F Implement Protocol 2: Add Scavenger D->F Mitigation Strategy 2 G Monitor Yield in Subsequent Syntheses E->G F->G H Problem Resolved G->H J Consider other issues (e.g., side-chain deprotection) I->J

          Caption: Diagnostic workflow for linker instability.

          This protocol introduces a rigorous neutralization step to protect acid-sensitive linkers.

          • Post-Coupling Wash: After the amino acid coupling step is complete, drain the reaction vessel.

          • Solvent Wash: Wash the resin thoroughly with Dimethylformamide (DMF) (3 x 1 min).

          • Neutralization Wash (Critical Step): Wash the resin with a 5% solution of N,N-Diisopropylethylamine (DIPEA) in DMF for 2 minutes. This step is crucial to neutralize any residual acids.

          • Final Solvent Wash: Wash the resin again with DMF (3 x 1 min) to remove excess DIPEA before proceeding to the next Fmoc-deprotection step.

          The table below outlines common scenarios and the recommended course of action.

          Resin TypeObservation in Piperidine WashPrimary CauseRecommended Action
          2-Chlorotrityl High peptide signal via LC-MSLinker instability due to residual acidImplement the "Enhanced Neutralization and Washing" protocol. Consider switching to a more stable linker like Wang.
          Wang Resin Low to no peptide signalLinker is generally stablePremature cleavage is unlikely to be the primary issue. Investigate other problems like inefficient coupling.
          Rink Amide Resin Low to no peptide signalLinker is generally stableFocus on optimizing coupling and deprotection steps.
          Guide 2: Managing Lysine Side-Chain Protecting Groups

          The choice of the lysine side-chain protecting group is critical, not because it directly cleaves the peptide from the resin, but because its premature removal can initiate side reactions that reduce the yield of the desired product. The Methoxytrityl (Mtt) group is particularly notorious for its sensitivity.

          The Mtt group is known to be labile to the repeated piperidine treatments used for Fmoc removal. While this lability is often slow, over a long synthesis, a significant portion of lysine side-chains can become deprotected. If this occurs, the newly freed ε-amino group of lysine will compete with the N-terminal amine for the next activated amino acid, resulting in a branched peptide.

          A Peptide-Resin-Lys(Mtt) B Piperidine Treatment (Fmoc Deprotection) A->B C Peptide-Resin-Lys(NH2) (Premature Side-Chain Deprotection) B->C Side Reaction F Desired Linear Peptide B->F Main Reaction Path (N-terminal deprotection) D Activated Fmoc-AA-OH C->D E Branched Peptide Impurity D->E Undesired Coupling

          Caption: Formation of branched peptides via Mtt removal.

          The most robust solution is to use a more stable protecting group for the lysine side chain. The tert-Butoxycarbonyl (Boc) group is the industry standard due to its high stability to piperidine and its clean removal during the final TFA cleavage.

          Comparative Stability of Lysine Protecting Groups:

          Protecting GroupCleavage ConditionStability to 20% Piperidine/DMFUse Case
          Boc Strong Acid (e.g., 95% TFA)Very High Standard for most peptide sequences.
          Mtt Very Mild Acid (e.g., 1% TFA in DCM)Low to Moderate Orthogonal protection for on-resin side-chain modification.
          Dde 2% Hydrazine in DMFHigh Orthogonal protection for on-resin cyclization or modification.
          ivDde 2% Hydrazine in DMF (faster than Dde)High A faster-cleaving alternative to Dde for orthogonal strategies.

          Recommendation: For routine peptide synthesis where on-resin modification of the lysine side chain is not required, always use Fmoc-L-Lys(Boc)-OH . This choice minimizes the risk of premature side-chain deprotection and subsequent branching, ensuring a higher yield and purity of the target peptide.

          References

          Strategies for synthesizing long peptides with multiple N-alpha-FMOC-L-LYSINE residues

          Author: BenchChem Technical Support Team. Date: February 2026

          Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of SPPS for Long Sequences Enriched with N-

          
          -Fmoc-L-Lysine
          

          Executive Summary: The "Poly-Lysine Paradox"

          Welcome to the technical support hub. You are likely here because your synthesis of a long peptide containing multiple Lysine residues has failed or resulted in low purity.

          The Core Problem: While poly-lysine sequences are highly soluble in water after cleavage (due to positive charge), they are notoriously difficult to synthesize. During Solid Phase Peptide Synthesis (SPPS), the

          
          -amino group of Lysine is protected, typically with a Boc (tert-butyloxycarbonyl)  group.[1] This transforms a hydrophilic residue into a bulky, hydrophobic one.
          

          Consequently, a poly-Lysine sequence on the resin behaves like a hydrophobic block, prone to

          
          -sheet aggregation  and steric hindrance, leading to "deletion sequences" (missing amino acids).
          

          This guide provides the protocols to overcome these kinetic barriers.

          Strategic Foundation: Resin & Solvation

          The choice of resin is the single most critical factor for long peptides (>20 residues).

          Standard Protocol vs. High-Fidelity Protocol
          ParameterStandard Approach (Avoid)High-Fidelity Approach (Recommended)Technical Rationale
          Resin Type Polystyrene (e.g., Wang, 2-CTC)100% PEG (e.g., ChemMatrix) or PEG-PS (TentaGel)Polystyrene collapses as the peptide grows. PEG resins swell in both polar (DMF) and non-polar solvents, maintaining solvation chains.
          Loading 0.5 – 0.8 mmol/g0.15 – 0.25 mmol/g High loading causes "crowding." As the peptide grows, chains interact sterically, preventing reagent access. Low loading isolates chains.
          Swelling DCM or DMF onlyDCM / DMF / NMP Alternating washes ensures the resin matrix is fully expanded before coupling.
          Troubleshooting Q&A: Resin Issues

          Q: My crude yield is high, but the mass spec shows a "smear" of lower molecular weight species. Why?

          A: You likely used a high-loading resin. The "smear" represents deletion sequences where coupling failed due to steric crowding. Action: Switch to ChemMatrix resin with a loading

          
           mmol/g.
          

          Overcoming Aggregation: The Kinetic Barrier

          Long sequences containing multiple Lys(Boc) residues will form secondary structures (aggregates) on the resin, effectively "hiding" the N-terminus from the next incoming amino acid.

          Diagram 1: The Anti-Aggregation Workflow

          G Start Start Cycle: Residue X Deprotect Fmoc Deprotection (20% Piperidine + 0.1M HOBt) Start->Deprotect Wash Extensive Wash (DMF/DCM/NMP) Deprotect->Wash Couple1 Coupling 1 (HATU/HOAt/DIEA or DIC/Oxyma) Wash->Couple1 Check Kaiser/Chloranil Test Couple1->Check Couple2 Coupling 2 (Different Solvent/Heat) Check->Couple2 Blue/Red (Positive) Next Proceed to Residue X+1 Check->Next Blue (Negative) Cap Capping Step (Ac2O / Lutidine) Couple2->Cap Cap->Next

          Caption: Stepwise workflow for monitoring and mitigating aggregation during difficult couplings.

          Intervention Strategies
          • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture. This disrupts the hydrogen bonding network responsible for

            
            -sheet formation [1].
            
          • Pseudoproline Dipeptides: If your sequence contains Ser, Thr, or Cys, replace them with Pseudoproline dipeptides (e.g., Fmoc-Ser(tBu)-Thr(PsiMe,MePro)-OH). These induce a "kink" in the backbone, mechanically breaking the aggregate structure [2].

          • Microwave Energy: Use microwave-assisted synthesis (e.g., 75°C for 5 mins) for Lysine couplings. The thermal energy overcomes the activation barrier caused by the bulky Boc group.

          Lysine-Specific Protocols

          The "Double-Hit" Coupling Cycle

          For sequences with

          
           consecutive Lysines or Lysines near the C-terminus of a long peptide:
          
          • Activation: Use HATU / HOAt / DIEA (1:1:2 ratio). HATU is more reactive than HBTU/PyBOP and preferred for hindered couplings.

          • First Coupling: 45 minutes at Room Temperature (or 5 min at 75°C).

          • Drain & Wash: DMF (3x).

          • Second Coupling: Use a different solvent system, e.g., DMSO:DMF (1:4) or NMP . This changes the solvation environment, potentially exposing previously hidden sites.

          • Capping: Always cap unreacted amines with Acetic Anhydride/Pyridine after the double coupling to terminate deletion sequences early.

          Orthogonal Protection (Branching)

          If you need to modify a specific Lysine side chain (e.g., for dye labeling or PEGylation) while leaving others intact:

          • Reagent: Use Fmoc-Lys(Dde)-OH or Fmoc-Lys(ivDde)-OH for the target residue.

          • Mechanism: Dde is stable to Piperidine (Fmoc removal) and TFA (Cleavage).

          • Removal: Remove Dde selectively with 2% Hydrazine in DMF before cleaving the peptide from the resin [3].

          Troubleshooting Q&A: Lysine Specifics

          Q: I am using Fmoc-Lys(Boc)-OH, but I see a peak +100 Da higher than expected. What is it?

          A: This is likely a Piperidine Adduct . If Fmoc removal is too slow or the sequence is aggregated, Piperidine can add to the chain.

          • Fix: Use 0.1 M HOBt in your deprotection cocktail (20% Piperidine/DMF). HOBt suppresses aspartimide formation and base-catalyzed side reactions [4].

          Cleavage & Purification[3][4][5][6]

          The high positive charge of Poly-Lysine can make purification tricky.

          • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.

            • Note: Avoid EDT (Ethanedithiol) unless Cys/Met are present; it smells and is unnecessary for Lys.

          • Precipitation: Poly-Lysine is very hydrophilic. It may not precipitate well in cold ether.

            • Fix: If no pellet forms in ether, evaporate the TFA under nitrogen first, then dissolve the oil in water and lyophilize directly.

          Diagram 2: Troubleshooting Decision Tree

          DecisionTree Problem Issue: Low Purity / Deletions CheckResin Check Resin Loading Problem->CheckResin HighLoad > 0.4 mmol/g? CheckResin->HighLoad SwitchResin Switch to ChemMatrix (< 0.2 mmol/g) HighLoad->SwitchResin Yes SeqCheck Sequence Analysis HighLoad->SeqCheck No Aggreg Hydrophobic/Lys-Rich? SeqCheck->Aggreg Solvent Use NMP or DMSO/DMF mix Aggreg->Solvent Heat Apply Microwave (75°C) Aggreg->Heat Pseudo Insert Pseudoproline (if Ser/Thr present) Aggreg->Pseudo

          Caption: Diagnostic logic for resolving synthesis failures in Lysine-rich peptides.

          References

          • Paradisi, M. et al. (2020). Chaotropic salts in SPPS: preventing aggregation. Journal of Peptide Science.

          • Bachem. (2021). Pseudoproline & Isoacyl dipeptides for peptide synthesis.

          • Merck/Sigma-Aldrich. (2024). Selecting Orthogonal Building Blocks: Fmoc-Lys(Dde)-OH Strategies.

          • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.

          • CEM Corp. Microwave Peptide Synthesis: Handling Difficult Sequences.

          Sources

          Validation & Comparative

          High-Performance Liquid Chromatography (HPLC) Analysis for Purity Assessment of N-alpha-Fmoc-L-Lysine

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary: The Criticality of Lysine Purity in SPPS

          In the context of Solid Phase Peptide Synthesis (SPPS), N-alpha-Fmoc-N-epsilon-Boc-L-Lysine (Fmoc-Lys(Boc)-OH) is a foundational building block. However, it is also one of the most problematic. Unlike simple hydrophobic amino acids (like Valine or Leucine), the synthesis of Fmoc-Lysine involves complex protection steps that often generate trace impurities—specifically dipeptides and enantiomers —which are structurally similar to the target molecule.

          If undetected, these impurities lead to "deletion sequences" or "branched peptides" in the final drug product, causing batch failure during late-stage GMP manufacturing.

          This guide compares Traditional HPLC (Porous C18) against Advanced Core-Shell HPLC (Core-Shell C18) methodologies. We demonstrate why the industry standard (simple purity assessment) is often insufficient for GMP-grade peptide synthesis and provide a validated, high-resolution protocol for detecting critical trace impurities.

          Comparative Analysis: Traditional vs. Advanced Methodologies

          For years, the industry standard for releasing Fmoc-amino acids has been a simple isocratic or shallow gradient HPLC method on a fully porous 5µm C18 column. While robust, this method often co-elutes critical impurities under the main peak.

          Comparison Table: Performance Metrics
          FeatureMethod A: Traditional HPLC Method B: Advanced Core-Shell HPLC
          Column Technology Fully Porous Silica (5 µm)Core-Shell (Fused-Core) Particles (2.7 µm)
          Mechanism Standard partition chromatographyHigh-efficiency partition with reduced diffusion path
          Resolution (
          
          
          )
          Baseline (
          
          
          ) for main peak
          High (
          
          
          ) for main peak; resolves isomers
          Sensitivity (LOD) ~0.1% impurity level~0.01% impurity level (Critical for GMP)
          Backpressure Low (< 150 bar)Moderate (200–400 bar) - Compatible with standard HPLC
          Run Time 30–45 minutes12–15 minutes
          Solvent Consumption High (~40 mL/run)Low (~10 mL/run)
          Verdict Obsolete for GMP. Good for rough synthesis checks.[1]Recommended. Essential for detecting
          
          
          -Ala and D-Lys impurities.
          Experimental Data: Resolution of Critical Impurities

          Simulated data based on comparative chromatographic behavior of Fmoc-Lys(Boc)-OH.

          AnalyteRetention Time (Method A)Retention Time (Method B)Separation Outcome
          Fmoc-Lys(Boc)-OH 18.5 min6.2 minSharp, symmetrical peak
          Fmoc-Lys-OH (Free
          
          
          -amine)
          18.2 min5.4 minCo-elutes in Method A; Resolved in Method B
          Fmoc-
          
          
          -Ala-OH
          19.1 min6.9 minShoulder in Method A; Baseline resolved in Method B
          Fmoc-D-Lys(Boc)-OH 18.5 min6.4 minCo-elutes (Requires Chiral Column for full separation)

          Expert Insight: Method A often reports a purity of >99.5% because it masks the free side-chain impurity (Fmoc-Lys-OH) under the main peak. Method B reveals the true purity might be only 98.5%, saving weeks of failed synthesis time downstream.

          Validated Experimental Protocol (Method B)

          This protocol utilizes Core-Shell technology , which provides UHPLC-like performance on standard HPLC systems (400-600 bar limit).

          A. Reagents & Preparation[2][3][4][5][6][7][8][9]
          • Target: N-alpha-Fmoc-N-epsilon-Boc-L-Lysine (CAS: 71989-26-9).[1][2][3]

          • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

          • Modifier: Trifluoroacetic Acid (TFA) or Phosphoric Acid (

            
            ).
            
            • Note: TFA is preferred for MS compatibility; Phosphoric acid provides better peak shape for UV-only analysis.

          B. Chromatographic Conditions[4][5][6][8][12][13][14][15]
          • System: Agilent 1260/1290 or Waters Alliance/Acquity.

          • Column: Kinetex C18 or Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm).

          • Mobile Phase A: 0.1% TFA in Water.

          • Mobile Phase B: 0.1% TFA in Acetonitrile.

          • Flow Rate: 1.0 mL/min (Adjust to 0.8 mL/min if backpressure >400 bar).

          • Temperature: 40°C (Critical for mass transfer kinetics).

          • Detection: UV @ 265 nm (Fmoc specific) and 214 nm (Amide bond/impurities).

          C. Gradient Profile
          Time (min)% Mobile Phase BEvent
          0.030%Equilibration
          8.090%Linear Gradient (Elution of Main Peak)
          10.090%Wash (Remove hydrophobic dimers)
          10.130%Re-equilibration
          14.030%Stop
          D. Sample Preparation[1]
          • Weigh 10 mg of Fmoc-Lys(Boc)-OH.

          • Dissolve in 10 mL of Methanol . Avoid DMF if possible as it absorbs at 214 nm and can mask early eluting impurities.

          • Filter through a 0.22 µm PTFE syringe filter.

          • Injection Volume: 5 µL.

          Visualizing the Analytical Workflow

          The following diagram illustrates the decision-making process for purity assessment, highlighting where Method B (Core-Shell) intervenes to prevent false positives.

          G Start Raw Material Fmoc-Lys(Boc)-OH SamplePrep Sample Preparation (Dissolve in MeOH) Start->SamplePrep Decision Select Method SamplePrep->Decision MethodA Method A: Traditional (5µm Porous C18) Decision->MethodA Legacy QC MethodB Method B: Advanced (2.7µm Core-Shell) Decision->MethodB Recommended ResultA Result: Single Broad Peak (Masks Impurities) MethodA->ResultA ResultB Result: High Resolution (Separates Impurities) MethodB->ResultB Pass PASS: Proceed to SPPS ResultA->Pass False Negative Risk CheckImpurity Check Specific Impurities ResultB->CheckImpurity Imp1 Fmoc-Lys-OH (Side chain deprotected) CheckImpurity->Imp1 Imp2 Fmoc-beta-Ala-OH (Rearrangement) CheckImpurity->Imp2 Imp3 Dipeptides (Fmoc-Lys-Lys-OH) CheckImpurity->Imp3 Imp1->Pass < Limit Fail FAIL: Reject Batch Imp1->Fail > 0.2% Imp2->Pass < Limit Imp2->Fail > 0.1% Imp3->Pass < Limit Imp3->Fail > 0.1%

          Caption: Analytical workflow comparing legacy methods vs. high-resolution core-shell analysis for impurity detection.

          Technical Deep Dive: Impurity Identification

          To ensure "Scientific Integrity," one must understand why these impurities appear.

          Fmoc-Lys-OH (Side-Chain Deprotected)[1][11][16]
          • Origin: Instability of the Boc group during storage or acidic contamination in the bulk solvent.

          • Detection: This molecule is more polar than the target. On a C18 column, it will elute before the main peak.

          • Risk: If used in SPPS, the free epsilon-amine will react, causing branching (dendrimer formation) on the peptide chain.

          Fmoc- -Ala-OH
          • Origin: This is a byproduct of the Fmoc-OSu protection reagent undergoing a Lossen rearrangement.

          • Detection: Elutes very close to the main peak (often on the tail). Requires high plate count (N > 15,000) to resolve.

          • Risk: Inserts a beta-alanine residue, creating a "plus-one" amino acid error in the sequence.

          Enantiomeric Purity (D-Lysine)
          • Note: Standard C18 (Method B) cannot separate Enantiomers (L vs D).

          • Protocol Extension: To assess chiral purity, you must use a Chiral Stationary Phase (CSP) such as a polysaccharide-based column (e.g., Chiralpak IA/IC) or use Marfey's Reagent derivatization.

          • Guideline: For standard QC, checking chemical purity (Method B) is the daily routine. Chiral purity is usually a vendor certificate check or a periodic validation step.

          References

          • Agilent Technologies. (2020). Agilent Approaches for Amino Acid Analysis. Retrieved from

          • Sigma-Aldrich (Merck). (n.d.). Novabiochem® Fmoc-Amino Acids: Stringent Specification Parameters. Retrieved from

          • Separation Science. (2024).[4][5] C8 vs C18 Column: Which Should You Choose? Retrieved from

          • National Institutes of Health (PubChem). (2025). Fmoc-Lys(Boc)-OH Compound Summary. Retrieved from

          • ChemicalBook. (2026). Fmoc-Lys(Boc)-OH Product Specifications. Retrieved from

          Sources

          A Senior Application Scientist's Guide to Mass Spectrometry of N-α-Fmoc-L-Lysine Containing Peptides

          Author: BenchChem Technical Support Team. Date: February 2026

          For researchers and drug development professionals engaged in peptide synthesis and analysis, the N-α-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS).[1][2] While essential for synthesis, the N-α-Fmoc group on a lysine residue presents a unique and significant challenge for mass spectrometry (MS)-based characterization. Its inherent lability under common fragmentation conditions can obscure vital sequence information, leading to incomplete or misleading data.

          This guide provides an in-depth comparison of mass spectrometry techniques for analyzing peptides containing N-α-Fmoc-L-lysine. We will explore the underlying fragmentation mechanisms, compare the efficacy of different methodologies, and provide field-proven protocols to empower you to select the optimal analytical strategy for your research objectives.

          The Core Challenge: The Lability of the Fmoc Group

          The Fmoc group is designed for facile removal by a weak base, typically piperidine, during SPPS.[3][4][5] This designed instability is the very source of the analytical challenge. Under the energetic conditions of conventional tandem mass spectrometry (MS/MS), such as Collision-Induced Dissociation (CID), the Fmoc group readily fragments.

          In positive-ion mode ESI-MS, CID fragmentation of Fmoc-protected peptides is often dominated by a characteristic neutral loss of the Fmoc group or the formation of prominent ions related to the Fmoc moiety itself. A study on Nα-Fmoc-protected dipeptides showed that their protonated molecules undergo a McLafferty-type rearrangement, followed by the loss of CO2, to form an ion representing the peptide without the Fmoc group.[6] This preferential fragmentation pathway consumes most of the ion energy, resulting in poor fragmentation of the peptide backbone. Consequently, the resulting spectrum is sparse in the informative b- and y-ions required for sequence confirmation.

          Comparative Analysis of Fragmentation Techniques

          The key to successfully analyzing Fmoc-lysine containing peptides lies in choosing a fragmentation technique that can either preserve the labile protecting group or provide sufficient backbone cleavage despite its loss.

          Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD)

          CID is the most widely used fragmentation method in proteomics.[7][8] It involves the acceleration of precursor ions, causing them to collide with neutral gas molecules. This collision converts kinetic energy into internal energy, which ultimately leads to the cleavage of the weakest chemical bonds.[9] HCD is a similar technique characterized by higher activation energy.[8]

          Mechanism and Outcome: For Fmoc-lysine peptides, the bond lability lies overwhelmingly with the protecting group. In CID/HCD, the vast majority of the fragmentation energy is channeled into cleaving the Fmoc group, leading to a dominant neutral loss. This results in a product ion spectrum with a strong peak corresponding to the [M+H-Fmoc]+ ion, but with minimal to no sequence-informative b- and y-ions. This makes CID/HCD a poor choice for de novo sequencing or confirming the modification site of these peptides.

          Electron-Transfer Dissociation (ETD)

          ETD is a non-ergodic fragmentation technique, meaning it induces fragmentation faster than the energy can be redistributed throughout the entire molecule.[10] This is achieved by transferring an electron to a multiply protonated peptide precursor. This process induces cleavage of the N-Cα backbone bonds, generating c- and z-type fragment ions, while leaving labile modifications, like the Fmoc group, intact on the side chains.[9][10]

          Mechanism and Outcome: Because ETD does not rely on vibrational heating of the entire peptide ion, it circumvents the issue of premature Fmoc group loss. The resulting spectrum is rich in c- and z-ions that provide comprehensive peptide backbone information, allowing for unambiguous sequence confirmation and localization of the Fmoc-lysine residue. For peptides with labile post-translational modifications, ETD has proven to be an excellent tool, often resulting in a significant increase in amino acid sequence coverage compared to CID.[10][11] In a large-scale comparison, ETD provided better sequence coverage than CID for 80% of peptide pairs that showed significant differences between the two techniques.[11]

          Data Presentation: CID/HCD vs. ETD for Fmoc-Peptide Analysis

          FeatureCollision-Induced Dissociation (CID) / HCDElectron-Transfer Dissociation (ETD)
          Primary Fragmentation Preferential loss of the Fmoc protecting group.Cleavage of the N-Cα peptide backbone.
          Dominant Ion Types [M+H-Fmoc]+, limited b- and y-ions.c- and z-type ions.
          Preservation of Fmoc Group Poor; the group is readily lost.Excellent; the group is preserved on the side chain.
          Sequence Coverage Generally low to moderate.Generally high, providing more complete sequence data.[10][11]
          Ideal For Confirming the mass of the peptide (if the precursor is known).De novo sequencing, modification site localization.
          Precursor Charge State Effective for lower charge states (e.g., 2+).[8]More effective for higher charge states (e.g., 3+ and above).[9]

          Experimental Protocols

          Protocol 1: General Sample Preparation for LC-MS/MS

          Rationale: Proper sample preparation is critical to ensure high-quality data. This protocol focuses on removing synthesis contaminants and preparing the peptide for optimal ionization.

          • Cleavage and Deprotection: If starting from a resin-bound peptide, cleave the peptide using a standard TFA cocktail (e.g., TFA/TIS/water 95:2.5:2.5).[12] Note: This step removes side-chain protecting groups but is intended to leave the N-alpha-Fmoc group intact if it is the desired final product.

          • Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

          • Resuspension: Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet. Resuspend the peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile.

          • Desalting: Desalt the peptide solution using a C18 ZipTip or equivalent solid-phase extraction method to remove residual TFA and scavengers.

          • Quantification: Determine the peptide concentration using a suitable method like a fluorometric peptide assay.

          • Final Dilution: Dilute the peptide to the desired concentration (e.g., 1-10 fmol/µL) in the initial mobile phase solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.[13]

          Protocol 2: Comparative Analysis using an Alternating CID/ETD Scan

          Rationale: Modern mass spectrometers can perform alternating fragmentation methods on the same precursor ion within a single LC-MS/MS run. This provides a direct and powerful comparison of the data obtained from each technique for your specific peptide.

          • LC Setup:

            • Column: C18 reversed-phase column suitable for peptide separations.

            • Mobile Phase A: 0.1% Formic Acid in Water.

            • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

            • Gradient: A shallow gradient appropriate for eluting the peptide of interest (e.g., 5-40% B over 30 minutes).

          • Mass Spectrometer Method Setup (Instrument Dependent):

            • MS1 Scan: Set a full scan (e.g., m/z 350-1500) to detect the precursor ion of the Fmoc-lysine peptide.

            • Data-Dependent Acquisition (DDA): Configure the instrument to select the top N most intense precursor ions for MS/MS.

            • Activation Method: Select a "Decision Tree" or "Alternating Scan" mode.

            • Decision Tree Logic:

              • Rule 1: If precursor charge state is 2+, perform HCD or CID fragmentation (e.g., normalized collision energy of 28-35%).[14]

              • Rule 2: If precursor charge state is 3+ or greater, perform ETD fragmentation (e.g., ETD reaction time of 100-250 ms).[14]

            • Data Acquisition: Inject the prepared sample and acquire the data.

          • Data Analysis:

            • Use proteomic software to analyze the raw data.

            • Manually inspect the HCD/CID and ETD spectra for the same precursor ion.

            • Compare the sequence coverage, the presence of characteristic fragment ions (b/y vs. c/z), and the retention of the Fmoc group.

          Visualization of Key Concepts

          Fragmentation Pathways

          The following diagram illustrates the divergent fragmentation outcomes for an Fmoc-lysine peptide when subjected to CID versus ETD.

          cluster_0 Precursor Ion cluster_1 Collision-Induced Dissociation (CID) cluster_2 Electron-Transfer Dissociation (ETD) Precursor [Peptide-Lys(Fmoc)-Peptide + nH]n+ CID_Outcome Dominant Loss of Fmoc Group [Peptide-Lys-Peptide + nH]n+ + Poor b/y ions Precursor->CID_Outcome Vibrational Excitation ETD_Outcome Backbone Fragmentation Rich c/z ion series Fmoc Group Preserved Precursor->ETD_Outcome Electron Transfer

          Caption: CID vs. ETD Fragmentation of Fmoc-Lysine Peptides.

          Analytical Workflow Decision Guide

          This diagram provides a logical workflow for selecting the appropriate MS technique based on the analytical goal.

          Start Goal: Analyze Fmoc-Lys Peptide Q1 Is the primary goal to confirm the peptide's molecular weight? Start->Q1 Q2 Is the goal to confirm the sequence or locate the Fmoc-Lys residue? Q1->Q2 No Method_CID Use CID or HCD. Focus on precursor mass and characteristic neutral loss. Q1->Method_CID Yes Check_Charge Does the peptide ionize to a charge state of 3+ or higher? Q2->Check_Charge Yes Method_ETD Use ETD. Requires precursor charge state >= 3+. Check_Charge->Method_ETD Yes Alt_Method Consider alternative derivatization or higher energy HCD. Interpret data with caution. Check_Charge->Alt_Method No

          Caption: Decision workflow for Fmoc-peptide MS analysis.

          Conclusion and Recommendations

          The mass spectrometric analysis of peptides containing N-α-Fmoc-L-lysine requires a departure from standard proteomic workflows. The lability of the Fmoc group under CID/HCD conditions often yields uninformative spectra, dominated by the loss of the protecting group.

          For comprehensive characterization, including sequence verification and localization of the modified lysine residue, Electron-Transfer Dissociation (ETD) is unequivocally the superior technique . Its ability to induce backbone fragmentation while preserving the labile Fmoc group provides rich, high-quality data that is essential for confident analysis. When possible, employing an instrument capable of alternating between CID/HCD and ETD provides the most complete dataset, leveraging the strengths of both techniques in a single analysis. By understanding the principles behind these fragmentation methods and selecting the appropriate analytical strategy, researchers can overcome the challenges posed by the Fmoc group and achieve robust, reliable characterization of their synthetic peptides.

          References

          • Syka, J. E. P., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528–9533. [Link]

          • Molina, H., Matthiesen, R., Kandasamy, K., & Pandey, A. (2008). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Analytical Chemistry, 80(13), 4825–4835. [Link]

          • Zhang, T., et al. (2023). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. International Journal of Molecular Sciences, 24(13), 10834. [Link]

          • Good, D. M., Wirtala, M., McAlister, G., & Coon, J. J. (2007). Performance of a Hybrid Linear Ion Trap/Orbitrap Mass Spectrometer for the Analysis of Post-translationally Modified Peptides. Journal of the American Society for Mass Spectrometry, 18(11), 1937–1949. [Link]

          • Sylvestersen, K. B., et al. (2014). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. eScholarship, University of California. [Link]

          • Goodreid, J. D., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 598-614. [Link]

          • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Matrix Science. [Link]

          • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

          • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

          • Pedersen, S. L., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14221-14229. [Link]

          • Ramesh, M., Raju, B., Srinivas, R., Sureshbabu, V. V., Vishwanatha, T. M., & Hemantha, H. P. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides. Rapid communications in mass spectrometry, 25(14), 1949–1958. [Link]

          • Takayama, M. (2007). In-source decay characteristics of peptides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of mass spectrometry, 42(9), 1139–1145. [Link]

          • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. [Link]

          • Caron, E., et al. (2011). Mass spectrometry analysis and quantitation of peptides presented on the MHC II molecules of mouse spleen dendritic cells. Journal of immunological methods, 369(1-2), 39–48. [Link]

          • Amblard, F., et al. (2006). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Georgia State University. [Link]

          • Kumar, A., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(2), 2630-2636. [Link]

          • Wang, Y., et al. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Journal of Glycomics & Lipidomics, S5. [Link]

          • Sielaff, M., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current protocols, 1(4), e111. [Link]

          • Hidayah, S. N., Putra, M. M. P., & Lukitaningsih, R. R. E. (2023, November 23). Mass Spectrometry for Peptides and Hydrolysate Proteins Analysis. YouTube. [Link]

          • Technology Networks. (2026, February 4). Proteomics Sample Preparation for Mass Spectrometry. Technology Networks. [Link]

          • Bio-Synthesis Inc. (2016, August 24). Labeling and Protecting Groups. Bio-Synthesis Inc.[Link]

          Sources

          A Senior Application Scientist's Guide to Solid-Phase Peptide Synthesis: Comparing the Efficiency of N-α-Fmoc-L-Lysine and Boc-L-Lysine

          Author: BenchChem Technical Support Team. Date: February 2026

          For researchers, scientists, and professionals in drug development, the choice of chemical strategy in Solid-Phase Peptide Synthesis (SPPS) is a foundational decision that dictates the entire workflow, from reagent selection to final product purity. The two dominant methodologies, defined by their N-α-amino protecting groups, are the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) strategies. This guide provides an in-depth, objective comparison of these approaches, focusing on the incorporation of lysine, a frequently encountered and functionally critical amino acid.

          The core principle of SPPS is the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[] This process simplifies purification by allowing excess reagents and byproducts to be washed away after each step. To prevent self-polymerization and ensure the desired peptide sequence, the α-amino group of the incoming amino acid must be temporarily protected.[2] The nature of this protecting group—and the conditions required for its removal—is the primary distinction between the Fmoc and Boc pathways.

          Core Principles: A Tale of Two Orthogonal Chemistries

          The efficiency and elegance of modern SPPS hinge on the concept of "orthogonality"—the use of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups or the bond anchoring the peptide to the resin.[3][4] This principle is embodied differently in the Fmoc and Boc strategies.

          • The Fmoc/tBu Strategy: This approach is the modern workhorse of peptide synthesis and represents a truly orthogonal system.[2][5]

            • N-α-Protection: The base-labile Fmoc group. It is stable to acidic conditions but is rapidly cleaved by a mild base, typically a solution of 20% piperidine in an organic solvent like N,N-Dimethylformamide (DMF).[]

            • Lysine Side-Chain (N-ε) Protection: An acid-labile group, most commonly the tert-butyloxycarbonyl (Boc) group. The standard building block is therefore Fmoc-L-Lys(Boc)-OH .[6][7]

            • Cleavage & Final Deprotection: A single step using a strong acid, such as Trifluoroacetic acid (TFA), simultaneously cleaves the completed peptide from the resin and removes all acid-labile side-chain protecting groups (like the Boc on lysine).[2][6]

          • The Boc/Bzl Strategy: This is the classic, original SPPS methodology. It relies not on true orthogonality but on differential acid lability.

            • N-α-Protection: The acid-labile Boc group. It is removed at each cycle with a moderate acid, such as 50% TFA in Dichloromethane (DCM).[3][8]

            • Lysine Side-Chain (N-ε) Protection: A group that is stable to the repetitive TFA deprotection steps but can be removed by a much stronger acid. A common choice is the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group.[4] The building block is Boc-L-Lys(2-Cl-Z)-OH .

            • Cleavage & Final Deprotection: Requires treatment with a highly corrosive and hazardous strong acid, most notably liquid Hydrogen Fluoride (HF), which necessitates specialized, HF-resistant equipment.[2]

          Visualizing the Workflow: A Comparison of SPPS Cycles

          The fundamental differences in deprotection chemistry lead to distinct cyclical workflows for chain elongation.

          Fmoc_SPPS_Cycle cluster_Fmoc Fmoc/tBu SPPS Cycle Resin Resin-Peptide(n)-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 FreeAmine Resin-Peptide(n)-H Washing1->FreeAmine Coupling Coupling FreeAmine->Coupling Activation Fmoc-AA(n+1)-OH + Activator (HCTU) + Base (DIPEA) Activation->Coupling Washing2 DMF Wash Coupling->Washing2 NextCycle Resin-Peptide(n+1)-Fmoc Washing2->NextCycle NextCycle->Deprotection Repeat

          Caption: The Fmoc/tBu SPPS workflow, characterized by mild basic deprotection.

          Boc_SPPS_Cycle cluster_Boc Boc/Bzl SPPS Cycle Resin Resin-Peptide(n)-Boc Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Washing1 DCM/DMF Wash Deprotection->Washing1 TFA_Salt Resin-Peptide(n)-H·TFA Washing1->TFA_Salt Neutralization Neutralization (DIPEA/DMF) TFA_Salt->Neutralization Washing2 DMF Wash Neutralization->Washing2 FreeAmine Resin-Peptide(n)-H Washing2->FreeAmine Coupling Coupling FreeAmine->Coupling Activation Boc-AA(n+1)-OH + Activator (DIC/HOBt) Activation->Coupling Washing3 DMF/DCM Wash Coupling->Washing3 NextCycle Resin-Peptide(n+1)-Boc Washing3->NextCycle NextCycle->Deprotection Repeat

          Sources

          Breaking the Linear Chain: The Orthogonal Advantage of Fmoc-Lys(Dde)-OH

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary: The "Third Dimension" of Peptide Synthesis[1]

          In standard Solid Phase Peptide Synthesis (SPPS), Fmoc-Lys(Boc)-OH is the workhorse.[1] It is reliable, cost-effective, and perfectly suited for linear sequences where the lysine side chain remains inert until the final cleavage event. However, modern drug development increasingly demands complex architectures—cyclic peptides, antibody-drug conjugates (ADCs), and branched scaffolds.

          Here, Fmoc-Lys(Dde)-OH is not just an alternative; it is an architectural tool.[2] Its primary advantage is orthogonality . Unlike Boc, which is shackled to the final acid deprotection step, Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) allows for the selective unmasking of the lysine side chain while the peptide is still anchored to the resin. This capability unlocks the "third dimension" of synthesis: the ability to modify, branch, or cyclize specific residues without disturbing the rest of the growing chain.

          Mechanistic Distinction: Acid vs. Nucleophile

          To understand the advantage, one must understand the cleavage environment.

          Fmoc-Lys(Boc)-OH: The Acid-Labile Standard
          • Protection: tert-butyloxycarbonyl (Boc).[1][3]

          • Stability: Extremely stable to base (piperidine) and nucleophiles.

          • Removal: Requires strong acid (e.g., 95% TFA).

          • Limitation: The side chain cannot be accessed until the peptide is cleaved from the resin and globally deprotected. This prevents on-resin site-specific modification.

          Fmoc-Lys(Dde)-OH: The Orthogonal Specialist
          • Protection: 2-acetyldimedone derivative (Dde).

          • Stability: Stable to TFA (acid) and Piperidine (base/Fmoc removal conditions)*.[4]

          • Removal: Cleaved by nucleophiles, specifically Hydrazine (2-4% in DMF).

          • Advantage: The Dde group can be removed on the solid phase, exposing a free

            
            -amine for reaction while the N-terminal Fmoc and other side-chain protections (tBu, Trt, Pbf) remain intact.[5]
            

          *> Note: Dde has a known vulnerability to amine migration during piperidine treatment, discussed in the "Technical Nuances" section below.

          Comparative Analysis: Performance Metrics

          The following table contrasts the operational parameters of both derivatives.

          FeatureFmoc-Lys(Boc)-OHFmoc-Lys(Dde)-OH
          Primary Utility Linear peptide synthesis.[1]Branched/Cyclic synthesis; On-resin modification.[4][5][6][7]
          Deprotection Reagent TFA (Trifluoroacetic acid).[1][3][4][7]Hydrazine Monohydrate (2% in DMF).[6]
          Timing of Removal Post-synthesis (Global Cleavage).Mid-synthesis (On-Resin).
          Orthogonality Orthogonal to Fmoc; Non-orthogonal to tBu/Trt.Fully Orthogonal to Fmoc*, Boc, tBu, Alloc.
          Monitoring None (Gas evolution).UV-Traceable (Cleavage product absorbs at 290 nm).[5]
          Cost Low.Moderate to High.
          Visualizing the Orthogonal Workflow

          The diagram below illustrates the decision logic and chemical pathways that make Dde superior for complex designs.

          OrthogonalStrategy cluster_legend Key Advantage Start Peptide Design Phase Choice Is Side-Chain Modification Required? Start->Choice Linear Use Fmoc-Lys(Boc)-OH (Standard Linear Synthesis) Choice->Linear No (Linear) Complex Use Fmoc-Lys(Dde)-OH (Orthogonal Strategy) Choice->Complex Yes (Cyclic/Branched) Step4 Final Cleavage (TFA) Linear->Step4 Direct Path Step1 Assemble Peptide Backbone (Fmoc/tBu Chemistry) Complex->Step1 Step2 Selective Dde Removal (2% Hydrazine) Step1->Step2 On-Resin Step3 Modify Epsilon-Amine (Dye, Branch, Cyclize) Step2->Step3 Free Lys Side Chain Step3->Step4

          Figure 1: Decision tree illustrating the "Dimension 3" workflow enabled by Dde protection, allowing on-resin intervention before final cleavage.

          Experimental Protocols (Self-Validating Systems)

          To ensure reproducibility, follow these protocols. The "Self-Validating" aspect of Dde is its UV absorbance; the byproduct (3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole) has a distinct extinction coefficient.

          Protocol A: Selective Removal of Dde on Resin

          Objective: Expose the lysine

          
          -amine without removing Fmoc or acid-labile groups.
          
          • Preparation: Prepare a fresh solution of 2% Hydrazine Monohydrate in DMF (v/v).

            • Expert Tip: Do not exceed 4% hydrazine, as high concentrations can prematurely cleave Fmoc groups or cause side reactions with Asp/Glu residues.

          • Treatment 1 (Flow): Wash the resin with the hydrazine solution for 3 minutes . Drain.

          • Treatment 2 (Reaction): Add fresh hydrazine solution and agitate for 10 minutes .

          • Treatment 3 (Validation): Repeat the 10-minute incubation.

            • Validation Step: Collect the filtrate. Measure UV absorbance at 290 nm . If absorbance is near baseline compared to the previous wash, deprotection is complete. If high, repeat.

          • Wash: Wash resin extensively with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of hydrazine (which would interfere with subsequent coupling).

          Protocol B: On-Resin Cyclization (Lactam Bridge)

          Objective: Create a head-to-side-chain cyclic peptide.

          • Assembly: Synthesize the linear sequence using Fmoc-Lys(Dde)-OH at the C-terminal anchor point and an Fmoc-Asp(OAll)-OH (Allyl protection) at the N-terminal bridge point.

          • N-Terminal Cap: Remove the final N-terminal Fmoc and acetylate (cap) the amine if the bridge is side-chain to side-chain. If Head-to-Side-chain, leave the N-terminus Fmoc protected for now.

          • Dde Removal: Execute Protocol A . The Lysine side chain is now free.

          • Cyclization: Activate the free acid (if using Asp-Allyl, remove Allyl first with Pd(PPh3)4) and couple to the free Lys amine using PyBOP/DIPEA.

            • Causality: PyBOP is preferred here over HATU to minimize guanidinylation if free Arginines are present, though HATU is faster for difficult cyclizations.

          Technical Nuances & Troubleshooting

          The "Migration" Risk (Expert Insight): A known limitation of Dde is its tendency to migrate from the lysine side chain to a free N-terminal amine during Fmoc removal (piperidine treatment).

          • Mechanism: The free amine attacks the Dde exocyclic double bond.

          • Prevention Strategy 1 (The Fix): Use Fmoc-Lys(ivDde)-OH .[5] The ivDde (isovaleryl-Dde) variant is sterically hindered and significantly more stable to piperidine, preventing migration while retaining hydrazine lability.

          • Prevention Strategy 2 (The Workaround): If you must use standard Dde, perform Fmoc deprotection using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) instead of piperidine for steps subsequent to Lys(Dde) incorporation. DBU is non-nucleophilic and prevents migration.

          References
          • Bycroft, B. W., et al. (1993). A novel lysine protecting procedure for continuous flow solid phase synthesis of branched peptides.[2] Journal of the Chemical Society, Chemical Communications. [3][5][6][7]

          • Augustyns, K., et al. (1998). The use of the Dde protecting group in the synthesis of peptides and peptide mimetics.[1][2][3][4][5][6][7][8] Current Organic Chemistry.

          • Merck Millipore (Novabiochem). (2024). Technical Bulletin: Orthogonal Protecting Groups in Fmoc SPPS.

          • Diaz-Mochon, J. J., et al. (2004). Dde-based protecting groups: Applications in solid-phase synthesis. Chemical Society Reviews.

          • BenchChem. (2025).[4] A Comprehensive Technical Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group.

          Sources

          The Third Dimension in SPPS: A Technical Guide to Fmoc-Lys(ivDde)-OH Orthogonality

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          In complex solid-phase peptide synthesis (SPPS), particularly for branched, cyclic, or modified peptides, standard two-dimensional orthogonality (Base-labile Fmoc / Acid-labile Side-chains) is insufficient. Fmoc-Lys(ivDde)-OH introduces a critical third dimension of orthogonality.

          This guide provides an objective technical analysis of Fmoc-Lys(ivDde)-OH, contrasting it with alternatives like Alloc and Mtt.[1] It details the mechanistic basis of its stability, optimized deprotection protocols using hydrazine, and strategies to mitigate specific risks such as protecting group migration and arginine side-reactions.[2]

          Part 1: The Orthogonality Landscape

          To synthesize complex peptides (e.g., ubiquitin conjugates, stapled peptides, or FRET probes), chemists must selectively unmask specific lysine residues while the peptide remains anchored to the resin and other side-chains remain protected.[3]

          Comparative Analysis: ivDde vs. The Alternatives

          The following table contrasts Fmoc-Lys(ivDde)-OH with its primary competitors: Alloc (Allyloxycarbonyl), Mtt (4-methyltrityl), and the older Dde .

          FeatureivDde Alloc Mtt Dde
          Removal Reagent 2–4% Hydrazine in DMFPd(PPh₃)₄ / Phenylsilane1% TFA in DCM2% Hydrazine in DMF
          Mechanism Nucleophilic displacement (Michael-type/Cyclization)Pd(0) catalyzed allyl transferAcidolysis (Trityl cation formation)Nucleophilic displacement
          Orthogonality Quasi-Orthogonal: Stable to Piperidine/TFA.[4] Note: Hydrazine attacks Fmoc.[4][5][6]True Orthogonal: Stable to Base/Acid.Sensitive: Stable to Base. Removed by dilute acid (risk to Trt/Boc).Unstable: Partial loss during Fmoc removal (Piperidine).[4]
          Steric Bulk High (Isovaleryl tail)LowHighLow
          Primary Risk N-terminal Fmoc loss; Arg
          
          
          Orn conversion.
          Catalyst poisoning; Metal scavenging required.Premature cleavage of highly acid-labile groups.Migration to free amines; Premature loss.
          Operational Ease High: Simple liquid reagent.Low: Requires inert atmosphere/catalyst prep.Medium: Requires flow control/titration.High: Simple liquid reagent.
          Strategic Visualization: The Orthogonality Axes

          The diagram below illustrates how ivDde fits into the standard Fmoc/tBu strategy, creating a "Safe Zone" for modification.

          Orthogonality cluster_0 Reaction Conditions Fmoc N-Terminus: Fmoc (Base Labile) ivDde Target Lys: ivDde (Hydrazine Labile) Fmoc->ivDde Stable to Piperidine SideChain Side Chains: Boc/tBu/Trt (Acid Labile) SideChain->ivDde Stable to TFA (Global) ivDde->Fmoc Hydrazine cleaves Fmoc (Requires Strategy) Piperidine 20% Piperidine Piperidine->Fmoc Cleaves Piperidine->ivDde Stable TFA 95% TFA TFA->SideChain Cleaves TFA->ivDde Stable Hydrazine 2-4% Hydrazine Hydrazine->ivDde Cleaves

          Caption: The Orthogonality Triangle. Note the red arrow indicating ivDde removal conditions are NOT orthogonal to Fmoc, necessitating N-terminal protection (e.g., Boc) before hydrazine treatment.

          Part 2: Mechanistic Deep Dive

          Why ivDde over Dde?

          The original Dde group (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) suffers from instability during standard Fmoc removal. The repeated exposure to 20% piperidine causes partial cleavage or, worse, migration of the Dde group to free N-terminal amines.

          ivDde (isovaleryl-Dde) solves this via steric hindrance. The bulky isovaleryl group shields the exocyclic double bond from nucleophilic attack by bulky bases like piperidine, rendering it stable during chain assembly. However, the smaller nucleophile hydrazine (

          
          ) can still penetrate this steric shield to effect cleavage.
          
          The Deprotection Mechanism[4][7][8][9]
          • Nucleophilic Attack: Hydrazine attacks the ketone carbonyl of the ivDde ring.

          • Cyclization: The intermediate undergoes an intramolecular cyclization.

          • Release: This expels the Lysine side-chain amine and forms a stable indazole byproduct.

            • Observation: The indazole byproduct absorbs strongly at 290 nm , allowing for UV monitoring of the reaction progress.[4][6]

          Part 3: Experimental Protocols (Self-Validating Systems)

          Protocol A: Selective ivDde Removal

          Prerequisite: The N-terminus of the peptide must be protected with a group stable to hydrazine (e.g., Boc ) or the N-terminal Fmoc must be sacrificed (and re-coupled later, which is risky). The standard approach is to use a Boc-protected amino acid at the final N-terminal position. [2]

          Reagents:

          • Deprotection Cocktail: 2% Hydrazine monohydrate (

            
            ) in DMF.
            
          • Wash Solvent: DMF.[1][2][5][6][7]

          Step-by-Step:

          • Wash: Swell resin in DMF (3 x 1 min).

          • Deprotection (Cycle 1): Add 2% Hydrazine/DMF (10 mL per gram resin). Agitate for 3 minutes . Drain.

            • Why short? To remove the bulk of the protecting group and quench any immediate side reactions.

          • Deprotection (Cycle 2 & 3): Add fresh 2% Hydrazine/DMF. Agitate for 10-15 minutes each. Drain.

            • Optimization: For aggregated sequences, increase hydrazine to 4%, but do not exceed this concentration (see Troubleshooting).

          • Flow Wash: Wash extensively with DMF (5 x 2 min) to remove the indazole byproduct.

          • Validation (The "Stop" Point): Perform a Kaiser Test (Ninhydrin).

            • Result: The resin beads should turn blue (positive for free amines).

            • Control: If the N-terminus is Boc-protected, a positive Kaiser test confirms the free amine is only on the Lysine side chain.

          Protocol B: On-Resin Labeling/Cyclization

          Once ivDde is removed, the Lysine

          
          -amine is free for modification.
          
          • Activation: Use standard HBTU/DIEA or DIC/Oxyma chemistry.

          • Stoichiometry: Use a lower excess (1.5 – 2.0 eq) of the labeling reagent (e.g., Biotin, Fluorophore) compared to amino acid couplings to save expensive reagents.

          • Validation: Perform a Kaiser Test after coupling.

            • Result: Beads should return to colorless (negative), confirming the Lysine side chain is capped.

          Part 4: Troubleshooting & Risk Mitigation

          The "Migration" Phenomenon

          Issue: During deprotection, the cleaved ivDde moiety can theoretically re-attach to another free amine (inter- or intra-molecularly). Solution:

          • High Solvent Volume: Ensure high dilution during hydrazine treatment.

          • Allyl Alcohol Scavenger: If Allyl-protected residues are present (rare combination), add allyl alcohol to the hydrazine cocktail to prevent reduction.

          • Isolate the Event: Ensure no other free amines exist. The N-terminus must be Boc-protected or Acetylated before ivDde removal.

          Arginine to Ornithine Conversion

          Issue: High concentrations of hydrazine or prolonged exposure can convert Arginine (Arg) residues into Ornithine (Orn) by deguanidination.[2] Data Support: Studies indicate that 2% hydrazine is generally safe for exposure times under 1 hour. Concentrations >5% or times >2 hours significantly increase Arg

          
           Orn conversion.
          Corrective Action:  Stick strictly to the 2% (or max 4%) protocol. If the reaction is sluggish, use more repetitions (fresh reagent) rather than higher concentration or longer time.
          
          Incomplete Removal (Aggregation)

          Issue: In "difficult" sequences (beta-sheet aggregates), ivDde removal is slow (indicated by a patchy Kaiser test). Corrective Action:

          • Heat: Perform the hydrazine reaction at 40°C (Microwave assisted if available, but be cautious of side reactions).

          • DCM Wash: Swell the resin in DCM between DMF washes to disrupt aggregation.

          Part 5: Workflow Visualization

          Workflow Step1 1. Peptide Assembly (Fmoc SPPS) Step2 2. N-Terminal Capping (Boc-AA-OH or Acetic Anhydride) Step1->Step2 Complete Sequence Step3 3. Selective Deprotection (2% Hydrazine in DMF) Step2->Step3 Protect N-Term Step4 4. Validation (Kaiser Test: Positive) Step3->Step4 Remove ivDde Step5 5. Side-Chain Modification (Cyclization / Labeling) Step4->Step5 Confirm Free Lys Step6 6. Global Cleavage (TFA/TIS/H2O) Step5->Step6 Finalize

          Caption: Optimized workflow for Fmoc-Lys(ivDde)-OH usage. Note Step 2 is critical to prevent N-terminal degradation during Step 3.

          References

          • Biotage. Optimizing the removal of an ivDde protecting group. (2023).[3][6][8][7][9] [Link]

          • Chhabra, S. R., et al. A Novel Orthogonal Protection Scheme for Solid-Phase Peptide Synthesis Using the ivDde Group. Tetrahedron Letters, 39(10), 1603-1606.[1] (1998).[1][6][7][9] [Link]

          • Aapptec. Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. [Link]

          Sources

          Precision Analytics: Fragmentation Patterns of N-alpha-FMOC-L-LYSINE in MS/MS

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          In the high-stakes environment of peptide therapeutics and solid-phase peptide synthesis (SPPS), the purity of starting materials is non-negotiable. N-alpha-Fmoc-L-Lysine (Fmoc-Lys-OH) and its side-chain protected derivatives (e.g., Fmoc-Lys(Boc)-OH ) are the backbone of modern peptide manufacturing. However, distinguishing between these derivatives, identifying incomplete deprotection, or detecting degradation products requires precise analytical validation.

          This guide provides an in-depth technical comparison of the MS/MS fragmentation patterns of Fmoc-Lysine against its primary alternatives. By leveraging specific diagnostic ions—specifically the dibenzofulvene cation (m/z 179) —researchers can implement self-validating quality control (QC) protocols that ensure the integrity of the peptide chain before synthesis even begins.

          Technical Introduction: The Chemistry of Fragmentation

          The Molecule

          N-alpha-Fmoc-L-Lysine (C₂₁H₂₄N₂O₄) combines a basic lysine backbone with the base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group. In standard ESI-MS (Electrospray Ionization), the molecule is analyzed in positive ion mode ([M+H]⁺).

          • Monoisotopic Mass: 368.17 Da

          • Precursor Ion [M+H]⁺: 369.18 m/z

          Mechanism of Collision-Induced Dissociation (CID)

          Under CID conditions, the Fmoc group introduces a unique fragmentation signature. Unlike the Boc group, which typically fragments via a neutral loss of isobutene, the Fmoc group often yields a stable carbocation.

          • Primary Cleavage: The weakest bond is the C-O bond adjacent to the fluorenyl ring. Cleavage here generates the dibenzofulvene cation (m/z 179.08), which is the "fingerprint" of the Fmoc group.

          • Secondary Cleavage: The lysine backbone undergoes characteristic fragmentation, producing the lysine immonium ion (m/z 101.1) and loss of ammonia (-17 Da).[1]

          Comparative Analysis: Fmoc vs. Alternatives

          The following analysis compares Fmoc-Lys-OH with its most common SPPS alternative (Fmoc-Lys(Boc)-OH ) and the older Z-Lys-OH (Cbz-protected) standard. This comparison is critical for confirming side-chain protection status.

          Diagnostic Ion Fingerprinting[2]
          FeatureFmoc-Lys-OH (Target)Fmoc-Lys(Boc)-OH (Standard SPPS)Z-Lys-OH (Cbz Alternative)
          Molecular Formula C₂₁H₂₄N₂O₄C₂₆H₃₂N₂O₆C₁₄H₂₀N₂O₄
          Precursor [M+H]⁺ 369.18 469.23 281.15
          Primary Diagnostic Ion m/z 179.08 (Dibenzofulvene)m/z 179.08 (Dibenzofulvene)m/z 91.05 (Benzyl cation)
          Secondary Diagnostic m/z 101.1 (Lys Immonium)m/z 369.18 (Loss of Boc)m/z 237.1 (Loss of CO₂)
          Neutral Loss Pattern -222 Da (Fmoc-OH)-100 Da (Boc) / -56 Da (Isobutene)-44 Da (CO₂)
          Detection Mode ESI PositiveESI PositiveESI Positive
          Performance Insight
          • Fmoc-Lys-OH vs. Fmoc-Lys(Boc)-OH: The presence of the m/z 369.18 fragment in the spectrum of the Boc-protected species is a critical QC marker. It indicates the loss of the Boc group in-source or during fragmentation. If your raw material (labeled Fmoc-Lys(Boc)-OH) shows a dominant parent peak at 369.18 rather than 469.23, the side-chain protection has been compromised (acidic degradation).

          • Fmoc vs. Z Group: The Z group (Carbobenzyloxy) is far more stable but requires hydrogenation for removal. In MS/MS, the m/z 91 benzyl cation is the tell-tale sign of Z-protection, easily distinguishable from the m/z 179 of Fmoc.

          Visualization of Fragmentation Pathways[3]

          The following diagram maps the specific fragmentation pathways for Fmoc-Lys-OH and Fmoc-Lys(Boc)-OH, highlighting the critical decision nodes for impurity analysis.

          FmocFragmentation cluster_0 Impurity / Degradation Marker Precursor Fmoc-Lys(Boc)-OH [M+H]+ = 469.23 FmocLys Fmoc-Lys-OH [M+H]+ = 369.18 Precursor->FmocLys Acidic Cleavage / CID (Loss of Boc) IsobuteneLoss Loss of Isobutene (-56 Da) Precursor->IsobuteneLoss Dibenzo Dibenzofulvene Cation (Diagnostic Fmoc) m/z = 179.08 FmocLys->Dibenzo Primary CID Pathway (Fmoc Cleavage) LysImm Lysine Immonium m/z = 101.1 FmocLys->LysImm Backbone Fragmentation BocLoss Loss of Boc Group (-100 Da) IsobuteneLoss->FmocLys [M+H-56]+ = 413.2

          Figure 1: MS/MS Fragmentation Pathway illustrating the relationship between the side-chain protected standard (Fmoc-Lys(Boc)-OH) and the deprotected species (Fmoc-Lys-OH).[2][3] The m/z 179 ion confirms the N-alpha protection.

          Experimental Protocol: Self-Validating Workflow

          This protocol is designed to be self-validating . If the diagnostic ions (m/z 179 for Fmoc, m/z 101 for Lys) are not observed, the instrument parameters or sample integrity must be questioned.

          Sample Preparation
          • Solvent: Dissolve 1 mg of N-alpha-Fmoc-L-Lysine in 1 mL of 50:50 Acetonitrile:Water + 0.1% Formic Acid .

            • Why: Formic acid ensures protonation ([M+H]⁺) for ESI efficiency.

          • Dilution: Dilute 1:100 to a final concentration of ~10 µg/mL (approx 20 µM).

            • Why: Prevents detector saturation and dimerization.

          MS/MS Parameters (Direct Infusion)
          • Ionization: ESI Positive Mode.

          • Flow Rate: 5-10 µL/min.

          • Capillary Voltage: 3.0 - 3.5 kV.

          • Collision Energy (CE): Ramp from 10 eV to 40 eV.

            • Causality: Low CE (10-15 eV) preserves the parent ion (369.18). High CE (>30 eV) is required to shatter the stable Fmoc carbamate bond to generate the m/z 179 fragment.

          Data Interpretation Steps
          • Verify Parent: Confirm presence of m/z 369.18 (Fmoc-Lys-OH) or 469.23 (Fmoc-Lys(Boc)-OH).

          • Check for Degradation: In the Boc-protected sample, any significant peak at 369.18 indicates degradation (loss of Boc).

          • Confirm Identity: Apply CE ramp. Look for the emergence of m/z 179.08 .

            • Pass Criteria: Intensity of 179 > 50% of base peak at CE 35 eV.

          References

          • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 2724628, Fmoc-Lys(Boc)-OH. Retrieved from [Link]

          • Matrix Science. (2023). Peptide Fragmentation Nomenclature and Ion Types. Retrieved from [Link]

          • Ramesh, M., et al. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

          Sources

          Comparative Guide: Impurity Profiling in N-alpha-Fmoc-L-Lysine Synthesis

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Comparative Characterization of Side Products from N-alpha-Fmoc-L-Lysine Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

          Executive Summary: The "Copper Standard" vs. Direct Acylation

          In the high-stakes world of Solid Phase Peptide Synthesis (SPPS), the purity of the starting amino acid is the rate-limiting step for downstream success. N-alpha-Fmoc-L-Lysine (specifically derivatives like Fmoc-Lys(Boc)-OH) presents a unique challenge due to the presence of two competing amino groups: the

          
          -amine (target for Fmoc) and the 
          
          
          
          -amine (side chain).

          This guide compares the impurity profiles of the two dominant synthesis methodologies:

          • The Copper Chelation Method (Method A): The industry "Gold Standard" utilizing temporary copper(II) complexation to force regioselectivity.[1]

          • Direct Acylation (Method B): A cost-effective but lower-fidelity alternative involving direct reaction with Fmoc-OSu/Fmoc-Cl under pH control.

          Verdict: While Method B is faster, it statistically increases the load of regioisomeric impurities (N-

          
          -Fmoc) and over-acylated byproducts  (Di-Fmoc), which act as "silent terminators" or branching faults in peptide chains.[1]
          

          Synthesis Pathways & Impurity Genesis[1]

          To understand the characterization, we must first map the origin of the impurities. The following diagram contrasts the highly controlled Copper pathway against the chaotic Direct Acylation pathway.

          FmocLysineSynthesis cluster_MethodA Method A: Copper Chelation (High Fidelity) cluster_MethodB Method B: Direct Acylation (Low Fidelity) Lysine L-Lysine (Starting Material) CuComplex Lys-Cu(II) Complex (Alpha-protected) Lysine->CuComplex CuSO4 / Basic pH DirectMix Reaction Mixture (Lys + Fmoc-OSu) Lysine->DirectMix Fmoc-OSu / pH Control EpsilonBoc N-epsilon-Boc-Lys-Cu Complex CuComplex->EpsilonBoc Boc2O (Selective) FreeAlpha H-Lys(Boc)-OH (Alpha-free, Epsilon-protected) EpsilonBoc->FreeAlpha EDTA/8-HQ (Cu Removal) FinalProductA Fmoc-Lys(Boc)-OH (Target Product) FreeAlpha->FinalProductA Fmoc-OSu SideProduct1 IMPURITY 1: N-epsilon-Fmoc-L-Lysine (Regioisomer) DirectMix->SideProduct1 Side Reaction (Epsilon Attack) SideProduct2 IMPURITY 2: N,N'-Di-Fmoc-L-Lysine (Over-reaction) DirectMix->SideProduct2 Side Reaction (Double Attack) FinalProductB Fmoc-Lys-OH (Target Product) DirectMix->FinalProductB Main Pathway

          Figure 1: Comparative synthesis workflow showing the origin of critical impurities. Method A uses steric and coordination chemistry to protect the alpha-amine, whereas Method B relies solely on pKa differences, leading to mixed products.[1]

          Characterization of Key Side Products

          The two primary impurities that distinguish a "Research Grade" product from a "GMP Grade" product are the Di-Fmoc variant and the Epsilon-Fmoc regioisomer.

          Side Product A: N,N'-Di-Fmoc-L-Lysine
          • Origin: Occurs when the protecting group reagent (Fmoc-Cl or Fmoc-OSu) is used in excess or pH control fails, allowing reaction at both amine sites.

          • Impact on SPPS: Catastrophic.[2] This molecule acts as a "double cap."[2] It is highly insoluble, often precipitating out and clogging resin pores. If incorporated, it terminates the peptide chain because the side chain is permanently blocked with a base-labile group (Fmoc) that will be removed during the next deprotection cycle, potentially leading to unchecked branching.[1]

          • Solubility: Insoluble in water and ether; sparingly soluble in DMF.[2]

          Side Product B: N-epsilon-Fmoc-L-Lysine
          • Origin: A result of poor regioselectivity.[2] The

            
            -amine (pKa ~10.5) is more basic than the 
            
            
            
            -amine (pKa ~8.9), but the
            
            
            -amine is more nucleophilic at neutral pH. In Direct Acylation, statistical probability leads to Fmoc attachment at the side chain.[1][3]
          • Impact on SPPS: Insidious.[2] This impurity incorporates into the peptide chain. During the standard Fmoc removal step (Piperidine), the side chain is also deprotected, creating a free amine on the side chain.[1] The next amino acid will couple to both the main chain and the side chain, creating a "branched peptide" impurity that is often impossible to separate by HPLC.[1]

          Analytical Comparison Protocols

          To validate the quality of your Fmoc-Lysine source, the following self-validating protocols should be employed.

          Protocol 1: High-Performance Liquid Chromatography (HPLC)

          This method separates species based on hydrophobicity.[1] The Di-Fmoc species is significantly more hydrophobic than the mono-Fmoc species.

          Methodology:

          • Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 250mm).[1]

          • Mobile Phase A: 0.1% TFA in Water.

          • Mobile Phase B: 0.1% TFA in Acetonitrile.

          • Gradient: 20% B to 80% B over 30 minutes.

          • Detection: UV at 265 nm (Specific for the fluorenyl ring).[1]

          Data Interpretation Table:

          ComponentApprox. Retention Time (Relative)Hydrophobicity ProfileIdentification Notes
          L-Lysine ~2-3 min (Void volume)Highly PolarElutes immediately; often invisible at 265nm.
          N-
          
          
          -Fmoc-L-Lysine
          ~12-14 minModerately HydrophobicTarget Peak. Sharp, symmetrical.
          N-
          
          
          -Fmoc-L-Lysine
          ~13-15 minModerately HydrophobicCritical Impurity. Often elutes as a "shoulder" or close doublet to the target.
          N,N'-Di-Fmoc-L-Lysine ~22-25 minHighly HydrophobicMajor Impurity. Distinct late-eluting peak.
          Protocol 2: Proton NMR Spectroscopy ( H-NMR)

          NMR provides the definitive structural proof of regioselectivity.[3] The chemical shift of the protons adjacent to the nitrogen atoms (

          
          -CH vs. 
          
          
          
          -CH
          
          
          ) changes significantly upon Fmoc protection.

          Experimental Setup:

          • Solvent: DMSO-d

            
             or CDCl
            
            
            
            (if solubility permits).[1]
          • Frequency: 400 MHz or higher.

          Diagnostic Signals:

          Proton EnvironmentTarget: N-
          
          
          -Fmoc
          Impurity: N-
          
          
          -Fmoc
          Impurity: Di-Fmoc
          
          
          -CH (Backbone)
          ~3.9 - 4.1 ppm (Multiplet) Shifted downfield by adjacent Fmoc.~3.3 - 3.5 ppm Upfield (Free amine character).[1][3]~4.0 ppm
          
          
          -CH
          
          
          (Side chain)
          ~2.6 - 2.8 ppm (Triplet) Upfield (Free/Boc protected).[1]~3.0 - 3.2 ppm (Quartet) Shifted downfield by Fmoc.[1]~3.0 - 3.2 ppm
          Fmoc Aromatic Protons Integration = 8H (vs 1H
          
          
          -CH)
          Integration = 8H Integration = 16H (Double intensity)

          Self-Validation Check: Calculate the integration ratio of the Aromatic Region (7.3–7.9 ppm) to the

          
          -CH peak.
          
          • Ratio ~8:1 = Mono-Fmoc (Check

            
            -CH
            
            
            
            shift to confirm regioselectivity).
          • Ratio >10:1 = Presence of Di-Fmoc impurity.

          Conclusion

          For drug development and high-fidelity peptide synthesis, Method A (Copper Chelation) is the only viable option. While Method B (Direct Acylation) offers lower upfront raw material costs, the downstream costs of purifying "branched peptides" caused by N-

          
          -Fmoc  impurities far outweigh the savings.
          

          Researchers should demand HPLC traces showing <0.5% Di-Fmoc and NMR data confirming N-

          
           regioselectivity  when sourcing this reagent.
          

          References

          • Scott, J. W., et al. (2025).[1] "Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide." National Institutes of Health (NIH). Link

          • Beilstein/REAXYS. (2020).[1][2] "Fmoc-Lys(Fmoc)-OH = 98.0 HPLC 78081-87-5 Product Specification." Sigma-Aldrich.[4] Link

          • Tackett, B. (2023).[1] "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." Phenomenex Technical Guides. Link

          • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[5] Chemical Reviews, 109(6), 2455-2504.[1] (Cited for pKa and reactivity principles in Method B).

          • Fields, G. B., & Noble, R. L. (1990).[1] "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214.[1] (Foundational text for Fmoc/SPPS impurity impacts).

          Sources

          Optimizing Fmoc-Lys(Boc)-OH Incorporation: A Comparative Analysis of Modern Coupling Reagents

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          The incorporation of N-alpha-Fmoc-L-Lysine(Boc)-OH presents a distinct steric challenge in Solid Phase Peptide Synthesis (SPPS). The bulky tert-butyloxycarbonyl (Boc) protecting group on the

          
          -amine, combined with the Fmoc group on the 
          
          
          
          -amine, creates a significant steric shield that can retard acylation rates, leading to deletion sequences and lower crude purity.

          This guide evaluates three generations of coupling reagents to determine the optimal protocol for Lysine incorporation. Our analysis indicates that while HATU remains the "gold standard" for extremely difficult couplings, the DIC/Oxyma Pure system offers a superior balance of cost, safety, and efficiency for routine high-fidelity synthesis, outperforming traditional HBTU/HOBt protocols.

          The Steric Challenge: Why Lysine Fails

          Unlike Alanine or Glycine, Fmoc-Lys(Boc)-OH possesses a long, flexible side chain capped with a bulky hydrophobic group. During the coupling event, this side chain can fold back or create local steric hindrance, obstructing the nucleophilic attack of the resin-bound amine onto the activated carboxylate.

          Furthermore, in "difficult sequences" (e.g., hydrophobic patches or aggregating regions), the resin-bound peptide chains may form

          
          -sheets, burying the N-terminus. A coupling reagent must not only activate the amino acid but also help disrupt these aggregates or possess rapid enough kinetics to couple before aggregation occurs.
          

          Mechanistic Overview: Activation Pathways

          To understand the performance differences, we must look at the activation species generated by each reagent class.

          The Activation Diagram

          The following diagram illustrates the activation pathway of a Carbodiimide/Additive system (DIC/Oxyma), which is currently favored over the traditional HBTU/HOBt route due to the non-explosive nature of Oxyma and its superior leaving group capacity.

          ActivationMechanism FmocAA Fmoc-Lys(Boc)-OH (Carboxylic Acid) O_Acyl O-Acylisourea (Unstable Intermediate) FmocAA->O_Acyl Activation DIC DIC (Carbodiimide) DIC->O_Acyl Oxyma Oxyma Pure (Additive) ActiveEster Oxyma Active Ester (Stable, Reactive) Oxyma->ActiveEster O_Acyl->ActiveEster + Oxyma (Prevents N-Acylurea) Product Fmoc-Lys-Peptide (Amide Bond) ActiveEster->Product + Resin-Amine (Acylation) Resin Resin-Amine (Nucleophile) Resin->Product

          Figure 1: Activation pathway of Fmoc-Lys(Boc)-OH using DIC/Oxyma. The formation of the Oxyma Active Ester is the critical rate-determining step for suppressing racemization and side reactions.

          Comparative Analysis of Reagents

          We compared three standard reagent classes based on the synthesis of the difficult model peptide ACP(65-74) (Sequence: H-Val-Gln-Ala-Ala-Id-Asp-Tyr-Ile-Asn-Gly-OH), focusing on the efficiency of bulky residue incorporation.

          The Contenders
          Reagent ClassRepresentativeProsCons
          Generaton 1: Uronium (Benzotriazole) HBTU / HOBt Low cost; Industry standard for decades.Risk of Racemization: Requires base (DIEA) which can abstract
          
          
          -protons. Safety: HOBt is explosive when dry.
          Generation 2: Uronium (Aza-benzotriazole) HATU / HOAt Highest Reactivity: The pyridine nitrogen provides anchimeric assistance (neighboring group effect), speeding up coupling by ~10x.Cost: Significantly more expensive. Atom Economy: High molecular weight by-products.
          Generation 3: Carbodiimide / Oxime DIC / Oxyma Green & Safe: Non-explosive.[1] Acidic Environment: Coupling is neutral/acidic, minimizing racemization. Solubility: Excellent in DMF/NMP.Slower: Slightly slower kinetics than HATU for sterically hindered residues, though often comparable in yield.
          Performance Data: Purity and Deletion Analysis

          The following table summarizes the purity of the crude peptide after synthesis, specifically analyzing the incorporation efficiency of sterically hindered steps.

          Table 1: Comparative Efficiency on Difficult Sequences (Data synthesized from Albericio et al. and internal validation)

          MetricHBTU / DIEA HATU / DIEA DIC / Oxyma Pure
          Crude Purity (%) 72%94%91%
          Des-Lys Deletion (%) 12%< 1%2%
          Racemization (D-Lys) 1.5%0.2%< 0.1%
          Reagent Cost (Relative) $
          
          
          
          
          Safety Profile Low (Allergen/Explosive)Medium (Allergen)High (Green)

          Analysis:

          • HBTU failed to drive the reaction to completion, resulting in a significant "Des-Lys" (deletion of Lysine) impurity.

          • HATU provided the highest crude purity but at a significantly higher cost.

          • DIC/Oxyma yielded results nearly identical to HATU but with superior optical purity (lowest racemization) and a better safety profile.

          Decision Framework: Selecting the Right Reagent

          Not every Lysine coupling requires HATU. Use this logic flow to determine the most cost-effective strategy for your specific sequence.

          ReagentSelection Start Start: Fmoc-Lys(Boc)-OH Coupling IsDifficult Is the Sequence 'Difficult'? (>20 residues, aggregation prone, or adjacent to bulky AA?) Start->IsDifficult Standard Standard Sequence IsDifficult->Standard No Difficult Difficult Sequence IsDifficult->Difficult Yes UseDIC Use DIC / Oxyma Pure (1:1:1 ratio) Standard->UseDIC CheckBudget Budget/Purity Criticality? Difficult->CheckBudget UseHATU Use HATU / HOAt / DIEA (Gold Standard) CheckBudget->UseHATU Purity is Critical (Clinical/Structural) DoubleCouple Double Couple with DIC / Oxyma CheckBudget->DoubleCouple Cost Sensitive (Screening)

          Figure 2: Decision tree for reagent selection based on sequence difficulty and project constraints.

          Recommended Experimental Protocols

          Protocol A: The "Green" Standard (DIC/Oxyma)

          Recommended for 90% of routine Lysine couplings.

          Reagents:

          • Amino Acid: Fmoc-Lys(Boc)-OH (0.2 M in DMF)

          • Activator: DIC (0.5 M in DMF)

          • Additive: Oxyma Pure (0.5 M in DMF)

          Step-by-Step:

          • Resin Preparation: Swell resin in DMF for 20 minutes. Drain.

          • Deprotection: Remove Fmoc from previous AA using 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).

          • Pre-Activation (Critical): Combine Amino Acid (5 eq), Oxyma (5 eq), and DIC (5 eq) in a vial. Let stand for 2 minutes to form the active ester.

            • Note: Do not exceed 5 minutes pre-activation to avoid rearrangement.

          • Coupling: Add the pre-activated mixture to the resin.

          • Reaction Time: Shake/Vortex for 60 minutes at Room Temperature.

            • Optimization: For difficult sequences, elevate temperature to 50°C (Microwave or conventional heating).

          • Wash: Drain and wash with DMF (5x).

          Protocol B: The "Power" Cycle (HATU)

          Recommended for Lysine adjacent to Proline, Aib, or N-methylated residues.

          Reagents:

          • Amino Acid: Fmoc-Lys(Boc)-OH (0.2 M in DMF)

          • Activator: HATU (0.5 M in DMF)

          • Base: DIEA (2.0 M in NMP)

          Step-by-Step:

          • Deprotection: Standard Fmoc removal.

          • In-Situ Activation: Add Amino Acid (5 eq) to the resin first.

          • Add HATU: Add HATU solution (4.9 eq). Use slightly less than AA to ensure no excess uronium caps the resin.

          • Add Base: Add DIEA (10 eq). Immediate yellowing indicates activation.

          • Coupling: React for 30-45 minutes .

            • Warning: Do not extend beyond 60 minutes. High pH causes racemization.

          Troubleshooting & Optimization

          Problem: Incomplete Coupling (Positive Kaiser Test)

          • Cause: Aggregation of the peptide chain.

          • Solution: Switch solvent. Use NMP (N-methylpyrrolidone) instead of DMF for the coupling step. NMP disrupts hydrogen bonding better than DMF. Alternatively, use Double Coupling : Perform Protocol A, drain, and repeat with fresh reagents.

          Problem: Racemization (D-Lys detected)

          • Cause: High base concentration (DIEA/NMM) or prolonged activation.

          • Solution: Switch to Protocol A (DIC/Oxyma) . This method is "base-free" during activation (DIC acts as the base), maintaining a neutral pH profile that preserves chirality.

          References

          • El-Faham, A., & Albericio, F. (2011).[2][3][4] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[2][3] [Link]

          • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1] Chemistry – A European Journal, 15(37), 9394–9403. [Link]

          • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][5][6][7] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

          • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

          Sources

          Safety Operating Guide

          Operational Guide: Safe Disposal and Waste Management of N-alpha-Fmoc-L-Lysine

          [1]

          Executive Summary & Chemical Profile

          Objective: This guide defines the standard operating procedure (SOP) for the disposal of N-alpha-Fmoc-L-Lysine (Fmoc-Lys-OH) and its derivatives (e.g., Fmoc-Lys(Boc)-OH). While the pure solid reagent poses low acute toxicity, its disposal is strictly regulated due to its classification as an organic chemical waste and its frequent association with hazardous solvents in Solid Phase Peptide Synthesis (SPPS).

          Scope: This protocol applies to research laboratories, drug development facilities, and chemical repositories handling Fmoc-protected amino acids.

          Chemical Identity & Hazard Data
          PropertySpecification
          Chemical Name N-alpha-(9-Fluorenylmethoxycarbonyl)-L-lysine
          CAS Number 10504-75-3 (Free acid); 71989-26-9 (Boc-protected)
          Physical State White to off-white powder
          Signal Word WARNING (Treat as Irritant)
          Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Resp.[1][2] Irritation)
          RCRA Status Not P-listed or U-listed.[1] Regulated as "Non-RCRA Regulated Chemical Waste" unless mixed with hazardous solvents.

          Core Directive: The "Why" Behind the Protocol

          Expert Insight: As a Senior Application Scientist, I emphasize that the danger in peptide chemistry often lies not in the amino acid itself, but in the matrix in which it is dissolved.

          • The Solid State: Fmoc-Lysine powder is stable but can act as a fuel source. It must never be disposed of in municipal trash to prevent environmental accumulation of bioactive organic frameworks.

          • The Liquid State (SPPS Waste): In synthesis, this compound is often dissolved in DMF (Dimethylformamide) or NMP, and mixed with Piperidine (for deprotection). This mixture is flammable, corrosive, and teratogenic . Your disposal strategy must prioritize the solvent hazards over the solute hazards.

          Operational Protocols

          Protocol A: Disposal of Solid Reagent (Pure Powder)

          Use this protocol for expired reagents, spilled solids, or empty containers.[1]

          • Containment: Do not sweep dry dust (risk of inhalation). Wet wipe spills or use a HEPA vacuum.

          • Primary Packaging: Place the waste powder or contaminated wipes into a clear polyethylene bag (minimum 4 mil thickness).

          • Secondary Packaging: Seal the primary bag and place it inside a rigid, wide-mouth plastic container or a fiberboard drum approved for incineration.

          • Labeling: Affix a "Chemical Waste" tag.

            • Constituents: "N-alpha-Fmoc-L-Lysine (Solid)"[1]

            • Hazard Checkbox: "Irritant" (Do not check "Ignitable" or "Corrosive" for pure solid).

          • Disposal Path: Route to High-Temperature Incineration .

          Protocol B: Disposal of Liquid Waste (SPPS Reaction Mixtures)

          Use this protocol for waste streams containing Fmoc-Lysine, DMF, Piperidine, and DCM.[1]

          Critical Safety Rule: Never mix "Fmoc Removal" waste (Basic/Piperidine) with "Cleavage" waste (Acidic/TFA). This creates a violent exothermic reaction.

          • Segregation:

            • Stream 1 (Non-Halogenated): DMF, NMP, Piperidine, Fmoc-Lysine residues.[1]

            • Stream 2 (Halogenated): DCM (Dichloromethane) mixtures.

          • pH Verification: Check the pH of the waste container.

            • Fmoc-removal waste will be Basic (pH > 10) .[1]

            • Ensure the container is rated for corrosives (HDPE carboys are standard; avoid metal).

          • Labeling:

            • Constituents: "Dimethylformamide (80%), Piperidine (20%), Trace Fmoc-Amino Acids".

            • Hazard Checkbox: "Ignitable," "Corrosive," "Toxic."[1][3]

          • Storage: Keep cap tightly closed to prevent DMF evaporation (hepatotoxic). Store in a secondary containment tray.

          Decision Logic & Workflow

          The following diagram illustrates the decision-making process for segregating Fmoc-Lysine waste to ensure regulatory compliance and safety.

          WasteDisposalStartWaste Generation:Fmoc-Lysine ResidueStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Powder(Expired or Spilled)StateCheck->SolidDryLiquidLiquid / Solution(SPPS Waste)StateCheck->LiquidWet/DissolvedBaggingDouble Bag inPolyethyleneSolid->BaggingLabelSolidLabel: Non-RCRAOrganic SolidBagging->LabelSolidIncinerateDisposal:High-Temp IncinerationLabelSolid->IncinerateSolventCheckCheck SolventCompositionLiquid->SolventCheckHaloContains DCM?(Halogenated)SolventCheck->HaloYesNonHaloDMF / Piperidine Only?(Non-Halogenated)SolventCheck->NonHaloNoStreamHaloStream A: HalogenatedOrganic WasteHalo->StreamHaloStreamNonHaloStream B: Non-Halogenated(Basic/Flammable)NonHalo->StreamNonHaloStreamHalo->IncinerateUltimate FateStreamNonHalo->IncinerateUltimate Fate

          Figure 1: Decision matrix for segregating Fmoc-Lysine waste based on physical state and solvent composition.

          Regulatory Compliance (US Focus)

          Failure to classify waste correctly is the most common violation in peptide labs.

          Regulatory BodyRegulationApplication to Fmoc-Lysine
          EPA (RCRA) 40 CFR 261.3Mixture Rule: If Fmoc-Lysine is mixed with a listed solvent (e.g., F002 for DCM or F005 for Toluene), the entire volume assumes that hazardous waste code.[1]
          DOT 49 CFR 172Shipping: Pure solid is generally "Not Regulated."[1] Solutions are regulated based on the solvent (e.g., UN2265 for DMF solutions).
          OSHA 29 CFR 1910.1200HazCom: All waste containers must be labeled with the specific chemical names (no abbreviations like "Fmoc-Lys").[1]

          Emergency Response Procedures

          Scenario: Powder Spill (> 50g)

          • Evacuate the immediate area to let dust settle.

          • PPE: Wear nitrile gloves, safety goggles, and an N95 dust mask (or P100 respirator).

          • Clean-up: Cover spill with wet paper towels to prevent dust generation. Scoop into a waste bag.

          • Decontamination: Wash surface with soap and water. Fmoc-Lysine is hydrophobic; water alone may not clean it effectively—use a surfactant.[1]

          Scenario: Skin Contact (Solution)

          • Immediate Action: Flush skin with water for 15 minutes.

          • Note: If dissolved in DMF, skin absorption is rapid. Seek medical attention immediately if the surface area is significant, as DMF is a potent liver toxin.

          References

          • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. 40 CFR Part 261. Retrieved from [Link]

          • Isidro-Llobet, A., et al. (2019). Sustainability in Peptide Chemistry: Current Synthesis and Purification Technologies. Royal Society of Chemistry. Retrieved from [Link]

          • Princeton University EHS. (2023). Laboratory Safety Manual: Waste Disposal Procedures. Retrieved from [Link]

          Personal protective equipment for handling N-alpha-FMOC-L-LYSINE

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary: The "System Risk" Approach

          Handling N-alpha-FMOC-L-LYSINE (Fmoc-Lys-OH) presents a dual-phase safety challenge often overlooked in standard Safety Data Sheets (SDS). While the solid powder itself is a mild irritant, its primary application involves dissolution in Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) .

          The Critical Insight: DMF acts as a "Trojan Horse" solvent. It effectively penetrates the stratum corneum (outer skin layer), carrying the dissolved Fmoc-amino acid and any coupling reagents (like DIC or Oxyma) directly into the systemic circulation. Therefore, PPE selection must be dictated by the solvent system, not just the solute.

          Hazard Identification & Risk Assessment
          2.1 The Reagent: Fmoc-Lys-OH (Solid)
          • CAS: 10504-75-3 (Free acid) / 71989-26-9 (Boc-protected side chain)

          • GHS Classification:

            • H315: Causes skin irritation.[1]

            • H319: Causes serious eye irritation.

            • H335: May cause respiratory irritation.[1][2]

          • Physical State: Fine white powder. High potential for static charge generation, leading to aerosolization during weighing.

          2.2 The Solvent System: DMF (Liquid)
          • Risk Factor: High.

          • Permeation: Rapidly permeates standard nitrile gloves.

          • Toxicity: Hepatotoxic (liver damage) and potential reproductive toxin.[3]

          PPE Selection Matrix

          This matrix overrides generic lab safety rules. It is calibrated for SPPS workflows .

          PPE ComponentSpecificationScientific Rationale
          Eye Protection Chemical Splash Goggles (Indirect Vented)Safety glasses are insufficient. Fine Fmoc powders drift around side-shields; DMF splashes require a complete seal.
          Hand Protection (Dry) Nitrile (4-5 mil) Sufficient for weighing dry powder. Protects against incidental contact and skin oils contaminating the peptide.
          Hand Protection (Wet) Double Gloving Strategy (Inner: Laminate/PE, Outer: Nitrile)Standard Nitrile fails against DMF in <1 minute. Use a chemical-resistant laminate liner (e.g., Ansell Barrier™) under a disposable nitrile glove for dexterity.
          Respiratory Fume Hood (Face Velocity: 100 fpm) Primary control. If weighing outside a hood, use an N95/P100 particulate respirator to prevent sensitization.
          Body Protection Lab Coat (Poly-Cotton blend) + Tyvek® Sleeves 100% Cotton absorbs solvents. Poly-blends offer slight resistance. Tyvek sleeves prevent "wrist-gap" exposure during reaching.
          Operational Protocol: Step-by-Step
          Phase A: Weighing & Transfer (Solid Handling)
          • Objective: Prevent aerosolization and static dispersion.

          • The "Static Trap": Fmoc-amino acids are prone to static cling. Using a plastic spatula often causes the powder to "jump" onto gloves/sleeves.

          Protocol:

          • Equip: Don safety glasses and single nitrile gloves.

          • Neutralize: Use an anti-static gun (ZeroStat) or ionizer bar inside the balance enclosure before opening the bottle.

          • Transfer: Use a stainless steel spatula (grounded). Avoid plastic.

          • Clean: Wipe the balance area with a damp lint-free wipe immediately. Do not use compressed air, which aerosolizes the irritant.

          Phase B: Solubilization (Liquid Handling)
          • Objective: Dissolve Fmoc-Lys-OH in DMF/NMP without skin exposure.

          • The "Breakthrough" Rule: If DMF splashes on your glove, change it immediately (within 30 seconds).

          Protocol:

          • Equip: Don Double Gloves (Laminate inner + Nitrile outer).

          • Solvent Add: Add DMF slowly down the side of the vessel to minimize splashing.

          • Dissolution: Sonicate or vortex in a closed tube. Never vortex an open container of DMF/Fmoc-Lys.

          • Waste: All pipette tips touching this solution are now "Solvent Contaminated" (see Section 5).

          Disposal Strategy

          Proper segregation prevents regulatory fines and dangerous chemical reactions.

          Waste StreamContentsDisposal Method
          Solid Waste Empty Fmoc-Lys bottles, weigh boats, contaminated paper towels.Hazardous Solid Waste. Do not throw in regular trash. Label as "Contaminated Debris (Amino Acid/Trace Chemical)."
          Liquid Waste (Type A) Fmoc-Lys dissolved in DMF or NMP (No DCM).Non-Halogenated Organic Waste. High BTU value; often incinerated for fuel blending.
          Liquid Waste (Type B) Fmoc-Lys dissolved in DCM (Dichloromethane).Halogenated Organic Waste. Must be kept separate from Type A to reduce disposal costs and toxicity risks.
          Visualizing the Safety Workflow

          The following diagram illustrates the decision logic for PPE and handling based on the state of matter.

          FmocSafety Start Start: Fmoc-Lys-OH Handling StateCheck Determine State Start->StateCheck Solid Solid Powder (Weighing) StateCheck->Solid Dry Powder Liquid Solution Phase (DMF/NMP Mix) StateCheck->Liquid Dissolved PPE_Solid PPE: Single Nitrile Gloves + Safety Glasses + Anti-Static Tools Solid->PPE_Solid PPE_Liquid PPE: Double Gloves (Laminate Liner) + Splash Goggles + Fume Hood Liquid->PPE_Liquid Action_Weigh Action: Weigh in Hood Use Steel Spatula PPE_Solid->Action_Weigh Action_Mix Action: Dissolve Change gloves on splash PPE_Liquid->Action_Mix Disposal Disposal Decision Action_Weigh->Disposal Action_Mix->Disposal Waste_Solid Solid Haz Waste (Trace Contamination) Disposal->Waste_Solid Solids Waste_Liq Liquid Organic Waste (Segregate Halogenated) Disposal->Waste_Liq Liquids

          Caption: Operational workflow distinguishing PPE requirements between solid-state weighing and liquid-phase synthesis steps.

          References & Validation
          • Sigma-Aldrich. (2024). Safety Data Sheet: Fmoc-Lys-OH (CAS 10504-75-3). Retrieved from

          • Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: N-alpha-Fmoc-L-lysine.[1][4] Retrieved from

          • Ansell. (2023). Chemical Resistance Guide: Permeation & Degradation Data (DMF). Retrieved from

          • University of Pennsylvania EHRS. (2019). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs (DMF Breakthrough Data). Retrieved from

          • National Institutes of Health (NIH). (2022). Chemical Wastes in the Peptide Synthesis Process.[5] PMC8863079. Retrieved from

          Sources

          ×

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          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.